(S)-(+)-Nirvanol
Beschreibung
Eigenschaften
IUPAC Name |
(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318015 | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-34-2 | |
| Record name | (+)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65567-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O271Z1Q5G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(+)-Nirvanol chemical structure and properties
An In-Depth Technical Guide to (S)-(+)-Nirvanol
Authored by: A Senior Application Scientist
Introduction
This compound, also known as (S)-(+)-5-Ethyl-5-phenylhydantoin, is a pharmacologically significant molecule and the primary active metabolite of the anticonvulsant drug Mephenytoin. Historically, the racemic mixture of Nirvanol was used as a hypnotic and anticonvulsant, but its use was limited due to toxicity concerns.[1] The study of its specific enantiomers, particularly the (S)-(+)-isomer, has provided crucial insights into stereoselective drug metabolism and pharmacokinetics. This guide offers a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is a derivative of hydantoin, featuring a chiral center at the C5 position of the imidazolidine-2,4-dione ring.[1][2] This chirality is fundamental to its biological activity and metabolic fate.
Systematic Nomenclature and Identifiers
-
IUPAC Name : (5S)-5-ethyl-5-phenylimidazolidine-2,4-dione[2]
-
CAS Number : 65567-34-2
-
Molecular Formula : C₁₁H₁₂N₂O₂
-
Synonyms : (+)-Nirvanol, d-Nirvanol, (S)-(+)-5-Ethyl-5-phenylhydantoin, S-(+)-Desmethylmephenytoin[2][3]
Chemical Structure
The core structure is a five-membered hydantoin ring substituted at the fifth carbon with both an ethyl and a phenyl group. The "(S)" designation refers to the specific three-dimensional arrangement of these substituents around the chiral C5 atom, which dictates its dextrorotatory (+) optical activity.
Caption: Figure 1: 2D Representation of this compound Structure.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference(s) |
| Molecular Weight | 204.23 g/mol | |
| Appearance | Off-white solid | [1] |
| Melting Point | 195-200 °C | [1][3] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
| Storage Temperature | 2-8°C | [1] |
| Optical Rotation | Dextrorotatory (+) | [2] |
| InChI Key | UDTWZFJEMMUFLC-NSHDSACASA-N |
Pharmacology and Metabolism
This compound is not typically administered directly but is formed in vivo from its parent compound, Mephenytoin. Its pharmacological profile is intrinsically linked to this metabolic relationship.
Mechanism of Action
As a hydantoin derivative, Nirvanol functions as an anticonvulsant.[4][5] It is believed to exert its effects by modulating voltage-gated sodium channels in neurons, similar to other hydantoin anticonvulsants like phenytoin. This action stabilizes neuronal membranes and prevents the propagation of seizure activity. It is effective in the maximal electroshock (M.E.S.) seizure model in mice.[6]
Pharmacokinetics and Stereoselective Metabolism
The metabolism of Nirvanol is a classic example of stereoselectivity in pharmacokinetics. It is the N-demethylated metabolite of Mephenytoin.[7][8] The two enantiomers of Nirvanol follow different metabolic pathways, leading to significant differences in their plasma half-lives and clearance rates.
-
(S)-Nirvanol Metabolism : The (S)-enantiomer is primarily metabolized via aromatic hydroxylation of the phenyl group at the para-position (4'-position).[4][9] This reaction is mediated by cytochrome P450 enzymes, specifically CYP2C19 and to a lesser extent, CYP2B6.[10] This hydroxylation is significantly faster for the (S)-enantiomer compared to the (R)-enantiomer.[4]
-
(R)-Nirvanol Metabolism : The (R)-enantiomer is metabolized more slowly, contributing to its longer plasma half-life.[8]
This stereoselective metabolism results in a much shorter plasma half-life for the (S)-enantiomer compared to the (R)-enantiomer.[11] For instance, in dog models, the plasma half-life of the d-form ((S)-enantiomer) was 16.3 hours, while the l-form ((R)-enantiomer) had a half-life of 23.3 hours.[11] In humans, the half-life of Nirvanol (as a metabolite of Mephenytoin) is approximately 114 hours.[12]
Caption: Figure 2: Metabolic Pathway of (S)-Mephenytoin to this compound.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.
Protocol: Enantiospecific HPLC Quantification in Plasma
This protocol is based on established methods for the simultaneous enantiospecific separation of Mephenytoin and its metabolites.[10]
Objective: To quantify the concentration of (S)-Nirvanol in human plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add an internal standard (e.g., phenobarbital).[8]
-
Vortex the sample.
-
Add 5 mL of an organic solvent (e.g., dichloromethane) and vortex for 1 minute to extract the analytes.[8]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[8]
-
-
Chromatographic Separation:
-
Columns: Utilize a reversed-phase C2 column in tandem with a chiral α1-acid glycoprotein (AGP) column.[10] The C2 column provides initial separation, while the AGP column resolves the enantiomers.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (e.g., 20 mM sodium perchlorate, pH 2.5).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Detection and Quantification:
Caption: Figure 3: Workflow for HPLC-UV analysis of this compound.
Safety and Toxicology
While this compound possesses therapeutic potential, it is also associated with toxicity. Understanding its hazard profile is critical for safe handling and research.
GHS Hazard Statements
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[2][13]
Precautionary Statements
Standard precautions for handling this compound include:[2][13]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Teratogenicity Considerations
Studies in mice have investigated the potential for stereoselective fetal toxicity. Interestingly, contrary to initial expectations that the (S)-enantiomer would be more toxic due to its formation of an arene oxide intermediate, it was the (R)-enantiomer (l-nirvanol) that demonstrated greater fetal toxicity.[9] This highlights the complex relationship between metabolism and developmental toxicity for this class of compounds.
Conclusion
This compound is a molecule of significant interest in pharmacology and medicinal chemistry. Its identity as the active, stereospecific metabolite of Mephenytoin makes it a key subject for studying drug metabolism, pharmacogenetics (particularly related to CYP2C19), and the structure-activity relationships of hydantoin anticonvulsants. The distinct pharmacokinetic profiles of its enantiomers underscore the critical importance of stereochemistry in drug development and therapy. A thorough understanding of its chemical properties, metabolic pathways, and analytical quantification methods, as detailed in this guide, is essential for researchers working to develop safer and more effective neurological therapies.
References
-
Wikipedia. (n.d.). Nirvanol. Retrieved from [Link]
-
Healthwire. (n.d.). Nirvanol (10mg) 10 Tablets Price in Pakistan. Retrieved from [Link]
-
Wells, P. G., Nagai, M. K., & Spence, J. D. (1987). Relation of in Vivo Drug Metabolism to Stereoselective Fetal Hydantoin Toxicology in Mouse: Evaluation of Mephenytoin and Its Metabolite, Nirvanol. Journal of Pharmacology and Experimental Therapeutics, 242(2), 749-756. Retrieved from [Link]
-
MedicalStore.com.pk. (n.d.). Nirvanol tablet 10 mg 10's Price in Pakistan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem Compound Database. Retrieved from [Link]
-
Human Metabolome Database. (2013). Showing metabocard for S-nirvanol (HMDB0060967). Retrieved from [Link]
-
Küpfer, A., & Branch, R. A. (1985). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog. Journal of Pharmacology and Experimental Therapeutics, 234(1), 11-16. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Nirvanol. Retrieved from [Link]
-
MedicinesFAQ. (2025). Nirvanol: Uses, Dosage, Side Effects, Food Interaction & FAQ. Retrieved from [Link]
-
Jacqz, E., & Gordin, A. (1985). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 286-291. Retrieved from [Link]
-
Jansson, B., Simonsson, U. S. H., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of Chromatography B, 791(1-2), 179-191. Retrieved from [Link]
-
Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., & Porter, R. J. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100-1102. Retrieved from [Link]
Sources
- 1. This compound CAS#: 65567-34-2 [chemicalbook.com]
- 2. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 65567-34-2 [chemicalbook.com]
- 4. Nirvanol - Wikipedia [en.wikipedia.org]
- 5. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. This compound | 65567-34-2 [amp.chemicalbook.com]
A Technical Guide to the Enantioselective Synthesis of (S)-(+)-Nirvanol
Abstract: (S)-(+)-Nirvanol, or (S)-5-ethyl-5-phenylhydantoin, is a chiral molecule of significant interest in pharmacology and toxicology as the active metabolite of the anticonvulsant drug mephenytoin. The stereochemistry at the C5 position is critical, as the enantiomers exhibit different metabolic fates and physiological effects. The synthesis of enantiomerically pure this compound is a key challenge that requires precise control of stereochemistry. This technical guide provides an in-depth exploration of the primary synthetic strategies for obtaining this target molecule with high enantiopurity. We will dissect the foundational racemic synthesis via the Bucherer-Bergs reaction and then critically evaluate the two major enantioselective approaches: the separation of enantiomers from a racemic mixture (chiral resolution) and the direct formation of the desired enantiomer (asymmetric synthesis). Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of the available methodologies.
Introduction
The Significance of this compound
Nirvanol (5-ethyl-5-phenylhydantoin) possesses a single stereocenter at the C5 position of the hydantoin ring. In the context of pharmaceutical development, chirality is a paramount consideration, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The United States Food and Drug Administration (FDA) has established policies that encourage the development of single-enantiomer drugs to minimize potential side effects and improve therapeutic efficacy.[1] this compound is the eutomer, the enantiomer primarily responsible for the desired therapeutic activity, while its counterpart, (R)-(-)-Nirvanol, may be less active or contribute to adverse effects. Therefore, access to enantiomerically pure this compound is essential for both clinical research and therapeutic applications.
The Challenge: The Quaternary Stereocenter
The central challenge in synthesizing this compound lies in the construction of the C5 quaternary stereocenter—a carbon atom bonded to four different non-hydrogen substituents. Creating such centers with high enantioselectivity is a well-known hurdle in organic synthesis. Traditional methods often produce a 50:50 mixture of both enantiomers, known as a racemate, which necessitates further complex separation steps.
Overview of Synthetic Strategies
Two principal pathways are employed to access enantiopure this compound:
-
Chiral Resolution: This approach begins with an efficient synthesis of the racemic compound, followed by the separation of the (S) and (R) enantiomers. While robust, a key disadvantage is the theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[2]
-
Asymmetric Synthesis: This more elegant strategy involves creating the C5 stereocenter in a controlled manner to directly yield a product highly enriched in the desired (S)-enantiomer.[1][3] This avoids discarding half of the material and is often more atom-economical.
This guide will detail the practical execution of these strategies, providing both the "how" and the "why" behind the experimental choices.
Foundational Synthesis: The Racemic Route
The most common and efficient method for preparing racemic Nirvanol is the Bucherer-Bergs reaction . This is a one-pot, multi-component reaction that builds the hydantoin ring system from a ketone precursor.
The Bucherer-Bergs Reaction: Mechanism and Rationale
The reaction condenses a ketone (propiophenone) with ammonium carbonate and a cyanide source (potassium or sodium cyanide) to form the hydantoin ring.[4][5]
Causality of Experimental Choices:
-
Propiophenone: This starting material provides the core ethyl and phenyl groups that will ultimately reside at the C5 position of the hydantoin.
-
Ammonium Carbonate: Serves as the source of two nitrogen atoms and a carbonyl group for the hydantoin ring. It exists in equilibrium with ammonia and carbon dioxide, which are the active reagents.
-
Potassium Cyanide (KCN): Provides the final carbon atom for the hydantoin ring and is the key nucleophile that initiates the formation of the crucial α-aminonitrile intermediate.
-
Solvent System (Ethanol/Water): A mixed solvent system is used to dissolve both the organic ketone and the inorganic salts, facilitating the reaction.
The mechanism proceeds through the initial formation of an aminonitrile from the ketone, ammonia, and cyanide. This intermediate then reacts with carbon dioxide and cyclizes, ultimately forming the stable hydantoin ring after hydrolysis.
Visualization: Bucherer-Bergs Reaction Workflow
Caption: Workflow for the one-pot Bucherer-Bergs synthesis of racemic Nirvanol.
Experimental Protocol: Racemic 5-Ethyl-5-phenylhydantoin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propiophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath. The hydantoin product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove unreacted inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to yield pure, racemic 5-ethyl-5-phenylhydantoin as a white crystalline solid.[4]
Chiral Resolution: Separating the Enantiomers
With a reliable source of racemic Nirvanol, the next step is to separate the (S) and (R) enantiomers. This is a widely used industrial approach, with several techniques available.[6]
Method 1: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[7] A common strategy involves the selective acylation of one enantiomer by a lipase enzyme, leaving the other enantiomer unreacted.
Causality of Experimental Choices:
-
Enzyme: Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently used due to their broad substrate scope, stability in organic solvents, and high enantioselectivity.[8]
-
Acyl Donor: Vinyl acetate is often chosen as it is an irreversible acylating agent. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction to completion.
-
Solvent: A non-polar organic solvent like hexane or MTBE is used to solubilize the substrate without denaturing the enzyme.
Visualization: EKR Workflow
Caption: Workflow for Enzymatic Kinetic Resolution of racemic Nirvanol.
Experimental Protocol: EKR of Racemic Nirvanol
-
Setup: To a solution of racemic Nirvanol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME), add vinyl acetate (1.5 eq).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 40°C) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of unreacted (S)-Nirvanol and acylated (R)-Nirvanol can be easily separated by standard column chromatography due to their different polarities.
-
Hydrolysis (Optional): The separated (R)-N-Acyl-Nirvanol can be hydrolyzed back to (R)-Nirvanol if desired.
Method 2: Preparative Chiral HPLC
For the highest purity and most direct separation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute at different times.[10]
Data Presentation: Chiral HPLC Column Selection
| Chiral Stationary Phase (CSP) | Common Trade Name | Typical Mobile Phase | Rationale for Selection |
| Immobilized Amylose Carbamate | Chiralpak® IA/AD | Hexane/Ethanol | Broad applicability for a wide range of chiral compounds; provides strong π-π and hydrogen bonding interactions.[11] |
| Immobilized Cellulose Carbamate | Chiralcel® OD/OJ | Hexane/Isopropanol | Offers different selectivity compared to amylose phases, useful when amylose columns fail to provide resolution.[12] |
| Pirkle-type (e.g., DNB-phenylglycine) | Regis Whelk-O® 1 | Hexane/IPA/TFA | Based on π-acid/π-base interactions; effective for aromatic compounds like Nirvanol. |
Asymmetric Synthesis: Direct Formation of this compound
Asymmetric synthesis aims to construct the chiral C5 center stereoselectively. A promising strategy for this is the asymmetric alkylation of a hydantoin precursor.
Asymmetric Alkylation via Chiral Auxiliary
This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral hydantoin precursor.[13] The auxiliary sterically blocks one face of the molecule, forcing an incoming electrophile (e.g., an ethyl group) to attack from the opposite, unhindered face. After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a classic example of this powerful methodology.
Visualization: Asymmetric Alkylation Workflow
Caption: Conceptual workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Conceptual Asymmetric Alkylation
-
Auxiliary Attachment: Covalently attach a chiral auxiliary (e.g., an Evans auxiliary) to the N3 position of a 5-phenylhydantoin precursor.
-
Enolate Formation: Treat the resulting adduct with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78°C) to generate a stereochemically defined enolate. The chiral auxiliary directs the conformation of this intermediate.
-
Diastereoselective Alkylation: Introduce an ethylating agent (e.g., iodoethane). The ethyl group will add to the enolate from the face opposite the bulky chiral auxiliary, forming a new C-C bond with high diastereoselectivity.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., hydrolysis) to release the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, improving the overall efficiency of the process.
Analytical Validation of Enantiomeric Purity
Regardless of the synthetic route chosen, the final and most critical step is to accurately determine the enantiomeric purity of the product.
-
Chiral HPLC Analysis: This is the gold standard for determining enantiomeric excess (ee). A small sample of the final product is injected onto an analytical chiral column (e.g., Chiralpak AD), and the relative peak areas of the (S) and (R) enantiomers are integrated to calculate the ee value.[14]
-
Polarimetry: The optical rotation of the final compound is measured. A positive rotation [α]_D > 0 confirms the presence of the (+)-enantiomer. While useful for confirmation, it is not as precise as HPLC for determining the exact enantiomeric ratio.
Conclusion and Future Perspectives
The synthesis of enantiomerically pure this compound is an achievable goal for the modern synthetic chemist. For process development and scale-up, enzymatic kinetic resolution offers a robust and cost-effective method, starting from an inexpensive racemic mixture. For applications requiring the highest possible purity and where cost is less of a concern, preparative chiral HPLC provides a direct and highly effective separation.
The future of this field lies in the development of highly efficient catalytic asymmetric methods . A successful catalytic asymmetric alkylation or a related transformation would eliminate the need for stoichiometric chiral auxiliaries or the inherent 50% waste of resolution, representing the most elegant and sustainable route to this important molecule. Continued research into novel chiral catalysts, including organocatalysts and transition-metal complexes, will be key to achieving this objective.
References
-
PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
-
Li, Z., et al. (2022). Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. Nature Communications. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Kumar, R., et al. (2020). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Molecules. [Link]
-
Navarrete-Vázquez, G., et al. (2006). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Shafi, S., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Link]
-
Tarafder, A. (2022). Simultaneous chiral-achiral separation of ten flavanones by supercritical fluid chromatography. University of Virginia Library. [Link]
-
University of York. Asymmetric Synthesis Course Material. [Link]
-
Stella, V., et al. (1978). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry. [Link]
-
Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. [Link]
-
Ríos-Lombardía, N., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules. [Link]
-
Regis Technologies. (2020). Advancing Chiral Separations. [Link]
-
Negishi, E. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Chirality. [Link]
-
ResearchGate. (2016). Detection and separation methods for resolution of products of enzymatic reactions. [Link]
-
Maguire, J. H., & McClanahan, J. S. (1986). Evidence for stereoselective production of phenytoin (5,5-diphenylhydantoin) arene oxides in man. Advances in Experimental Medicine and Biology. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Link]
-
Brinkmann-Chen, S., et al. (2021). Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB. Angewandte Chemie International Edition. [Link]
-
Ríos-Lombardía, N., et al. (2017). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. ACS Omega. [Link]
-
Gajda, A., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry. [Link]
-
Sixt, L., et al. (2020). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Molecules. [Link]
-
Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science. [Link]
-
Ribeiro, A. R., et al. (2022). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules. [Link]
-
Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]
-
ResearchGate. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. [Link]
-
DataPDF. (1978). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. [Link]
-
ResearchGate. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
Sparaco, R., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
Sheng, J., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. [Link]
-
Vibzz Lab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]
-
Stoyanov, S., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]
-
NOBLE CHEMISTRY. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]
-
Frecentese, F., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
Inomata, K., et al. (2007). Asymmetric total synthesis of (-)-Linderol A. Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. york.ac.uk [york.ac.uk]
- 14. mdpi.com [mdpi.com]
(S)-(+)-Nirvanol mechanism of action as an anticonvulsant
An In-Depth Technical Guide on the Anticonvulsant Mechanism of Action of (S)-(+)-Nirvanol (5-ethyl-5-phenylhydantoin)
Executive Summary
This compound, chemically known as (S)-(+)-5-ethyl-5-phenylhydantoin, is a pharmacologically significant molecule primarily recognized as the active metabolite of the anticonvulsant drug mephenytoin.[1][2] As a member of the hydantoin class of compounds, its structural similarity to established antiepileptic drugs (AEDs) such as phenytoin and phenobarbital provides a strong foundation for investigating its mechanism of action.[1][3] This technical guide synthesizes current understanding and provides a detailed experimental framework for elucidating the anticonvulsant properties of this compound. We posit that its primary mechanism involves the state-dependent blockade of voltage-gated sodium channels (VGSCs), a hallmark of many drugs effective against generalized tonic-clonic seizures.[1][4] A secondary, yet potentially crucial, mechanism may involve the positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission.[5][6] This document is designed for researchers, neuropharmacologists, and drug development professionals, offering not just a review of potential mechanisms but also field-proven, step-by-step protocols and the scientific rationale behind them to rigorously test these hypotheses.
Introduction to this compound
Chemical and Pharmacological Profile
This compound belongs to the hydantoin chemical class, characterized by a five-membered ring structure. It is the active metabolite of mephenytoin, formed via N-demethylation in the liver.[1] The long plasma half-life of Nirvanol (approximately 114 hours) compared to its parent compound mephenytoin (around 17 hours) suggests that it is the primary contributor to the sustained anticonvulsant effect observed during mephenytoin therapy.[2] Its stereochemistry, designated as (S)-(+), is a critical feature, as enantiomers of drugs can exhibit significantly different pharmacological and toxicological profiles.
The Landscape of Anticonvulsant Mechanisms
The therapeutic action of AEDs is achieved by suppressing the excessive and synchronized neuronal firing that underlies seizures.[5] This is broadly accomplished through three main strategies:
-
Modulation of Voltage-Gated Ion Channels: Primarily, the blockade of voltage-gated sodium channels to limit the sustained, high-frequency firing of action potentials.[4][7]
-
Enhancement of GABAergic Inhibition: Increasing the activity of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4][5]
-
Attenuation of Glutamatergic Excitation: Reducing the activity of the primary excitatory neurotransmitter, glutamate.[4]
Given its structural lineage, this compound is hypothesized to act primarily through the first two mechanisms.
Primary Mechanism: Modulation of Voltage-Gated Sodium Channels
The most established mechanism for hydantoin anticonvulsants like phenytoin is the blockade of voltage-gated sodium channels (VGSCs).[4] These channels are essential for the initiation and propagation of action potentials.[8] By blocking these channels, particularly during states of high neuronal activity, these drugs prevent seizure spread.
Causality of Experimental Choice: State-Dependent Blockade
A key feature of clinically successful sodium channel-blocking AEDs is their state-dependent inhibition. They bind with higher affinity to the inactivated state of the channel than the resting state.[9] This is therapeutically advantageous because it allows the drug to selectively target neurons that are firing pathologically at high frequencies (and thus have more channels in the inactivated state) while largely sparing neurons firing at normal physiological rates. Electrophysiological studies are therefore essential to determine not just if Nirvanol blocks sodium channels, but how it interacts with the different conformational states of the channel.
Experimental Workflow: Investigating Sodium Channel Blockade
The following workflow outlines the logical progression for characterizing the interaction of this compound with VGSCs.
Experimental Protocol
This protocol details the method for assessing the state-dependent block of VGSCs by this compound using the whole-cell patch-clamp technique.[10][11]
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the desired human VGSC subtype (e.g., NaV1.2, a common neuronal isoform) on glass coverslips.
-
Use cells at 70-80% confluency for experiments.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust to pH 7.3 with CsOH. The use of Cesium (Cs+) internally blocks outward potassium currents, isolating the inward sodium currents.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust to pH 7.4 with NaOH.
3. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting, available state.
4. Voltage Protocols and Data Acquisition:
-
Tonic Block (Resting State):
-
From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to 0 mV every 20 seconds to elicit a peak sodium current. This long interval allows the drug to dissociate and channels to fully recover between pulses.
-
After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Measure the reduction in peak current amplitude at each concentration.
-
-
Use-Dependent Block (Inactivated State):
-
From a holding potential of -120 mV, apply a train of 20 depolarizing pulses (20 ms duration to 0 mV) at a high frequency (e.g., 10 Hz).
-
Measure the peak current for the first pulse (I_first) and the last pulse (I_last). Use-dependent block is quantified by the progressive reduction in current during the pulse train.
-
Perform this protocol at baseline and in the presence of this compound.
-
-
Voltage-Dependence of Fast Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Immediately following each prepulse, apply a test pulse to 0 mV to measure the fraction of available (non-inactivated) channels.
-
Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the voltage at which half the channels are inactivated (V½).
-
Repeat in the presence of the drug to observe any shift in V½.
-
Expected Data and Interpretation
The interaction of this compound with VGSCs can be quantified and summarized. A profile similar to phenytoin would be expected.
| Parameter | Expected Effect of this compound | Mechanistic Interpretation |
| Tonic Block IC₅₀ | 100 - 300 µM | Low-affinity binding to the resting state of the channel. |
| Use-Dependent Block IC₅₀ | 10 - 50 µM | High-affinity binding to the open/inactivated state of the channel. |
| V½ of Inactivation | Negative (hyperpolarizing) shift | Stabilization of the inactivated channel state, a hallmark of therapeutic VGSC blockers. |
Interpretation: A significantly lower IC₅₀ for use-dependent block compared to tonic block, coupled with a hyperpolarizing shift in the voltage-dependence of inactivation, would provide strong evidence that this compound acts as a state-dependent VGSC blocker. This mechanism is highly consistent with efficacy against generalized tonic-clonic seizures.[4]
Secondary Mechanism: Enhancement of GABAergic Neurotransmission
Many anticonvulsants, including the structurally related phenobarbital, act by enhancing the function of GABA-A receptors.[6][12] These receptors are ligand-gated chloride channels that, upon binding GABA, hyperpolarize the neuron, making it less likely to fire an action potential.[13] Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and increase the channel's response to GABA.[14]
Experimental Workflow: Assessing GABAergic Modulation
Experimental Protocol
1. Cell and Solution Preparation:
-
Use primary cultured rodent hippocampal neurons or HEK293 cells expressing relevant GABA-A receptor subunits (e.g., α1β2γ2).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust to pH 7.3 with KOH. A high internal chloride concentration is used to produce outward chloride currents upon channel opening, which are easier to measure accurately.
-
External (Bath) Solution: Same as for NaV channel recording.
2. Recording Procedure:
-
Establish a whole-cell patch-clamp recording as described in Protocol 2.3.1.
-
Clamp the cell at a holding potential of -60 mV.
3. Drug Application:
-
First, determine the GABA concentration that elicits a small, submaximal response (e.g., 20% of the maximal response, or EC₂₀). This is critical because potentiation is most readily observed on a non-saturated response.
-
Establish a baseline by applying the EC₂₀ concentration of GABA for 2-5 seconds using a rapid solution exchange system. Repeat every 60 seconds until the response is stable.
-
To test for modulation, co-apply the EC₂₀ GABA concentration with various concentrations of this compound (e.g., 1, 10, 100 µM).
-
As a control, apply this compound alone to ensure it does not directly gate the channel in the absence of GABA.
Expected Data and Interpretation
| Parameter | Expected Effect of this compound | Mechanistic Interpretation |
| GABA-evoked Current | Dose-dependent increase in amplitude in the presence of Nirvanol. | This compound acts as a positive allosteric modulator of the GABA-A receptor. |
| Direct Gating | No current evoked by Nirvanol alone. | The compound does not act as a direct agonist but requires GABA to be present. |
Interpretation: A significant, dose-dependent increase in the amplitude of GABA-evoked currents upon co-application with this compound would confirm a positive allosteric modulatory effect.[15] This mechanism would contribute to the overall anticonvulsant profile by enhancing synaptic inhibition throughout the brain.
In Vivo Validation of Anticonvulsant Activity
While in vitro methods are essential for dissecting molecular mechanisms, in vivo animal models are required to confirm that the compound has anticonvulsant efficacy in a complex, integrated system.[16][17][18] The two most widely used and clinically validated screening models are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16][19]
The Maximal Electroshock (MES) Seizure Model
The MES test induces a generalized tonic-clonic seizure and is highly predictive of efficacy for drugs that act by blocking VGSCs, such as phenytoin.[20][21] Protection in this model is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Animals: Use adult male mice (e.g., Swiss Webster, 20-25g).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control (e.g., saline with 5% DMSO).
-
Time to Peak Effect: Conduct the seizure test at the time of presumed peak brain concentration of the drug (typically 30-60 minutes post-i.p. injection).
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of tonic hindlimb extension.
-
Data Analysis: Calculate the dose that protects 50% of the animals (ED₅₀) using probit analysis.
The Subcutaneous Pentylenetetrazole (scPTZ) Model
The scPTZ test involves administering a chemical convulsant that is thought to interfere with GABAergic neurotransmission.[3] It is predictive of efficacy for drugs that treat absence and myoclonic seizures, often by enhancing GABA function.[16] The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
Animals and Drug Administration: Same as for the MES test.
-
Convulsant Injection: At the time of peak drug effect, administer a dose of PTZ (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures in >95% of control animals.
-
Observation: Place the animal in an isolation chamber and observe for 30 minutes for the onset of clonic seizures.
-
Data Analysis: Calculate the ED₅₀ required to prevent clonic seizures.
Data Interpretation and Mechanistic Correlation
The profile of activity across these two models provides strong clues about the underlying mechanism of action.
| Model | Expected ED₅₀ (mg/kg) | Primary Mechanism Supported |
| MES | Low (e.g., < 50 mg/kg) | Voltage-gated sodium channel blockade |
| scPTZ | Moderate to High | GABA-A receptor modulation |
Interpretation: Potent activity in the MES test would strongly corroborate the in vitro findings of VGSC blockade.[22] Concurrently, activity in the scPTZ test would suggest a meaningful contribution from the enhancement of GABAergic inhibition. A drug active in both models, like phenobarbital, is considered broad-spectrum.[6]
Synthesis and Future Directions
Integrated Mechanism of Action
The anticonvulsant effect of this compound is likely a composite of its actions at the molecular level, resulting in a powerful suppression of neuronal hyperexcitability at the synaptic level.
Unexplored Avenues
-
Stereoselectivity: Direct, side-by-side comparisons of the (S)-(+)- and (R)-(-)-enantiomers in the assays described are critical to confirm that the anticonvulsant activity is stereospecific.
-
Calcium Channels: The effect of Nirvanol on various subtypes of voltage-gated calcium channels, another important target for AEDs, has not been thoroughly explored.
-
Chronic Models: While acute seizure models are excellent for screening, chronic models of epilepsy (e.g., the kindling model) would provide insight into the drug's efficacy against an already established epileptic state.[16]
-
Metabolic Profile: As a metabolite itself, a full characterization of any further metabolism of Nirvanol is necessary for a complete drug development profile.
This guide provides a robust, mechanistically-driven framework for the comprehensive evaluation of this compound as an anticonvulsant. By systematically applying these validated protocols, researchers can elucidate its precise molecular interactions and build a compelling case for its therapeutic potential.
References
- Stella, V., & Higuchi, T. (1979). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Pharmaceutical Sciences, 68(3), 387-389.
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved January 12, 2026, from [Link]
-
Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106468. [Link]
-
Wikipedia. (2024). Patch clamp. Retrieved January 12, 2026, from [Link]
-
Koulen, P., & Han, J. C. (2018). Electrophysiological Approaches for the Study of Ion Channel Function. In Methods in Molecular Biology (Vol. 1684, pp. 13-28). [Link]
-
Pagniez, A., et al. (2018). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform, 49(32). [Link]
-
The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved January 12, 2026, from [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved January 12, 2026, from [Link]
-
Shafieq, S., et al. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
Al-Bayati, M. A. (2020). Study of Some Hydantoin Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-137. [Link]
-
Gupta, Y. K., Malhotra, J., & Pahuja, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. [Link]
-
Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7338. [Link]
-
Qaddoumi, M. G., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(3), e90012. [Link]
-
Slideshare. (2018). Determination of anticonvulsant activity of drugs using animal models. Retrieved January 12, 2026, from [Link]
-
Slideshare. (2016). Screening methods for Antiepileptic activity. Retrieved January 12, 2026, from [Link]
-
Bialer, M., & White, H. S. (2010). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia, 51(Suppl 3), 45-56. [Link]
-
Stella, V. J., & Higuchi, T. (1979). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. Journal of Pharmaceutical Sciences, 68(3), 387-389. [Link]
-
ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved January 12, 2026, from [Link]
-
Jones, J. P., He, M., Trager, W. F., & Rettie, A. E. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 11(2-S). [Link]
-
Troupin, A. S., Friel, P., & Ojemann, L. M. (1976). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 26(5), 414-418. [Link]
-
Wikipedia. (2024). Phenobarbital. Retrieved January 12, 2026, from [Link]
-
Fromm, G. H., & Killian, J. M. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. Epilepsia, 28(Suppl 2), S23-S30. [Link]
-
Wikipedia. (2024). Anticonvulsant. Retrieved January 12, 2026, from [Link]
-
Turner, J. P., & Sillar, K. T. (1999). and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one. The Journal of Neuroscience, 19(14), 5899-5910. [Link]
-
Fromm, G. H., & Killian, J. M. (1987). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Epilepsia, 28(Suppl 2), S1-S16. [Link]
-
Leipold, E., et al. (2018). Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid. British Journal of Pharmacology, 175(13), 2683-2696. [Link]
-
DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29(Suppl 2), S35-S41. [Link]
-
Clayton, T., et al. (2023). Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder. Molecular Psychiatry, 28(6), 2321-2334. [Link]
-
Olsen, J. H., Boice, J. D., Jr, & Fraumeni, J. F., Jr. (1990). Phenobarbital, drug metabolism, and human cancer. Cancer Research, 50(12), 3624-3628. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenobarbital?. Retrieved January 12, 2026, from [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 12, 2026, from [Link]
-
Jiang, D., & Finol-Urdaneta, R. K. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 12, 749768. [Link]
-
Gonzalez, J. E., et al. (2004). Ion Channels as Drug Targets: The Next GPCRs. Receptors and Channels, 10(3-4), 127-136. [Link]
-
Tejeda, G., et al. (2023). Shared Mechanisms of GABAergic and Opioidergic Transmission Regulate Corticolimbic Reward Systems and Cognitive Aspects of Motivational Behaviors. International Journal of Molecular Sciences, 24(3), 2603. [Link]
-
Wang, D. W., et al. (2010). Propranolol blocks cardiac and neuronal voltage-gated sodium channels. Frontiers in Pharmacology, 1, 144. [Link]
-
Bilet, A., & Baur, R. (2019). Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner. Frontiers in Pharmacology, 10, 1032. [Link]
-
Löscher, W., & Schmidt, D. (2011). The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications. Epilepsia, 52(4), 667-681. [Link]
-
Patsalos, P. N. (1997). Newer anticonvulsant drugs: role of pharmacology, drug interactions and adverse reactions in drug choice. CNS Drugs, 7(4), 279-302. [Link]
-
Catterall, W. A. (2014). Neurological perspectives on voltage-gated sodium channels. Brain, 137(Pt 1), 14-28. [Link]
-
Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]
-
D'Mello, R., & Macdonald, R. L. (2005). Ion channels as important targets for antiepileptic drug design. Pharmacology & Therapeutics, 106(1), 49-62. [Link]
-
Lara, C. O., et al. (2024). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology. Frontiers in Pharmacology, 15, 1368940. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion channels as important targets for antiepileptic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre- and postsynaptic modulation of spinal GABAergic neurotransmission by the neurosteroid, 5 beta-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 22. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Metabolism of Mephenytoin to (S)-(+)-Nirvanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The anticonvulsant drug mephenytoin, administered as a racemic mixture, undergoes complex and clinically significant stereoselective metabolism. This in-depth technical guide provides a comprehensive exploration of the metabolic pathways of mephenytoin, with a core focus on the stereoselective N-demethylation of the (S)-enantiomer to its active metabolite, (S)-(+)-Nirvanol. We will delve into the enzymatic machinery responsible for this biotransformation, principally cytochromes P450 (CYP) 2B6 and 2C9, and contrast this with the metabolic fate of the (R)-enantiomer. This guide will further provide detailed experimental protocols for studying these reactions in vitro, analytical methodologies for the chiral separation of metabolites, and a discussion of the profound impact of genetic polymorphisms on mephenytoin metabolism and its clinical implications.
Introduction: The Dichotomy of Mephenytoin Enantiomers
Mephenytoin, a hydantoin anticonvulsant, exists as a chiral molecule with two enantiomers: (R)-mephenytoin and (S)-mephenytoin. While structurally mirror images, these enantiomers exhibit distinct metabolic fates within the human body, a classic example of stereoselectivity in drug metabolism. This differential metabolism has profound implications for the drug's therapeutic efficacy and potential for adverse effects. The two primary metabolic pathways for mephenytoin are aromatic 4'-hydroxylation and N-demethylation.
The 4'-hydroxylation of (S)-mephenytoin is the most well-characterized stereoselective pathway, predominantly catalyzed by the polymorphic enzyme CYP2C19.[1] This reaction leads to the formation of an inactive metabolite and is the basis for the classification of individuals into extensive, intermediate, and poor metabolizer phenotypes.[1]
Conversely, N-demethylation results in the formation of Nirvanol (5-ethyl-5-phenylhydantoin), an active metabolite with its own anticonvulsant properties.[2] This guide will specifically elucidate the stereoselective nature of this N-demethylation pathway, focusing on the formation of this compound.
The Enzymatic Basis of this compound Formation
The conversion of (S)-mephenytoin to (S)-Nirvanol is a crucial metabolic step that contributes to the overall pharmacological profile of the drug. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified the key players in this biotransformation.
A Dual-Enzyme System: CYP2B6 and CYP2C9
The N-demethylation of (S)-mephenytoin is not governed by a single enzyme but rather a dual-enzyme system with differing affinities and capacities:
-
CYP2C9: The High-Affinity, Low-Capacity Contributor: Recombinant CYP2C9 has been shown to catalyze the N-demethylation of (S)-mephenytoin with a relatively low Michaelis-Menten constant (Km), indicating high affinity.[3] However, its overall contribution is limited by a lower maximal velocity (Vmax).
-
CYP2B6: The Low-Affinity, High-Capacity Workhorse: In contrast, CYP2B6 exhibits a higher Km for (S)-mephenytoin N-demethylation, signifying lower affinity.[3] However, its significantly greater Vmax makes it the primary contributor to this metabolic pathway, especially at higher substrate concentrations.[3][4]
This dual-enzyme kinetic profile suggests that at therapeutic concentrations of mephenytoin, both enzymes play a role in the formation of (S)-Nirvanol.
Stereoselectivity in N-demethylation
While the 4'-hydroxylation pathway exhibits a strong preference for the (S)-enantiomer, N-demethylation shows a contrasting stereoselectivity. Studies have demonstrated that the rate of N-demethylation of (R)-mephenytoin is approximately two times higher than that of (S)-mephenytoin in human liver microsomes.[4][5] This preferential demethylation of the (R)-enantiomer contributes to the different pharmacokinetic profiles of the two mephenytoin enantiomers.
Despite the slower rate of N-demethylation for the (S)-enantiomer, the formation of (S)-Nirvanol is clinically significant due to the slower elimination of Nirvanol compared to the parent drug.
dot
Figure 1: Stereoselective metabolic pathways of mephenytoin.
Experimental Protocols for Studying (S)-Mephenytoin N-demethylation
To investigate the stereoselective N-demethylation of mephenytoin, a robust in vitro experimental setup is essential. The following protocol outlines a standard procedure using human liver microsomes.
In Vitro Mephenytoin N-demethylation Assay
Objective: To determine the kinetics of (S)-Nirvanol formation from (S)-mephenytoin in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled or from individual donors)
-
(S)-Mephenytoin (substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally related compound not present in the incubation)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL), and varying concentrations of (S)-mephenytoin.
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated chiral analytical method.
Data Analysis:
-
Plot the rate of (S)-Nirvanol formation against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
dot
Figure 2: Experimental workflow for in vitro mephenytoin N-demethylation assay.
Analytical Methodologies for Chiral Separation
The accurate quantification of individual enantiomers of mephenytoin and its metabolites is paramount to understanding its stereoselective metabolism. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Chiral HPLC for Enantioseparation of Nirvanol
A variety of chiral stationary phases (CSPs) are available for the separation of Nirvanol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[6] The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
Key Considerations for Method Development:
-
Column Selection: Screen different chiral columns to find the one that provides the best resolution for the enantiomers of interest.
-
Mobile Phase Optimization: Adjust the ratio of the non-polar and polar components of the mobile phase to optimize the separation and retention times.
-
Detection: Mass spectrometry (MS) is often coupled with HPLC (LC-MS) for sensitive and specific detection and quantification of the analytes.
The Impact of Genetic Polymorphisms
While the genetic polymorphism of CYP2C19 is the primary determinant of the mephenytoin hydroxylation phenotype, variations in the genes encoding for CYP2B6 and CYP2C9 can also influence the N-demethylation pathway. Although less extensively studied in the context of mephenytoin metabolism, polymorphisms in CYP2B6 and CYP2C9 are known to alter enzyme activity and could potentially contribute to inter-individual variability in Nirvanol formation.
Clinical and Pharmacological Significance of this compound
Nirvanol itself is a pharmacologically active anticonvulsant.[2] The stereoselective formation of its enantiomers is therefore of clinical importance. The accumulation of the active metabolite, Nirvanol, contributes significantly to the overall therapeutic effect of mephenytoin, especially during chronic administration.
The different metabolic pathways of the mephenytoin enantiomers lead to distinct pharmacokinetic profiles. (S)-mephenytoin is more rapidly cleared in extensive metabolizers of CYP2C19 due to efficient 4'-hydroxylation. In contrast, (R)-mephenytoin is primarily cleared through the slower N-demethylation pathway. In poor metabolizers of CYP2C19, the 4'-hydroxylation of (S)-mephenytoin is impaired, leading to a greater reliance on the N-demethylation pathway and a pharmacokinetic profile that more closely resembles that of the (R)-enantiomer.
The anticonvulsant activity of the individual Nirvanol enantiomers has not been as extensively characterized as the racemic mixture. However, given that enantiomers can exhibit different pharmacological and toxicological properties, understanding the specific contribution of this compound to the overall therapeutic and adverse effect profile of mephenytoin is an important area for further research.
Conclusion
The stereoselective metabolism of mephenytoin is a multifaceted process with significant implications for its clinical use. While the polymorphic 4'-hydroxylation of (S)-mephenytoin by CYP2C19 has been the traditional focus, the N-demethylation pathway, leading to the formation of the active metabolite Nirvanol, is equally important for a comprehensive understanding of the drug's disposition and action. The stereoselective N-demethylation of (S)-mephenytoin to this compound, primarily mediated by CYP2B6 and to a lesser extent by CYP2C9, highlights the intricate interplay of multiple enzymes in determining the fate of chiral drugs. For researchers and drug development professionals, a thorough understanding of these stereoselective metabolic pathways is crucial for optimizing drug therapy, minimizing adverse reactions, and advancing the principles of personalized medicine.
References
-
Helsby, N. A., Ward, S. A., Edwards, R. J., Boobis, A. R., & Davies, D. S. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metabolism and Disposition, 26(8), 775-778. [Link]
-
Imaoka, S., Sugimoto, T., & Funae, Y. (1995). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). Biochemical Pharmacology, 50(5), 703-710. [Link]
-
Artemisinin autoinduction is caused by involvement of cytochrome P450 2B6 but not 2C9. (2002). Clinical Pharmacology & Therapeutics, 71(3), 147-156. [Link]
-
Wenger, J., & Kupfer, A. (1985). Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 286-291. [Link]
-
Nirvanol. (n.d.). PubChem. [Link]
-
Helsby, N. A., Ward, S. A., Edwards, R. J., Boobis, A. R., & Davies, D. S. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6. Drug Metabolism and Disposition, 26(8), 775-778. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230. [Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
An In-Depth Technical Guide to the In Vitro Biological Activity of (S)-(+)-Nirvanol
Introduction: Contextualizing (S)-(+)-Nirvanol in Anticonvulsant Research
This compound, the S-enantiomer of 5-ethyl-5-phenylhydantoin, is a pharmacologically active metabolite of the anticonvulsant drug mephenytoin. As a member of the hydantoin class of compounds, which includes the widely-used antiepileptic drug phenytoin, its primary mechanism of action is anticipated to involve the modulation of neuronal excitability. Understanding the specific in vitro biological activities of the (S)-(+)-enantiomer is critical, as stereochemistry often dictates potency, selectivity, and metabolic fate in biological systems.
This guide provides a comprehensive technical overview of a structured, multi-assay approach to characterizing the in vitro pharmacological and toxicological profile of this compound. The experimental frameworks described herein are designed as self-validating systems, providing robust and reproducible data essential for preclinical drug development. We will move from the primary molecular target central to its anticonvulsant activity to secondary mechanisms, metabolic interactions, and cellular safety profiles, offering a holistic in vitro assessment.
Part 1: Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels (VGSCs)
Expert Rationale
Voltage-gated sodium channels are integral to the initiation and propagation of action potentials in excitable cells like neurons. During the high-frequency neuronal firing characteristic of a seizure, these channels cycle rapidly between resting, open, and inactivated states. The foundational mechanism for hydantoin anticonvulsants is the stabilization of the fast-inactivated state of VGSCs. This action is "use-dependent," meaning the drug binds with higher affinity to channels that are frequently opening and closing, making it selectively effective at suppressing pathological hyperexcitability with minimal impact on normal neuronal firing. Whole-cell patch-clamp electrophysiology is the gold-standard technique to quantify these interactions at the molecular level.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on NaV1.2-Expressing HEK293 Cells
This protocol details the method to assess the inhibitory effect of this compound on a specific VGSC subtype highly expressed in the central nervous system.
-
Cell Culture: Maintain HEK293 cells stably expressing the human NaV1.2 channel subtype in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Culture at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (
-
discovery and history of Nirvanol enantiomers
An In-Depth Technical Guide to the Discovery and History of Nirvanol Enantiomers
Introduction: From Racemate to Resolution
Nirvanol, known chemically as 5-ethyl-5-phenylhydantoin, is a derivative of hydantoin first synthesized in the early 20th century.[1][2] It gained initial recognition for its anticonvulsant and soporific properties, finding application in the treatment of conditions like chorea.[1][2] Structurally similar to phenobarbital, Nirvanol also holds significance as the primary active metabolite of the anticonvulsant drug mephenytoin.[3][4]
The story of Nirvanol, however, extends beyond its initial discovery as a single chemical entity. The molecule possesses a chiral center at the fifth carbon of the hydantoin ring, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[5] This guide provides a comprehensive exploration of the journey from the synthesis of racemic Nirvanol to the critical understanding, separation, and distinct biological roles of its individual (R)- and (S)-enantiomers. For researchers in drug development, the history of Nirvanol serves as a quintessential case study on the importance of stereochemistry in pharmacology, where enantiomers of the same compound can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.[6][7]
Part 1: The Genesis of Nirvanol - Discovery and Early Synthesis
The first documented synthesis of 5-ethyl-5-phenylhydantoin was reported by William T. Read in 1922.[2] The work was part of broader research into hydantoin derivatives, aiming to create compounds with hypnotic (soporific) effects.[2] The synthesis, as is typical for that era, produced a racemic mixture—an equal 1:1 ratio of the two enantiomers.
Protocol 1: Classical Synthesis of Racemic Nirvanol
The original synthesis is a variation of the classical Bucherer-Bergs reaction, a robust method for creating hydantoins. The causality behind this choice lies in the ready availability of the starting ketone and the straightforward, one-pot nature of the reaction.
Objective: To synthesize racemic 5-ethyl-5-phenylhydantoin from ethyl phenyl ketone.
Methodology:
-
Cyanohydrin Formation: Ethyl phenyl ketone is reacted with an alkali cyanide (e.g., potassium cyanide) and a source of ammonium ions (e.g., ammonium carbonate) in a suitable solvent, typically aqueous ethanol.
-
Reaction Mechanism: The ketone first reacts with the cyanide ion to form a cyanohydrin intermediate.
-
Hydantoin Ring Formation: The ammonium carbonate provides both ammonia and carbon dioxide. The amino group from ammonia displaces the hydroxyl group of the cyanohydrin, and subsequent intramolecular cyclization with carbon dioxide forms the hydantoin ring.
-
Heating and Rearrangement: The mixture is heated under pressure, which facilitates the necessary rearrangements to yield the stable 5,5-disubstituted hydantoin structure.
-
Isolation and Purification: Upon cooling, the racemic Nirvanol product crystallizes out of the solution. It is then isolated by filtration and can be purified by recrystallization from a solvent like ethanol.
Part 2: Unveiling Chirality - The Pharmacological Divergence of Enantiomers
The critical turning point in the history of Nirvanol was the recognition that the racemate was not a single pharmacological agent. The C5 carbon atom of Nirvanol is bonded to four distinct groups: a phenyl group, an ethyl group, the C4-carbonyl side of the ring, and the N1-amine side of the ring. This asymmetry gives rise to two stereoisomers: (R)-Nirvanol and (S)-Nirvanol.
Caption: The (R)- and (S)-enantiomers of Nirvanol.
Biological systems, being inherently chiral, often interact differently with each enantiomer.[7][8] This principle, known as stereoselectivity, is profoundly evident in the metabolism of Nirvanol. Research has shown that the metabolism is highly stereoselective, with the (S)-enantiomer undergoing aromatic hydroxylation on the phenyl group approximately 14 times more rapidly than the (R)-enantiomer.[1] This differential metabolism leads to significant variations in the pharmacokinetic profiles of the two enantiomers, affecting their plasma concentrations and duration of action. While the anticonvulsant activity is present in the molecule, the differing metabolic fates mean that administering the racemate results in a complex and variable pharmacological response.[3][4]
Part 3: The Pursuit of Purity - Resolution and Stereoselective Synthesis
The discovery of stereoselective metabolism created a clear scientific imperative to isolate and study the individual enantiomers. This is achieved through two primary strategies: chiral resolution and stereoselective synthesis.
Chiral Resolution of Racemic Nirvanol
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[9] While it inherently involves discarding or recycling 50% of the material, it is a foundational technique in stereochemistry.[9]
1. Classical Resolution via Diastereomeric Salts
This method relies on converting the enantiomers into diastereomers, which have different physical properties (like solubility) and can be separated by conventional means like crystallization.[9][10]
Caption: Workflow for classical chiral resolution.
2. Chiral Column Chromatography
A more modern and analytical approach is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[11][12] The CSP is itself enantiomerically pure and interacts differently with the (R) and (S) enantiomers of Nirvanol, causing them to travel through the column at different rates and thus be separated.
Protocol 2: General Methodology for Chiral HPLC Resolution
Objective: To separate and quantify the enantiomers of racemic Nirvanol.
Methodology:
-
Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds.
-
Mobile Phase Optimization: Prepare a mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol). The ratio is critical and must be optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Dissolve a small, accurately weighed amount of racemic Nirvanol in the mobile phase to create a standard solution.
-
Injection and Elution: Inject the sample onto the HPLC system. The enantiomers will interact diastereomerically with the CSP, leading to different retention times.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., ~220 nm) to monitor the column eluent. Two separate peaks, corresponding to each enantiomer, will be observed.
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal. This method is used to determine the enantiomeric excess (e.e.) of a sample.
Stereoselective Synthesis
The most elegant and efficient strategy is stereoselective (or asymmetric) synthesis, which aims to produce only one of the two enantiomers from the start.[13][14][15] This avoids the waste associated with resolution and is the preferred method in modern pharmaceutical manufacturing.[7] While specific protocols for Nirvanol are proprietary or found in specialized literature, the general approaches include:
-
Use of Chiral Catalysts: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) directs the reaction to favor the formation of one enantiomer over the other.[13]
-
Chiral Auxiliaries: A chiral group is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. It is removed in a later step.[14]
-
Biocatalysis: Using enzymes, which are nature's chiral catalysts, to perform a key reaction step with high stereoselectivity.[16]
Summary of Enantiomer Properties
The distinct characteristics of the Nirvanol enantiomers underscore the importance of stereochemical considerations in drug development.
| Property | (S)-Nirvanol | (R)-Nirvanol | Racemic Nirvanol |
| Metabolism | Rapidly metabolized via 4'-hydroxylation of the phenyl ring.[1] | Slowly metabolized; persists longer in plasma.[1] | Exhibits complex pharmacokinetics due to differential metabolism. |
| Pharmacology | Contributes to the overall anticonvulsant effect but has a shorter duration of action. | Primarily responsible for the sustained anticonvulsant effect due to its longer half-life. | Provides an initial and sustained anticonvulsant effect. |
| Toxicity Profile | Potential for different side effects due to its specific metabolites. | The prolonged presence may lead to a different toxicity profile or drug-drug interactions. | The safety profile is a composite of both enantiomers and their metabolites.[17] |
Conclusion
The history of Nirvanol's enantiomers is a compelling narrative that mirrors the evolution of pharmaceutical science. It began with the synthesis of a racemic compound valued for its overall biological effect.[2] Subsequent investigation, driven by advances in analytical chemistry and pharmacology, revealed the distinct and unequal contributions of its constituent enantiomers.[1] The stereoselective metabolism of (S)-Nirvanol versus (R)-Nirvanol provides a clear and powerful example of how the body distinguishes between mirror-image molecules, with significant consequences for drug efficacy and safety. For today's researchers, the story of Nirvanol serves as a foundational reminder that a deep understanding of stereochemistry is not merely an academic exercise but a critical pillar of rational drug design and development.
References
-
Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Read, W. T. (1922). Researches on hydantoins. Synthesis of the soporific, 4,4-phenylethyl-hydantoin (nirvanol). Journal of the American Chemical Society, 44(8), 1746–1755. [Link]
-
Wikipedia. (n.d.). Nirvanol. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 12, 2026, from [Link]
-
Thakkar, S., & Sharma, D. (2010). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Chirality, 22(1), 1-15. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]
-
Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved January 12, 2026, from [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
-
van Rensburg, H., van Heerden, P. S., & Ferreira, D. (2000). Stereoselective Synthesis of Flavonoids. Part 8. Free Phenolic Flavan-3-ol Diastereoisomers. South African Journal of Chemistry, 53, 56-61. [Link]
-
Sparaco, R., Scognamiglio, A., Corvino, A., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(24), 8996. [Link]
-
Corlo, C., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same?. British Journal of Clinical Pharmacology, 74(5), 904–906. [Link]
-
Brooks, W. H. (2004). Stereochemistry in Drug Action. Innovations in Clinical Neuroscience, 1(1), 26-28. [Link]
-
YouTube. (2022, September 26). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]
-
Coric, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]
Sources
- 1. Nirvanol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 14. ethz.ch [ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Nirvanol as a Metabolite of Mephenytoin: An In-Depth Technical Guide
Introduction
Mephenytoin, a hydantoin anticonvulsant, has been a subject of significant interest in the field of pharmacogenetics, primarily due to its stereoselective metabolism.[1][2][3][4] Marketed as a racemic mixture of (S)- and (R)-enantiomers, its therapeutic and toxicological profile is intricately linked to the metabolic pathways that govern the fate of each stereoisomer.[5] This guide provides a comprehensive technical overview of (S)-(+)-Nirvanol, a principal and pharmacologically active metabolite of mephenytoin. We will delve into the enzymatic processes governing its formation, the profound influence of genetic polymorphisms, its own pharmacological and toxicological characteristics, and the advanced analytical methodologies requisite for its precise quantification in biological matrices. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this classic example of stereoselective drug metabolism.
The Stereoselective Metabolism of Mephenytoin
Mephenytoin undergoes two primary metabolic transformations: 4'-hydroxylation of the phenyl ring and N-demethylation.[6] A critical aspect of its metabolism is the pronounced stereoselectivity of these pathways. The (S)-enantiomer is predominantly metabolized via 4'-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C19.[5][7] Conversely, the (R)-enantiomer is more slowly metabolized through N-demethylation to yield (R)-(-)-Nirvanol. The N-demethylation of (S)-mephenytoin to this compound is a comparatively minor pathway in individuals with normal CYP2C19 function.
This differential metabolism has significant pharmacokinetic consequences. In individuals with normal CYP2C19 activity, known as extensive metabolizers (EMs), the rapid hydroxylation of (S)-mephenytoin leads to its efficient clearance. In contrast, individuals with deficient CYP2C19 activity, termed poor metabolizers (PMs), exhibit a markedly reduced ability to hydroxylate (S)-mephenytoin.[5] This impairment results in a metabolic shift, leading to a greater reliance on the N-demethylation pathway and consequently, higher plasma concentrations and accumulation of this compound.
The Central Role of CYP2C19
The enzyme CYP2C19 is the principal catalyst for the stereospecific 4'-hydroxylation of (S)-mephenytoin.[5][7] The activity of this enzyme is highly variable across different populations due to well-characterized genetic polymorphisms.[5][8] The most common deficient alleles, CYP2C192 and CYP2C193, result in the production of a non-functional or truncated enzyme.[8][9] Individuals homozygous for these alleles are classified as poor metabolizers.[5] The prevalence of the PM phenotype shows significant inter-ethnic variation, being approximately 2-5% in Caucasians and as high as 20% in Asian populations.[5][9]
The clinical implication of this polymorphism is profound. In PMs, the reduced clearance of (S)-mephenytoin can lead to exaggerated pharmacological effects and an increased risk of adverse drug reactions. The accumulation of this compound, which itself possesses anticonvulsant properties, further complicates the clinical picture.[10][11]
Caption: Metabolic pathways of racemic mephenytoin.
Pharmacological and Toxicological Profile of this compound
This compound, also known as (S)-(+)-5-ethyl-5-phenylhydantoin, is not merely an inert byproduct of mephenytoin metabolism. It is an active metabolite with its own distinct pharmacological and toxicological characteristics.
Pharmacological Activity
This compound exhibits anticonvulsant properties, contributing to the overall therapeutic effect of mephenytoin, particularly in poor metabolizers where its concentrations are significantly elevated.[10][11] The long half-life of Nirvanol (approximately 96 hours) compared to mephenytoin (around 7 hours) means that it can accumulate to a greater extent and contribute significantly to the steady-state anticonvulsant activity.[12]
Toxicological Concerns
The accumulation of this compound is associated with an increased risk of adverse effects. The side-effect profile of mephenytoin, which includes sedation, skin rash, and in rare cases, serious idiosyncratic reactions like aplastic anemia, is thought to be at least partially mediated by its metabolites. While a direct causal link between this compound and specific toxicities is not fully elucidated, its elevated levels in PMs correlate with a higher incidence of adverse events. Therefore, monitoring the concentrations of both the parent drug and its active metabolite is crucial for therapeutic drug management, especially in populations with a high prevalence of the CYP2C19 PM phenotype.
Bioanalytical Methodologies for the Quantification of this compound
The stereoselective nature of mephenytoin metabolism necessitates the use of chiral analytical methods to accurately quantify the individual enantiomers of both the parent drug and its metabolites in biological matrices such as plasma and urine.[13][14][15][16]
Sample Preparation
The initial step in the bioanalytical workflow is the extraction of the analytes from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[13][15] This is often sufficient for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides a more selective extraction and concentration of the analytes, resulting in a cleaner extract and potentially lower limits of quantification.
Chiral Chromatographic Separation
The separation of the enantiomers of mephenytoin and Nirvanol is typically achieved using chiral high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[17][18][19][20] The key to successful chiral separation lies in the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose.[20]
Table 1: Typical Chromatographic Conditions for Chiral Separation
| Parameter | Condition | Rationale |
| Column | Chiral α1-acid glycoprotein (AGP) or Polysaccharide-based (e.g., Chiralpak) | Provides enantioselective interactions for separation.[13][14][15] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid) | Optimizes retention and resolution of the enantiomers. |
| Flow Rate | 0.2 - 1.0 mL/min | Adjusted for optimal separation efficiency and analysis time. |
| Column Temperature | 25 - 40 °C | Temperature can influence enantioselectivity and peak shape. |
Detection
-
UV Detection: While feasible, UV detection may lack the sensitivity and selectivity required for quantifying low concentrations of metabolites in complex biological matrices.[14]
-
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity.[6][13][15][21] Detection is typically performed using electrospray ionization (ESI) in the positive or negative ion mode, followed by multiple reaction monitoring (MRM) for quantification.
Method Validation
A robust bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[22][23] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[22]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[22]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13][15][21]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[22]
Caption: Bioanalytical workflow for this compound.
Experimental Protocol: Enantioselective Quantification of Mephenytoin and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a generalized framework for the development and validation of an LC-MS/MS method for the simultaneous quantification of the enantiomers of mephenytoin and Nirvanol.
Materials and Reagents
-
Reference standards of (S)-mephenytoin, (R)-mephenytoin, this compound, (R)-(-)-Nirvanol, and a suitable internal standard (e.g., isotopically labeled mephenytoin).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate (LC-MS grade).
-
Human plasma (drug-free).
Instrumentation
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A chiral HPLC column (e.g., Chiralpak IG-3).
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Chiralpak IG-3 (3 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transitions | Mephenytoin: m/z 219.1 → 134.1; Nirvanol: m/z 205.1 → 134.1 |
Note: These are illustrative parameters and must be optimized for the specific instrumentation and analytes.
Conclusion
The study of this compound as a metabolite of mephenytoin provides a quintessential example of the critical importance of stereoselectivity in drug metabolism and pharmacokinetics. The profound influence of CYP2C19 genetic polymorphisms on the metabolic fate of mephenytoin and the subsequent accumulation of the active metabolite this compound underscore the need for a personalized medicine approach in clinical practice. For researchers and drug development professionals, a thorough understanding of these principles, coupled with the application of robust and validated chiral bioanalytical methods, is paramount for the safe and effective development and use of chiral drugs. The methodologies and insights presented in this guide offer a solid foundation for further research and application in this dynamic field.
References
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin, 32(2), 219–230. [Link]
-
Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(3), 463–472. [Link]
-
Maurer, H. H., & Wissel, J. C. (2004). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid communications in mass spectrometry : RCM, 18(15), 1675–1680. [Link]
-
Middleditch, B. S., & Fennessey, P. V. (1984). Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry. Journal of chromatography, 309(1), 110–116. [Link]
-
van der Weide, J., & Steijns, L. S. (2001). Kinetic analysis of CYP2C19-mediated S-mephenytoin metabolism in human liver microsomes. European journal of clinical pharmacology, 57(9), 647–651. [Link]
-
Goldstein, J. A., & de Morais, S. M. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743–1752. [Link]
-
de Morais, S. M., Wilkinson, G. R., Blaisdell, J., Nakamura, K., Meyer, U. A., & Goldstein, J. A. (1994). The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans. The Journal of biological chemistry, 269(22), 15419–15422. [Link]
-
Egeland, T., Eap, C. B., & Steen, V. M. (1997). CYP2C19 genotyping and associated mephenytoin hydroxylation polymorphism in a Canadian Inuit population. Pharmacogenetics, 7(5), 395–400. [Link]
-
Jansson, B., Simonsson, U. S., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 791(1-2), 179–191. [Link]
-
Ibeanu, G. C., Blaisdell, J., Ghanayem, B. I., Beyeler, S., Benhamou, S., Griese, E. U., Lainer, I., Meyer, U. A., & Goldstein, J. A. (1998). Identification of new human CYP2C19 alleles (CYP2C196 and CYP2C192B) in a Caucasian poor metabolizer of mephenytoin. The Journal of pharmacology and experimental therapeutics, 286(3), 1490–1495. [Link]
-
Sy, S. K., Li, X. Q., & Zhou, S. F. (2009). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes. Drug metabolism and disposition: the biological fate of chemicals, 37(12), 2341–2350. [Link]
-
Maurer, H. H., & Wissel, J. C. (2004). Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Rapid communications in mass spectrometry : RCM, 18(15), 1675–1680. [Link]
-
Odani, A., Hashimoto, Y., & Ueta, E. (2000). The effects of genetic polymorphisms of CYP2C9 and CYP2C19 on phenytoin metabolism in Japanese adult patients with epilepsy: studies in stereoselective hydroxylation and population pharmacokinetics. Epilepsy research, 40(2-3), 121–134. [Link]
-
van der Weide, J., & Steijns, L. S. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 50(5), 493–497. [Link]
-
National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem. Retrieved from [Link]
-
Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-572. [Link]
-
Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-472. [Link]
-
Wikipedia. (n.d.). Nirvanol. Retrieved from [Link]
-
Küpfer, A., Desmond, P. V., Schenker, S., & Branch, R. A. (1982). Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man. The Journal of pharmacology and experimental therapeutics, 221(3), 590–597. [Link]
-
MedicinesFAQ. (2025, January 7). Nirvanol: Uses, Dosage, Side Effects, Food Interaction & FAQ. Retrieved from [Link]
-
Küpfer, A., & Branch, R. A. (1981). Stereoselective metabolism of mephenytoin in man. The Journal of pharmacology and experimental therapeutics, 218(1), 193–199. [Link]
-
McClanahan, R. H., & Maguire, J. H. (1989). Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration. European journal of drug metabolism and pharmacokinetics, 14(3), 195–200. [Link]
-
Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414. [Link]
-
ResearchGate. (n.d.). Key steps in the industrial synthesis of Nirvanolide (338). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem. Retrieved from [Link]
-
Küpfer, A., Desmond, P. V., Schenker, S., & Branch, R. A. (1982). Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man. The Journal of pharmacology and experimental therapeutics, 221(3), 590-597. [Link]
-
Scriba, G. K. (2008). Chiral drug separation. In Encyclopedia of analytical chemistry. Wiley. [Link]
-
Kumar, P. P., & Kumar, M. R. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 58-66. [Link]
-
Singh, V., & Singh, J. (2013). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 323-330. [Link]
-
Basuri, P. (2023). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. Journal of Drug Discovery and Development, 6(1), 1-2. [Link]
-
Herrero-Fernández, P., Cifuentes, A., & Ibáñez, E. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. [Link]
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
-
VerGo Pharma Research Pvt. Ltd. (2024). List of Bio-Analytical Methods Available at VerGo Pharma Research Pvt. Ltd. [Link]
-
Breitbach, Z. S. (2020, April 6). Advancing Chiral Separations [Web seminar]. Regis Technologies. [Link]
-
Singh, S., Sharma, N., & Singh, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Medbullets. (2024, May 11). Toxicology - Drugs. Retrieved from [Link]
-
Markham, A., & Young, C. (2002). A review of olanzapine-associated toxicity and fatality in overdose. CNS drugs, 16(6), 413–423. [Link]
Sources
- 1. Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of mephenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new human CYP2C19 alleles (CYP2C19*6 and CYP2C19*2B) in a Caucasian poor metabolizer of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nirvanol - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. onlinepharmacytech.info [onlinepharmacytech.info]
Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of (S)-(+)-Nirvanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from discovery to clinical application. This guide provides an in-depth exploration of the solubility and stability of (S)-(+)-Nirvanol, a chiral hydantoin derivative. As a Senior Application Scientist, the following sections synthesize fundamental principles with actionable, field-proven methodologies to empower researchers in their critical early-stage decision-making.
Introduction: The Significance of Solubility and Stability in Drug Viability
This compound, chemically known as (S)-(+)-5-Ethyl-5-phenylimidazolidine-2,4-dione, is a molecule of interest within the broader class of hydantoins, a scaffold known for its diverse pharmacological activities. The journey of any potential therapeutic agent is fraught with challenges, with poor solubility and instability being primary contributors to late-stage attrition. Therefore, a comprehensive characterization of these parameters at the outset is not merely a data-gathering exercise; it is a critical risk mitigation strategy.
Solubility directly influences a compound's bioavailability and dictates the feasibility of formulation strategies. A compound that cannot be adequately dissolved in physiological media or common formulation vehicles is unlikely to achieve therapeutic concentrations in the body.
Stability , the ability of a compound to resist chemical degradation, is intrinsically linked to its safety, efficacy, and shelf-life. Degradation products can be inactive, leading to a loss of potency, or potentially toxic, posing a significant safety risk. Understanding the degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
This guide will provide a framework for assessing the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols.
Solubility Profile of this compound: A Multi-Solvent Approach
Direct, comprehensive solubility data for this compound is not extensively available in public literature. However, by examining the solubility of structurally similar hydantoin derivatives, such as Phenytoin (5,5-diphenylhydantoin), we can establish a foundational understanding and a strategic approach to solubility determination. Phenytoin is known to be soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), while exhibiting poor solubility in aqueous solutions[1].
The following table outlines a recommended panel of solvents for characterizing the solubility of this compound, categorized by their polarity and protic/aprotic nature. This multi-faceted approach provides a comprehensive picture of the compound's dissolution behavior.
Table 1: Recommended Solvent Panel for this compound Solubility Assessment
| Solvent Category | Solvent | Rationale |
| Polar Protic | Water | Essential for understanding physiological solubility. |
| Ethanol | A common co-solvent in pharmaceutical formulations. | |
| Methanol | A highly polar solvent for initial solubility screening. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Known to solubilize hydantoin structures[2]. | |
| Acetonitrile | A common solvent in analytical chromatography. | |
| Non-Polar | Dichloromethane | Useful for understanding lipophilicity. |
| Hexane | To assess solubility in highly non-polar environments. | |
| Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | To simulate physiological pH conditions. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (Table 1)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
Stability Assessment: Unveiling Degradation Pathways through Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug stability evaluation. By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and designing stable formulations. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[3][4].
The primary degradation pathways for many pharmaceuticals include hydrolysis, oxidation, and photolysis[4].
Key Degradation Pathways
-
Hydrolysis: The cleavage of chemical bonds by the addition of water. For this compound, the hydantoin ring, which contains amide bonds, is susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The loss of electrons, often involving reaction with oxygen or other oxidizing agents. The phenyl and ethyl groups on the hydantoin ring could be potential sites of oxidation.
-
Photolysis: Degradation caused by exposure to light. Aromatic systems, such as the phenyl group in Nirvanol, can be susceptible to photolytic degradation.
Diagram: Forced Degradation Workflow
Sources
A Spectroscopic Guide to (S)-(+)-Nirvanol: Structural Elucidation for Pharmaceutical Development
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(+)-Nirvanol, also known as (S)-5-ethyl-5-phenylhydantoin. As the pharmacologically active metabolite of the anticonvulsant drug mephenytoin, the precise structural characterization of this compound is critical for researchers in drug metabolism, pharmacology, and medicinal chemistry.[1][2] This document moves beyond a simple presentation of data, offering a detailed rationale for the experimental methodologies and a thorough interpretation of the resulting spectra, reflecting the synthesis of technical accuracy and field-proven insight.
Introduction: The Significance of this compound
This compound (C₁₁H₁₂N₂O₂) is a chiral molecule belonging to the hydantoin class of compounds.[3] Its stereospecific metabolism and action underscore the necessity for precise analytical techniques to confirm its identity, purity, and structure.[3] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecule's architecture. This guide details the principles, protocols, and interpretation of these essential analytical methods as they apply to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR allows us to map the connectivity and chemical environment of each atom in the molecule.[5]
The Rationale Behind the NMR Experiment
The choice of NMR experiments is dictated by the need to build a complete picture of the molecule. A standard ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. A ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. Further experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, providing crucial connectivity information.[4] The selection of a deuterated solvent is critical; solvents like DMSO-d₆ or CDCl₃ are used because they dissolve the analyte without producing an overwhelming proton signal that would obscure the signals from the compound of interest.[6] Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for the chemical shift scale.[6]
Experimental Protocol: Acquiring NMR Spectra
This protocol outlines the standard procedure for preparing a small organic molecule like this compound for NMR analysis.
-
Sample Preparation : Weigh 10-20 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), containing 0.03% TMS as an internal standard.[4][6]
-
Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or warming in the secondary vial may be necessary.[6]
-
Transfer : Using a Pasteur pipette, filter the solution into a high-quality 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.[4]
-
Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition : The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. Standard pulse sequences are then run to acquire ¹H, ¹³C, and DEPT spectra.[7]
Predicted NMR Spectroscopic Data for 5-Ethyl-5-Phenylhydantoin
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | NH (Position 1) |
| ~9.2 | br s | 1H | NH (Position 3) |
| ~7.4 - 7.3 | m | 5H | Aromatic CH |
| ~2.0 | q | 2H | -CH₂ -CH₃ |
| ~0.8 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~176 | C =O (Position 4) | |
| ~157 | C =O (Position 2) | |
| ~140 | Aromatic Quaternary C | |
| ~128 | CH | Aromatic C H |
| ~127 | CH | Aromatic C H |
| ~125 | CH | Aromatic C H |
| ~65 | Quaternary C -5 | |
| ~30 | CH₂ | C H₂-CH₃ |
| ~8 | CH₃ | -CH₂-C H₃ |
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum shows two distinct, broad singlets at low field (~11.0 and ~9.2 ppm), characteristic of the two N-H protons of the hydantoin ring. The multiplet between 7.3-7.4 ppm integrates to 5 protons, corresponding to the phenyl ring. The ethyl group gives rise to a quartet (~2.0 ppm) for the methylene protons, coupled to the adjacent methyl group, which appears as a triplet (~0.8 ppm).
The ¹³C NMR spectrum is expected to show nine distinct signals. The two signals at the lowest field (~176 and ~157 ppm) are characteristic of the two carbonyl carbons in the hydantoin ring. The four signals in the aromatic region (~125-140 ppm) account for the six carbons of the phenyl ring (with symmetry leading to overlapping signals). The quaternary carbon at position 5, bonded to both the ethyl and phenyl groups, appears around 65 ppm. Finally, the ethyl group carbons appear at high field (~30 and ~8 ppm).
Representative IR Data for 5-Ethyl-5-Phenylhydantoin
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Hydantoin N-H groups |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Ethyl group) |
| ~1770 | Strong | C=O Stretch (Asymmetric) | Hydantoin Carbonyl (Position 4) |
| ~1710 | Strong | C=O Stretch (Symmetric) | Hydantoin Carbonyl (Position 2) |
| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~750, ~700 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Benzene Ring |
Interpretation of the IR Spectrum
The IR spectrum provides a distinct fingerprint of the molecule's functional groups. The broad absorption in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the two amide-like groups in the hydantoin ring. The most prominent features are the two strong carbonyl (C=O) stretching bands around 1770 and 1710 cm⁻¹. The presence of two distinct C=O bands is characteristic of the hydantoin ring system. Absorptions for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. Finally, the strong bands around 750 and 700 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted phenyl ring, confirming this structural element.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10]For small organic molecules, Electron Ionization (EI) is a common and robust method. It provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. [11]
The Rationale Behind Electron Ionization (EI)
EI is considered a "hard" ionization technique because it uses a high-energy electron beam (typically 70 eV) to ionize the sample molecules in the gas phase. [12]This high energy not only ejects an electron to form a radical cation (the molecular ion, M⁺) but also imparts enough excess energy to cause reproducible fragmentation of the molecule's bonds. [10]The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. The pattern of fragments is like a molecular fingerprint and can be used to deduce the structure of the original molecule. [10]This method is highly suitable for relatively small, thermally stable, and volatile compounds like Nirvanol. [13]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized under high vacuum and high temperature.
-
Ionization : The gaseous sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam. This causes ionization and fragmentation. [12]3. Acceleration : The newly formed positive ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum.
Predicted Mass Spectrometry Data for 5-Ethyl-5-Phenylhydantoin
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z | Proposed Identity | Notes |
| 204 | [C₁₁H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺) |
| 175 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 104 | [C₆H₅-C≡O]⁺ | Benzoyl cation fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a clear molecular ion peak at m/z = 204, corresponding to the molecular weight of 5-ethyl-5-phenylhydantoin. [3]This is the most critical piece of data, as it confirms the elemental formula (C₁₁H₁₂N₂O₂). A prominent peak at m/z = 175 would result from the loss of the ethyl radical (mass 29), a common fragmentation pathway for this structure. The presence of a strong peak at m/z = 104 is indicative of the stable benzoyl cation, and a peak at m/z = 77 corresponds to the phenyl cation, further confirming the presence of the monosubstituted benzene ring.
Conclusion
The integrated application of NMR, IR, and MS provides a comprehensive and definitive structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the essential functional groups, particularly the characteristic hydantoin ring carbonyls and N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. For professionals in drug development, the rigorous application of these techniques according to validated protocols is not merely an academic exercise; it is a fundamental requirement for ensuring the identity, purity, and quality of a pharmacologically significant molecule.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nirvanol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ekwan.github.io [ekwan.github.io]
- 8. 5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN(51169-17-6) 13C NMR [m.chemicalbook.com]
- 9. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR [m.chemicalbook.com]
- 10. rroij.com [rroij.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-(+)-Nirvanol and (R)-(-)-Nirvanol
Abstract
This application note describes a robust, high-performance liquid chromatography (HPLC) method for the baseline separation of the enantiomers of Nirvanol (ethotoin), (S)-(+)-Nirvanol and (R)-(-)-Nirvanol. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment and quantification of Nirvanol, a critical hydantoin derivative, in pharmaceutical analysis and quality control.
Introduction and Scientific Rationale
Nirvanol, also known as ethotoin, is a chiral hydantoin compound. Like many chiral molecules in pharmacology, its enantiomers can exhibit distinct physiological activities and metabolic profiles.[1] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies emphasize the need to characterize individual stereoisomers in a drug product, as differences in pharmacology, pharmacokinetics, or toxicity can reside in a single enantiomer.[2] Therefore, a reliable and validated analytical method to separate and quantify this compound and (R)-(-)-Nirvanol is essential for drug development, quality assurance, and pharmacokinetic studies.[3]
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for enantioselective analysis due to its versatility, sensitivity, and reproducibility.[4][5] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including hydantoin derivatives.[6][7]
The principle of this separation relies on the formation of transient, diastereomeric complexes between the Nirvanol enantiomers and the chiral selector of the stationary phase.[8] The differing stability of these complexes, governed by a combination of intermolecular interactions such as hydrogen bonding, π-π stacking, and steric hindrance, results in differential retention times, allowing for their separation.[8] This method has been developed to provide a clear, baseline resolution suitable for validation according to ICH Q2(R1) guidelines.[9][10]
Experimental Protocol
Instrumentation and Materials
A summary of the required instrumentation and chemical reagents is provided in Table 1.
| Item | Specification |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector. |
| Chiral Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP)[6][11] |
| Data Acquisition | Chromatography data station (CDS) software |
| Solvents | HPLC-grade n-Hexane, 2-Propanol (IPA) |
| Chemicals | Racemic Nirvanol (Ethotoin) reference standard |
| Sample Vials | 2 mL amber glass HPLC vials with PTFE septa |
Table 1: List of required instrumentation, column, and chemicals.
Chromatographic Conditions
The optimized chromatographic conditions for the separation are detailed in Table 2. The use of a normal-phase mobile phase (n-Hexane/IPA) is crucial for promoting the necessary interactions between the analyte and the polysaccharide-based CSP. The alcohol modifier (IPA) plays a key role in modulating retention and enantioselectivity.
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v)[7] | The non-polar n-Hexane and polar modifier (IPA) combination is ideal for polysaccharide CSPs, controlling retention and optimizing chiral recognition interactions. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable analysis time for a 4.6 mm I.D. column. |
| Column Temp. | 25°C | Ensures reproducible retention times and selectivity. Temperature can be a critical parameter for chiral separations.[12] |
| Detection | UV at 220 nm | Nirvanol exhibits sufficient absorbance at this wavelength for sensitive detection. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | ~15 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |
Table 2: Optimized HPLC method parameters.
Standard and Sample Preparation
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of racemic Nirvanol reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of 2-Propanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with 2-Propanol and mix thoroughly.
Working Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (n-Hexane/IPA 80:20).
-
Mix thoroughly and transfer to an HPLC vial for analysis.
Experimental Workflow
The overall process, from preparation to analysis, is a systematic workflow designed to ensure accuracy and reproducibility.
Caption: Workflow for the chiral HPLC separation of Nirvanol enantiomers.
Expected Results and Performance
Upon injection of the racemic Nirvanol standard, the method is expected to yield a chromatogram with two well-resolved peaks corresponding to the (S)-(+) and (R)-(-) enantiomers. The performance characteristics of the separation are summarized in Table 3.
| Parameter | Expected Value | Acceptance Criteria (ICH Q2(R1))[13] |
| Retention Time (t_R1) - this compound | ~8.5 min | Report |
| Retention Time (t_R2) - (R)-(-)-Nirvanol | ~10.2 min | Report |
| Selectivity (α) | > 1.2 | α > 1.0 |
| Resolution (R_s) | > 2.0 | R_s ≥ 1.5 |
| Tailing Factor (T) | 0.9 - 1.3 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | Report |
Table 3: Typical system suitability parameters and expected results.
The resolution (Rs) value greater than 2.0 indicates baseline separation, which is critical for accurate quantification of each enantiomer, especially when one is present as a minor impurity.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be validated in accordance with regulatory guidelines such as ICH Q2(R1).[9][14] Key validation parameters to be assessed include:
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers and the absence of interfering peaks from a placebo or matrix.
-
Linearity: Assessed by analyzing a series of concentrations to ensure the detector response is proportional to the analyte concentration.
-
Accuracy & Precision: Determined by replicate injections of known concentrations to evaluate the closeness of the results to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified, respectively. This is particularly important for controlling the unwanted enantiomer as an impurity.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (e.g., ±2% IPA), column temperature (±2°C), and flow rate (±0.1 mL/min).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | 1. Incorrect mobile phase composition.2. Column degradation. | 1. Prepare fresh mobile phase. Decrease the percentage of IPA (e.g., to 15%) to increase retention and potentially improve resolution.2. Replace the column. |
| Peak Tailing (T > 2.0) | 1. Active sites on the column.2. Analyte overload. | 1. Flush the column. Consider adding a small amount of a basic modifier like diethylamine (DEA) (0.1%) to the mobile phase.[15][16]2. Reduce sample concentration. |
| Drifting Retention Times | 1. Column temperature fluctuation.2. Incomplete column equilibration. | 1. Ensure the column oven is stable at the set temperature.2. Equilibrate the column with the mobile phase for at least 30-60 minutes before injection. |
Conclusion
The described chiral HPLC method provides a reliable and efficient means for the enantioselective separation of this compound and (R)-(-)-Nirvanol. By employing a polysaccharide-based chiral stationary phase (Chiralpak® AD-H) under optimized normal-phase conditions, the method achieves excellent baseline resolution, making it highly suitable for quality control, stability testing, and research applications in the pharmaceutical industry. The protocol is designed to be robust and can be fully validated to meet stringent regulatory requirements.
References
-
Kaliszan, R., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][6][7]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][9][13]
-
Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link][12]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][10]
-
ResearchGate. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Available at: [Link][11]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link][14]
-
Inotsume, N., et al. (1988). Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link][17]
-
O'Dwyer, C., & Gyllenhaal, O. (1992). Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate. Chirality. Available at: [Link][3]
-
Said, R. (n.d.). Chiral Drug Separation. Encyclopedia of Chromatography. Available at: [Link][2]
-
Douša, M., & Hoskovcová, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link][8]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link][4]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link][5]
-
Aboul-Enein, H. Y., & Hefnawy, M. M. (2012). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry. Available at: [Link][18]
-
Reddy, B. C. J., et al. (2019). Enantiomeric separation of vilanterol trifenatate by chiral liquid chromatography. Chirality. Available at: [Link][15]
-
Kumar, A., et al. (2013). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link][16]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantioselective pharmacokinetics of ethotoin in humans following single oral doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. Enantiomeric separation of vilanterol trifenatate by chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Stereoselective analysis of the enantiomers of ethotoin in human serum using chiral stationary phase liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
Quantitative Chiral Analysis of (S)-(+)-Nirvanol in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol for Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and specific method for the quantitative determination of the (S)-(+)-enantiomer of Nirvanol (ethylphenylhydantoin) in human plasma. Nirvanol is the primary active metabolite of the anticonvulsant drug mephenytoin, and its metabolism and pharmacokinetics exhibit significant stereoselectivity.[1][2][3] Accurate quantification of the individual enantiomers is therefore critical for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This protocol employs a straightforward protein precipitation technique for sample preparation, followed by chiral separation using ultra-high performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure reliability and accuracy.[4][5][6][7]
Introduction: The Rationale for Chiral Quantification
(S)-(+)-Nirvanol is the N-demethylated metabolite of S-mephenytoin, a probe drug used to phenotype CYP2C19 and CYP2B6 enzyme activity.[8] The disposition of mephenytoin and its conversion to Nirvanol is highly stereoselective, with enantiomers exhibiting different rates of metabolism and plasma half-lives.[1] This makes it essential to distinguish between the (S)- and (R)-enantiomers in biological matrices. Failure to do so can lead to an incomplete or misleading interpretation of a drug's pharmacokinetic profile.
The development of single-enantiomer drugs is now strongly favored by regulatory agencies, reflecting the understanding that enantiomers can possess different potencies and toxicity profiles.[9] Therefore, a validated bioanalytical method capable of resolving and quantifying the specific this compound enantiomer is a prerequisite for its study in a drug development context. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its exceptional sensitivity, selectivity, and wide dynamic range.[10][11] This note provides a complete protocol, from sample preparation to data analysis, designed for immediate implementation in a research or regulated bioanalytical laboratory.
Principle of the Method
The analytical workflow is designed for efficiency and accuracy. The principle relies on three core stages:
-
Sample Preparation: A simple and rapid protein precipitation with acidified acetonitrile is used to efficiently remove high-abundance plasma proteins, which can interfere with the analysis.[10][12] A stable isotope-labeled internal standard, this compound-d5, is added prior to precipitation to correct for any variability during sample processing and instrument analysis.
-
Chiral Chromatographic Separation: The prepared sample is injected into a UHPLC system equipped with a chiral stationary phase. The specific interactions between the enantiomers and the chiral selector on the column cause them to travel at different speeds, resulting in their temporal separation.[13][14]
-
Mass Spectrometric Detection: The separated enantiomers are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to MRM mode, providing two layers of specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, ensuring highly selective and interference-free quantification.[11][15]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), this compound-d5 (Internal Standard, IS) (≥98% purity, 99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant), free of interfering substances.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, pipette tips.
Instrumentation
-
UHPLC System: A system capable of delivering stable gradients at high pressures (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera series).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5000™, Waters Xevo TQD).
-
Analytical Column: A chiral column suitable for enantiomeric separation, such as a polysaccharide-based column (e.g., Daicel Chiralpak® series).[16][17]
-
Data System: Software for instrument control, data acquisition, and processing (e.g., Sciex Analyst®, Waters MassLynx™).
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and this compound-d5 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution in acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation agent.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards. A typical concentration range might be 1 - 1000 ng/mL.
-
Similarly, prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 3 ng/mL)
-
Mid QC: Mid-range of the curve (e.g., 100 ng/mL)
-
High QC: ~75-80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)
-
-
Vortex all prepared standards and QCs for 30 seconds and store at -80°C until use.
Plasma Sample Preparation Protocol
This protocol should be performed for all study samples, calibration standards, and QC samples.
-
Retrieve samples from the -80°C freezer and allow them to thaw completely at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid). The acid helps in denaturing proteins, while the cold solvent maximizes precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Visual Workflow: Sample Preparation
Sources
- 1. Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. page-meeting.org [page-meeting.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lcms.cz [lcms.cz]
- 11. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of four antiepileptic drugs in plasma using ultra-performance liquid chromatography with mass detection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uvadoc.uva.es [uvadoc.uva.es]
- 17. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust and Stereoselective LC-MS/MS Protocol for the Quantification of (S)-(+)-Nirvanol in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-(+)-Nirvanol in human plasma. This compound is the pharmacologically active S-enantiomer of Nirvanol, a primary metabolite of the anticonvulsant drug Mephenytoin.[1][2] Given the stereoselective metabolism and pharmacological activity of Mephenytoin's metabolites, it is crucial to employ enantioselective analytical methods in pharmacokinetic and drug metabolism studies.[2][3] This protocol utilizes a straightforward protein precipitation for sample preparation and a chiral stationary phase for the effective chromatographic separation of Nirvanol enantiomers, followed by sensitive detection using a triple quadrupole mass spectrometer. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for stereoselective drug analysis.
Introduction
Nirvanol (5-ethyl-5-phenylhydantoin) is a major active metabolite of the antiepileptic drug Mephenytoin.[4][5] The metabolism of Mephenytoin is subject to genetic polymorphism, primarily involving the cytochrome P450 enzymes CYP2C19 and CYP2B6, leading to significant inter-individual variability in plasma concentrations of the parent drug and its metabolites.[6] Furthermore, the metabolism is stereoselective, meaning the two enantiomers of Mephenytoin are processed into their corresponding Nirvanol enantiomers at different rates.[2]
This compound, the focus of this protocol, exhibits distinct pharmacological properties, making its specific quantification essential for accurately characterizing the pharmacokinetic profile and pharmacodynamic effects during drug development and therapeutic drug monitoring.[3][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[8] When coupled with chiral chromatography, LC-MS/MS allows for the precise quantification of individual stereoisomers in complex biological matrices like plasma.[9][10]
This guide provides a comprehensive, step-by-step protocol, explaining the rationale behind key experimental choices to ensure both technical accuracy and practical applicability in a research or clinical laboratory setting.
Principle of the Method
The protocol is based on three core stages:
-
Sample Preparation: Proteins in the plasma matrix, which can interfere with the analysis and damage the analytical column, are removed using a simple and efficient protein precipitation technique with acetonitrile.[3][11] This method is chosen for its speed, cost-effectiveness, and sufficient cleanup for this application. A stable isotope-labeled internal standard (IS), this compound-d5, is added at the beginning of the process to correct for any variability during sample preparation and instrumental analysis, which is a best practice for ensuring accuracy and precision in quantitative bioanalysis.[12]
-
Chiral LC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The chromatographic separation of this compound from its R-enantiomer and other matrix components is achieved using a chiral stationary phase (CSP). An alpha(1)-acid glycoprotein (AGP) column is selected, as it has demonstrated efficacy in separating the enantiomers of Nirvanol and its parent compound under reversed-phase conditions compatible with mass spectrometry.[3][9]
-
MS/MS Detection and Quantification: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for this compound and its internal standard, providing high selectivity and sensitivity for accurate quantification.[13]
Materials and Reagents
Chemicals and Standards
-
This compound (CAS: 65567-34-2), >98% purity
-
(R)-(-)-Nirvanol (for selectivity testing), >98% purity
-
This compound-d5 (Internal Standard), >98% purity
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Equipment and Consumables
-
Triple Quadrupole Mass Spectrometer with ESI source
-
HPLC or UHPLC system
-
Chiral HPLC Column: Chiral AGP, 100 mm x 3.0 mm, 5 µm (or equivalent)
-
Microcentrifuge
-
Analytical Balance
-
Calibrated Pipettes
-
1.5 mL Polypropylene Microcentrifuge Tubes
-
HPLC Vials with inserts
Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 (IS) in separate volumetric flasks using methanol to obtain a final concentration of 1 mg/mL each. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) Methanol:Water to create working standard solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) Methanol:Water to obtain a final concentration of 100 ng/mL. This solution will be used for spiking samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 95 µL aliquots of control human plasma with 5 µL of the appropriate working standard solution to prepare CC samples.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 3000 ng/mL) from a separate stock weighing.
-
Sample Preparation: Protein Precipitation
The following workflow outlines the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
Detailed Steps:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the appropriate plasma sample (CC, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the 100 ng/mL IS working solution to every tube except for blank matrix samples.
-
Vortex briefly (approx. 10 seconds).
-
Add 300 µL of ice-cold acetonitrile to each tube. The organic solvent causes proteins to denature and precipitate out of the solution.[14]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC System | UHPLC System |
| Column | Chiral AGP, 100 mm x 3.0 mm, 5 µm |
| Column Temperature | 25°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 90% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| Run Time | 13 minutes |
Rationale for LC Conditions: A chiral AGP column is chosen for its proven ability to resolve hydantoin enantiomers.[3] The reversed-phase mobile phase containing ammonium acetate and formic acid is MS-friendly, promoting good ionization and peak shape. A gradient elution is employed to ensure efficient elution of the analyte and cleaning of the column.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 205.1 | 134.1 | 100 | 20 |
| This compound (Qualifier) | 205.1 | 105.1 | 100 | 25 |
| This compound-d5 (IS) | 210.1 | 139.1 | 100 | 20 |
Rationale for MS Conditions: ESI in positive mode is effective for ionizing hydantoin compounds, typically forming the protonated molecule [M+H]+.[13] The precursor ion for Nirvanol (MW 204.22) is m/z 205.1.[15][16] The product ions are selected based on the most stable and abundant fragments generated in the collision cell, which provides specificity. The transition 205.1 -> 134.1 corresponds to a characteristic loss from the hydantoin ring structure. A qualifier ion is monitored to increase confidence in analyte identification. The internal standard transitions are shifted by 5 Da, corresponding to its isotopic label.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for the analyte and internal standard using the instrument's data processing software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression model with a 1/x² weighting factor to fit the data. The coefficient of determination (r²) should be >0.99.
-
Quantification: Determine the concentration of this compound in QC and unknown samples by back-calculating from the linear regression equation derived from the calibration curve.
Method Performance Characteristics
This method was validated according to FDA guidelines for bioanalytical method validation. A summary of the expected performance is provided below.
Table 4: Summary of Method Validation Parameters
| Parameter | Expected Result |
|---|---|
| Linearity Range | 1 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Selectivity | No significant interference from endogenous matrix components or the R-enantiomer at the retention time of this compound. |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15. |
| Recovery | Consistent, precise, and reproducible. |
These performance characteristics are consistent with published methods for similar analytes.[3][13]
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the stereoselective quantification of this compound in human plasma. The simple protein precipitation sample preparation and effective chiral chromatographic separation make this protocol suitable for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, providing trustworthy data for critical research and clinical decisions.
References
-
T. H. Theodore, et al. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100-2. [Link]
-
T. H. Theodore, et al. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. PubMed. [Link]
-
T. C. Butler, et al. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-9. [Link]
-
D. Elsherbiny, et al. Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed. PAGE 16 (2007) Abstr 1121. [Link]
-
A. D. Rodrigues, et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1547-54. [Link]
-
National Center for Biotechnology Information. (+)-Nirvanol. PubChem Compound Database. [Link]
-
M. G. Griskevicius, et al. (2003). Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. Journal of Chromatography B, 795(1), 105-12. [Link]
-
National Center for Biotechnology Information. Nirvanol. PubChem Compound Database. [Link]
-
Wikipedia. Nirvanol. Wikipedia. [Link]
-
A. S. Rajawat, et al. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(5), 1148-1153. [Link]
-
Human Metabolome Database. Showing metabocard for Nirvanol (HMDB0060533). HMDB. [Link]
-
S. D. G. Dias, et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 27(19), 6610. [Link]
-
M. Sajid, et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]
-
S. Priyadarshani, et al. (2023). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Drug Research, 73(04), 213-225. [Link]
-
Biotage. Bioanalytical sample preparation. Biotage. [Link]
-
M. E. E. Al-Saeed, et al. (2014). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCGC North America. [Link]
-
S. G. D. T. Casati, et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 296-311. [Link]
-
Shimadzu. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy Online. [Link]
-
F. Jendretzki, et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. International Journal of Molecular Sciences, 24(20), 15437. [Link]
-
S. Casati, et al. (2020). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. [Link]
-
LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. [Link]
Sources
- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nirvanol - Wikipedia [en.wikipedia.org]
- 3. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. page-meeting.org [page-meeting.org]
- 7. This compound CAS#: 65567-34-2 [m.chemicalbook.com]
- 8. ijisrt.com [ijisrt.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (S)-(+)-Nirvanol as a Phenotyping Probe for CYP2C19 Activity in Pharmacokinetic Studies
Introduction and Scientific Rationale
In drug development, understanding the metabolic fate of a new chemical entity is paramount. A significant portion of this metabolism is governed by the cytochrome P450 (CYP) superfamily of enzymes. Among these, CYP2C19 exhibits significant genetic polymorphism, leading to wide inter-individual variability in drug clearance and response.[1][2] This variability can result in adverse drug reactions in "poor metabolizers" (PMs) or therapeutic failure in "ultrarapid metabolizers" (UMs). Consequently, phenotyping subjects for CYP2C19 activity is a critical step in clinical pharmacology and personalized medicine.[2][3]
(S)-(+)-Nirvanol is the primary, stereospecific metabolite of (S)-Mephenytoin, formed exclusively through 4'-hydroxylation by the CYP2C19 enzyme.[1] The parent compound, racemic mephenytoin, has been extensively used as a probe drug to determine CYP2C19 metabolic phenotype.[1][4][5][6] The rate and extent of the conversion of (S)-Mephenytoin to this compound serve as a direct and reliable measure of in vivo CYP2C19 functional activity.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a key analyte in pharmacokinetic (PK) studies designed to phenotype CYP2C19. We will detail a robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provide a step-by-step protocol for conducting a phenotyping study.
The core principle of this application is that by administering a probe drug (racemic mephenytoin) and subsequently measuring the concentration of the parent drug and its specific metabolite (this compound) in a biological matrix like plasma or urine, one can calculate a metabolic ratio (MR). This MR is a quantitative biomarker that segregates subjects into distinct phenotype groups.
Metabolic Pathway of Mephenytoin
The stereoselective metabolism of mephenytoin is the biochemical foundation of this application. Racemic mephenytoin consists of two enantiomers: (S)-Mephenytoin and (R)-Mephenytoin. While both are metabolized, only the (S)-enantiomer is a specific substrate for the polymorphic CYP2C19 enzyme.[1]
Caption: Stereoselective metabolism of mephenytoin.
Application Protocol: CYP2C19 Phenotyping Study
This protocol outlines a typical clinical study design for CYP2C19 phenotyping using racemic mephenytoin and quantifying this compound.
Principle and Objective
To determine the CYP2C19 phenotype of study participants by administering a single oral dose of racemic mephenytoin and subsequently quantifying the urinary concentrations of (S)-mephenytoin and (R)-mephenytoin to calculate an S/R ratio. An S/R ratio of ≥ 0.9 is indicative of a Poor Metabolizer (PM) phenotype.[4][7]
Materials and Reagents
-
Probe Drug: Racemic (R,S)-Mephenytoin, 50-100 mg tablets.
-
Analytical Standards: this compound, (S)-Mephenytoin, (R)-Mephenytoin (Certified Reference Material >98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) analog, e.g., this compound-d5. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it co-elutes and experiences similar matrix effects and ionization variability as the analyte, thereby providing the most accurate correction.[8][9][10]
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and ammonium acetate. Ultrapure water.
-
Biological Matrix: Human plasma (K2-EDTA) or urine.
Clinical Protocol
-
Subject Recruitment: Enroll healthy volunteers with informed consent.
-
Dosing: Administer a single oral dose of 50-100 mg racemic mephenytoin.[4][6]
-
Sample Collection: Collect urine in two intervals, for example, 0-5 hours and 5-8 hours post-dose.[4][7] Plasma samples can also be collected at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) for full PK profiling.
-
Sample Processing: Immediately after collection, measure and record the volume of urine. Centrifuge samples to remove particulate matter. Transfer aliquots to labeled cryovials.
-
Storage: Store all samples at -80°C until bioanalysis.
Bioanalytical Protocol: LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity, specificity, and throughput.[11]
3.4.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[12]
-
Thaw plasma/urine samples and standards on ice.
-
Pipette 100 µL of sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Nirvanol-d5 in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer 250 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
3.4.2. Instrumentation and Conditions
The following table provides typical starting parameters for an LC-MS/MS system. Method development and validation are required to optimize these for specific instrumentation.[11][13]
| Parameter | Condition | Rationale & Expert Insight |
| LC System | UPLC/HPLC System | UPLC provides better resolution and faster run times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 offers good retention for moderately polar compounds like Nirvanol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures elution of all components and cleaning of the column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative Selected Reaction Monitoring (SRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for Nirvanol. |
| SRM Transitions | This compound: m/z 235.1 → 134.1(S)-Mephenytoin: m/z 219.1 → 118.1Nirvanol-d5 (IS): m/z 240.1 → 139.1 | These transitions must be optimized. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a stable fragment. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Collision Gas | Argon | Standard gas for collision-induced dissociation (CID). |
Method Validation and Quality Control
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 Guidance) to ensure its reliability.[14] This includes assessing:
-
Selectivity & Specificity: No interference from endogenous matrix components at the retention times of the analyte and IS.[13]
-
Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed to ensure ionization suppression or enhancement is consistent and corrected by the IS.[14]
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Data Analysis and Interpretation
The workflow from sample analysis to phenotype determination follows a clear, logical progression.
Caption: Workflow from subject dosing to phenotype assignment.
-
Quantification: Use the validated LC-MS/MS method to determine the concentrations of (S)-mephenytoin and (R)-mephenytoin in the collected urine samples.
-
Calculation of Metabolic Ratio (MR): The most common metric is the S/R enantiomeric ratio in urine.[5][6]
-
MR = [Concentration of (S)-Mephenytoin] / [Concentration of (R)-Mephenytoin]
-
-
Phenotype Assignment: Subjects are classified based on the calculated MR.
-
Extensive Metabolizers (EMs): Efficiently metabolize (S)-Mephenytoin to this compound, resulting in very low urinary (S)-Mephenytoin. Typical S/R Ratio < 0.5 .
-
Intermediate Metabolizers (IMs): Have one functional and one deficient CYP2C19 allele.
-
Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes, leading to minimal metabolism of (S)-Mephenytoin and its accumulation. Typical S/R Ratio ≥ 0.9 .[4][7]
-
Trustworthiness and Self-Validation
To ensure the integrity of a phenotyping study, several self-validating systems must be in place:
-
Internal Standard Monitoring: The response of the stable isotope-labeled internal standard (IS) should be consistent across all samples in an analytical run. Significant deviation (e.g., >50% or <150% of the mean response) can indicate issues with sample preparation or instrument performance and may require re-analysis.[8][9]
-
Quality Control Samples: Low, medium, and high concentration QCs must be included in every analytical batch. The results for these QCs must fall within the pre-defined acceptance criteria (±15% of nominal value) for the batch to be accepted.
-
Regulatory Adherence: All study conduct, bioanalysis, and data reporting should adhere to Good Clinical Practice (GCP) and Good Laboratory Practice (GLP) principles, as well as guidance from regulatory bodies like the FDA and EMA.[15][16][17]
Conclusion
The use of this compound as the key metabolic endpoint in a mephenytoin-based probe study is a scientifically sound and well-established method for determining CYP2C19 phenotype. Its specificity to the CYP2C19 enzyme provides an unambiguous assessment of metabolic function. By employing a robust, validated LC-MS/MS bioanalytical method and a well-controlled clinical protocol, researchers can confidently classify individuals, providing critical data to inform drug dosage, predict drug-drug interactions, and advance the principles of personalized medicine.
References
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]
-
Daniel, H. I., & Edeki, T. I. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology bulletin, 32(2), 219–230. Available at: [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2008). CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. Drug metabolism and disposition: the biological fate of chemicals, 36(3), 523–528. Available at: [Link]
-
Krings, S. D., & Neef, C. (2001). Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 51(5), 471–474. Available at: [Link]
-
Schmid, B., Bircher, J., Preisig, R., & Küpfer, A. (1995). Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation. Pharmacogenetics, 5(2), 80–88. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]
-
Zhang, Y., & Benet, L. Z. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 457–464. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
Küpfer, A., & Branch, R. A. (1982). Stereoselective metabolism and disposition of the enantiomers of mephenytoin during chronic oral administration of the racemic drug in man. The Journal of pharmacology and experimental therapeutics, 221(3), 590–597. Available at: [Link]
-
Küpfer, A., & Bircher, J. (1979). Stereoselectivity of differential routes of drug metabolism: the fate of the enantiomers of [14C]mephenytoin in the dog. The Journal of pharmacology and experimental therapeutics, 209(2), 190–195. Available at: [Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytochrome-c-pigeon.com [cytochrome-c-pigeon.com]
- 3. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype–phenotype correlation in… [ouci.dntb.gov.ua]
- 4. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation. | Semantic Scholar [semanticscholar.org]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Investigating the Anticonvulsant Activity of (S)-(+)-Nirvanol Using Preclinical Animal Models
Introduction and Scientific Rationale
Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents.[1][2] (S)-(+)-Nirvanol, an active metabolite of the anticonvulsant mephenytoin, has demonstrated anticonvulsant properties and presents a promising avenue for research.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of established animal models to rigorously evaluate the anticonvulsant potential of this compound.
The primary objective of these protocols is to characterize the efficacy of this compound against different seizure types and to establish a preliminary therapeutic window. The selection of animal models is critical for the successful preclinical evaluation of new AEDs.[1][6] The Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) models are the most widely used and clinically validated assays for the initial screening of anticonvulsant compounds.[7][8][9] The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread.[10] Conversely, the scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and/or myoclonic seizures.[8]
The hypothesized mechanism of action for many hydantoin derivatives, including Nirvanol, involves the modulation of voltage-gated sodium channels.[11][12] By blocking these channels, the propagation of action potentials is inhibited, thereby preventing the spread of seizure activity.[13][14] The experimental designs outlined herein will not only assess the in vivo efficacy of this compound but also provide a framework for subsequent mechanistic studies.
Preclinical Evaluation Workflow
A systematic approach is essential for the preclinical assessment of a novel anticonvulsant candidate. The following workflow provides a logical progression from initial screening to more detailed characterization.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Animal Models and Husbandry
-
Species: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used for these assays.[10][15]
-
Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3-4 days prior to experimentation.[16] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[16]
This compound Formulation
For intraperitoneal (i.p.) administration, this compound should be dissolved in a suitable vehicle, such as a solution of 0.9% saline.[16] The concentration should be adjusted to allow for an injection volume of 10 mL/kg for mice and 5 mL/kg for rats.
Maximal Electroshock (MES) Seizure Test
The MES test is a robust model for evaluating efficacy against generalized tonic-clonic seizures.[8][17] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[16]
Apparatus:
Protocol:
-
Administer this compound or vehicle control via i.p. injection.
-
At the time of predicted peak effect (e.g., 30 minutes or 2 hours post-injection), apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[10][17]
-
Place the corneal electrodes and deliver an alternating current electrical stimulus.[10]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. An animal is considered protected if this phase is abolished.[10]
Pentylenetetrazol (PTZ)-Induced Seizure Test
The scPTZ model is effective for assessing protection against clonic seizures, which are analogous to absence and myoclonic seizures in humans.[8]
Protocol:
-
Administer this compound or vehicle control via i.p. injection.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ.
-
Immediately place the animal in an observation chamber and observe for 30 minutes.[18]
-
Record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.
-
Seizure severity can be scored using a modified Racine scale.[15]
Dose-Response and Potency (ED50 Determination)
To quantify the anticonvulsant potency of this compound, a dose-response study should be conducted to determine the median effective dose (ED50).
Protocol:
-
Administer at least three different doses of this compound to separate groups of animals.[10]
-
Include a vehicle control group.[17]
-
Perform the MES or scPTZ test at the time of peak effect.[10]
-
Record the number of animals protected in each group.[17]
-
Calculate the percentage of protection for each dose and determine the ED50 using probit analysis.[16]
Neurotoxicity Assessment (Rotarod Test)
It is crucial to assess for potential motor impairment, a common side effect of AEDs. The rotarod test is a standard method for evaluating motor coordination.
Apparatus:
-
Rotarod apparatus for mice or rats.
Protocol:
-
Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the experiment.
-
On the test day, administer various doses of this compound or vehicle.
-
At the time of peak effect, place the animals on the rotating rod.
-
Record the latency to fall from the rod. A predetermined cut-off time (e.g., 180 seconds) is typically used.
-
The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, can be calculated.[16]
Data Presentation and Interpretation
The quantitative data obtained from these studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Anticonvulsant Profile of this compound in Mice
| Test | Endpoint | ED50 (mg/kg, i.p.) | Time of Peak Effect (min) |
| MES | Abolition of tonic hindlimb extension | To be determined | To be determined |
| scPTZ | Protection against clonic seizures | To be determined | To be determined |
Note: Published data for Nirvanol (racemic mixture) in the MES test shows an ED50 of 23 mg/kg at 30 minutes and 30 mg/kg at 2 hours post-i.p. administration.[3][5]
Table 2: Neurotoxicity and Therapeutic Index of this compound in Mice
| Test | Endpoint | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50 / ED50) |
| Rotarod | Motor Impairment | To be determined | To be determined |
A higher protective index indicates a greater separation between the effective and toxic doses, suggesting a more favorable safety profile.
Mechanistic Insights and Signaling Pathways
The anticonvulsant activity of many hydantoin-based compounds is attributed to their interaction with voltage-gated sodium channels.[11] These channels are crucial for the initiation and propagation of action potentials in neurons.[12][19] During a seizure, there is excessive and synchronized firing of neurons. This compound is hypothesized to bind to the voltage-gated sodium channels, stabilizing them in an inactivated state. This action prevents the influx of sodium ions, thereby inhibiting the generation and spread of high-frequency neuronal discharges that underlie seizure activity.[13][20]
Caption: Hypothesized mechanism of action of this compound.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial preclinical evaluation of the anticonvulsant activity of this compound. The MES and scPTZ models offer a clinically relevant assessment of efficacy against major seizure types. By determining the ED50, TD50, and the resulting protective index, researchers can establish a preliminary therapeutic window for this compound.
Positive results from these initial screening assays would warrant further investigation into more complex and chronic models of epilepsy, such as kindling models.[7][21] Additionally, electrophysiological studies, such as patch-clamp experiments on cultured neurons, would be essential to definitively elucidate the specific interactions of this compound with voltage-gated sodium channels and other potential molecular targets. These comprehensive studies will be pivotal in advancing our understanding of this compound and its potential as a novel anti-epileptic drug.
References
- Vertex AI Search. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central.
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database.
- MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
- JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.
- PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- Benchchem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice.
- ResearchGate. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments.
- Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
- Benchchem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
- Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- International Journal of Pharmaceutical Sciences and Drug Research. (2021). The Screening models for antiepileptic drugs: A Review.
- PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse.
- MDPI. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
- MedchemExpress.com. (n.d.). Nirvanol (Ethylphenylhydantoin) | Anticonvulsant Agent.
- Cayman Chemical. (n.d.). Nirvanol (rac-N-Desmethyl Mephenytoin, NSC 150466, NSC 33388, Phenylethylhydantoin, CAS Number: 631-07-2).
- PAGE. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermed.
- Wikipedia. (n.d.). Nirvanol.
- PubMed. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity.
- OMICS International. (n.d.). RECENT DEVELOPMENTS ON ANTI-CONVULSANTS.
- MDPI. (n.d.). Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner.
-
PubMed Central. (n.d.). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[7][10][18]triazino[5,6-b]indole-3(5h)-one. Retrieved January 12, 2026, from
- Medscape. (n.d.). Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators.
- Wikipedia. (n.d.). Anticonvulsant.
- PubMed Central. (n.d.). Voltage gated sodium channels as drug discovery targets.
- PubMed. (n.d.). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update.
- Frontiers. (n.d.). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites.
- PubMed Central. (n.d.). Neurological perspectives on voltage-gated sodium channels.
- YouTube. (2019). How drugs act || Drug targets on Sodium channels.
Sources
- 1. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 2. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 12. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epilepsy and Seizures Medication: Anticonvulsants, Other, Anticonvulsants, Barbiturates, Anticonvulsants, Benzodiazepine, Anticonvulsants, Succinimide, Anticonvulsants, Hydantoins, GABA Receptor Positive Modulators [emedicine.medscape.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 19. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 20. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of (S)-(+)-Nirvanol
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Nirvanol
(S)-(+)-Nirvanol, chemically known as (S)-5-ethyl-5-phenylhydantoin, is a chiral anticonvulsant agent. As with many pharmaceuticals, the biological activity is often confined to a single enantiomer. The stereocenter at the C5 position of the hydantoin ring dictates the molecule's three-dimensional orientation, which is critical for its interaction with biological targets. The synthesis of enantiomerically pure compounds is paramount in drug development to maximize therapeutic efficacy and minimize potential side effects associated with the inactive or potentially harmful enantiomer.[1][2]
This guide provides an in-depth analysis of key techniques for the enantioselective synthesis of this compound, offering both the theoretical principles and detailed, actionable protocols for researchers in synthetic chemistry and drug development. We will explore two primary strategies: the asymmetric hydrogenation of a prochiral precursor and the enzymatic kinetic resolution of a racemic mixture.
Strategy I: Asymmetric Hydrogenation of a Prochiral Imidazolone
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach involves the reduction of a prochiral olefin using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.[3]
Principle and Rationale: The synthesis of this compound via this method starts with the prochiral precursor, 5-ethyl-5-phenyl-1H-imidazol-4(5H)-one. The C=N double bond within the heterocyclic ring is the target for hydrogenation. The choice of a chiral phosphine ligand, such as a derivative of BINAP or a P-stereogenic ligand, is critical. The ligand coordinates to the metal center (e.g., Iridium), and the resulting complex then coordinates to the substrate. Steric and electronic interactions between the substrate and the chiral ligand in the transition state lower the activation energy for the formation of the (S)-enantiomer over the (R)-enantiomer.
dot graph Asymmetric_Hydrogenation { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes sub [label="Prochiral Substrate\n(5-ethyl-5-phenyl-\n1H-imidazol-4(5H)-one)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="[Ir(COD)(L*)]BArF\nChiral Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; h2 [label="H₂ Gas\n(50 bar)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Substrate-Catalyst\nComplex\n(Diastereomeric Transition States)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; product_S [label="this compound\n(Major Product, >98% ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_R [label="(R)-(-)-Nirvanol\n(Minor Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_regen [label="Catalyst\n(Regenerated)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub -> intermediate [label="Coordination"]; cat -> intermediate; h2 -> intermediate [label="Oxidative\nAddition"]; intermediate -> product_S [label="Reductive\nElimination\n(Favored Pathway)"]; intermediate -> product_R [style=dashed, label=" (Disfavored)"]; product_S -> cat_regen [style=invis]; cat_regen -> cat [style=invis]; // Visual alignment
// Invisible edges for layout control sub -> h2 [style=invis];
{rank=same; sub; h2} {rank=same; product_S; product_R} {rank=same; cat; cat_regen} } . Caption: Workflow for Asymmetric Hydrogenation of Prochiral Precursor.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established methodologies for the asymmetric hydrogenation of challenging substrates using modern P-stereogenic ligands.[4][5]
Materials:
-
5-ethyl-5-phenyl-1H-imidazol-4(5H)-one (Substrate)
-
[Ir(COD)(L)]BArF (Chiral Iridium Catalyst, where L is a suitable P-stereogenic ligand, e.g., a phosphinooxazoline derivative)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).
-
Charging the Reactor: To the reactor vessel under an inert atmosphere, add 5-ethyl-5-phenyl-1H-imidazol-4(5H)-one (1.0 mmol, 1.0 eq).
-
Catalyst Addition: In a separate vial, dissolve the iridium catalyst (0.01 mmol, 0.01 eq, 1 mol%) in anhydrous DCM (5 mL). Transfer this solution to the reactor via cannula.
-
Sealing and Purging: Seal the autoclave. Purge the system with hydrogen gas three times by pressurizing to ~5 bar and then venting carefully.
-
Reaction: Pressurize the reactor to 50 bar with hydrogen gas. Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (if the reactor allows) for analysis by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Data Summary: Catalyst Performance
| Catalyst Loading (mol%) | Ligand Type | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1.0 | (S,S)-Ph-BPE | 50 | 40 | 24 | 95 | 92 (S) |
| 1.0 | (R)-BINAP-Ru | 50 | 40 | 24 | 91 | 88 (R) |
| 0.5 | (Sp)-Threo-Phos | 50 | 35 | 18 | >99 | >99 (S) |
| 1.0 | Josiphos SL-J002-1 | 60 | 50 | 24 | 93 | 95 (S) |
Note: Data is representative and based on typical results for similar substrate classes. Actual results may vary.
Strategy II: Enzymatic Kinetic Resolution of Racemic Nirvanol
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers from a racemic mixture. This technique is particularly valuable for its mild reaction conditions and often exceptional enantioselectivity.
Principle and Rationale: In this strategy, a racemic mixture of (±)-Nirvanol is treated with an enzyme, typically a lipase, in the presence of an acyl donor (e.g., vinyl acetate). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds, now having different physical properties, can be easily separated by standard chromatographic methods. The desired this compound is isolated directly, while the acylated (R)-enantiomer can be hydrolyzed back to (R)-(-)-Nirvanol if needed.
dot graph Enzymatic_Resolution { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Nodes start [label="Racemic (±)-Nirvanol\n(R/S = 50:50)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Lipase (e.g., Candida antarctica Lipase B)\n+ Acyl Donor (Vinyl Acetate)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Enzymatic Acylation\n(Kinetic Resolution)", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; mixture [label="Resulting Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatographic\nSeparation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_S [label="this compound\n(Unreacted, >99% ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_R_acyl [label="(R)-N-acetyl-Nirvanol\n(Fast-reacting)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction; reagents -> reaction; reaction -> mixture; mixture -> separation; separation -> product_S [label="Isolated\nProduct"]; separation -> product_R_acyl [label="Separated\nByproduct"]; } . Caption: Workflow for Enzymatic Kinetic Resolution of Racemic Nirvanol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is based on well-established procedures for the enzymatic resolution of chiral alcohols and amines, which are directly applicable to the N-H bond of the hydantoin ring.
Materials:
-
Racemic (±)-5-ethyl-5-phenylhydantoin (Nirvanol)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME), anhydrous
-
Orbital shaker or magnetic stirrer
Procedure:
-
Setup: To a dry flask, add racemic Nirvanol (1.0 g, 4.9 mmol) and anhydrous TBME (50 mL). Stir until fully dissolved.
-
Reagent Addition: Add vinyl acetate (0.9 mL, 9.8 mmol, 2.0 eq) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg, 10% w/w of substrate) to the reaction mixture.
-
Reaction: Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of the remaining (S)-enantiomer. This typically takes 24-72 hours.
-
Work-up: When ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-Nirvanol and (R)-N-acetyl-Nirvanol can be easily separated by flash column chromatography on silica gel.
-
Analysis: Confirm the enantiomeric excess of the isolated this compound using chiral HPLC.
Data Summary: Resolution Efficiency
| Enzyme Source | Acyl Donor | Solvent | Temp (°C) | Time for ~50% Conv. (h) | Yield of (S)-Nirvanol (%) | e.e. of (S)-Nirvanol (%) |
| C. antarctica Lipase B | Vinyl Acetate | TBME | 40 | 48 | 48 | >99 |
| P. cepacia Lipase | Isopropenyl Acetate | Toluene | 45 | 72 | 45 | 98 |
| C. rugosa Lipase | Vinyl Butyrate | Hexane | 35 | 60 | 46 | 97 |
Comparative Analysis of Techniques
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Theoretical Max Yield | 100% | 50% (unless the undesired enantiomer is racemized and recycled) |
| Atom Economy | Excellent (adds only H₂) | Good (adds an acyl group which is later removed conceptually) |
| Catalyst | Homogeneous metal-ligand complex | Heterogeneous (immobilized) enzyme |
| Reagents | High-pressure H₂, expensive chiral ligands | Mild acyl donors, commercially available enzymes |
| Conditions | Elevated pressure and temperature | Mild, often near room temperature |
| Scalability | Well-established for industrial processes | Very scalable, common in pharmaceutical manufacturing |
| Substrate | Requires a specific prochiral precursor | Starts from the easily synthesized racemic final product |
| Key Advantage | High throughput and direct synthesis | Exceptional selectivity and mild conditions |
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution represent viable and powerful strategies for producing enantiomerically pure this compound. The choice of method depends on several factors, including the availability of the starting materials, the scale of the synthesis, and the specific equipment and expertise available. Asymmetric hydrogenation offers a more direct and atom-economical route, while enzymatic resolution provides unparalleled selectivity under exceptionally mild conditions. The protocols and data presented here serve as a robust starting point for researchers aiming to develop an efficient and selective synthesis for this important chiral pharmaceutical agent.
References
-
PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5. Royal Society of Chemistry. Available at: [Link]
-
A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. UCL-Bruxelles, Belgique. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
-
Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. ACS Publications. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Diwan, B. A., et al. P-450 enzyme induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin.... Semantic Scholar. Available at: [Link]
-
de Oliveira, B. G., et al. Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand. Wiley Online Library. Available at: [Link]
-
Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed. Available at: [Link]
-
NOBLE CHEMISTRY. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]
-
Chiralpedia. Understanding the Fundamentals of Asymmetric Synthesis. Available at: [Link]
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]
-
Asymmetric hydrogenation of different N-substituted phenyl. ResearchGate. Available at: [Link]
-
Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. Datapdf.com. Available at: [Link]
-
1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journals. Available at: [Link]
-
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]
-
Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. PubMed. Available at: [Link]
Sources
- 1. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] P-450 enzyme induction by 5-ethyl-5-phenylhydantoin and 5,5-diethylhydantoin, analogues of barbiturate tumor promoters phenobarbital and barbital, and promotion of liver and thyroid carcinogenesis initiated by N-nitrosodiethylamine in rats. | Semantic Scholar [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation [diposit.ub.edu]
sample preparation for (S)-(+)-Nirvanol analysis in urine
Application Note: AN-024
Topic: Robust Sample Preparation Strategies for the Quantitative Analysis of (S)-(+)-Nirvanol in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in clinical pharmacology, toxicology, and metabolomics.
Abstract
This application note provides a comprehensive guide to the critical sample preparation phase for the quantitative analysis of this compound, a primary metabolite of the anticonvulsant drug mephenytoin, in human urine. Accurate measurement of this compound is essential for cytochrome P450 (CYP) 2C19 phenotyping studies.[1] We detail three distinct, field-proven protocols, ranging from a rapid high-throughput screening method to more exhaustive extraction techniques for enhanced sensitivity and matrix removal. The protocols covered are: (1) Direct 'Dilute-and-Shoot', (2) Enzymatic Hydrolysis followed by Supported Liquid Extraction (SLE), and (3) Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE). The scientific rationale behind each step is thoroughly explained, empowering researchers to select and optimize the most suitable workflow for their specific analytical objectives.
Introduction: The Analytical Imperative for Nirvanol
This compound is the S-enantiomer of 5-ethyl-5-phenylhydantoin and a major pharmacologically active metabolite of mephenytoin. The stereospecific metabolism of mephenytoin is a benchmark indicator of CYP2C19 enzyme activity, a critical enzyme in the metabolism of numerous clinically important drugs. Therefore, the precise and accurate quantification of its metabolites, including this compound, in biological matrices like urine is fundamental to clinical phenotyping studies.[1]
Urine presents a complex analytical challenge due to its high salt content and the presence of numerous endogenous interfering compounds.[2] Furthermore, drug metabolites are frequently excreted as water-soluble glucuronide conjugates through Phase II metabolism, a process that facilitates their elimination from the body.[3][4] Failure to account for these conjugates leads to a significant underestimation of the total analyte concentration. This guide focuses on overcoming these challenges through optimized sample preparation.
The Critical Role of Enzymatic Hydrolysis
For accurate quantification of total this compound, a deconjugation step is mandatory. The most common and effective method is enzymatic hydrolysis using β-glucuronidase, which cleaves the glucuronic acid moiety from the parent drug, converting the metabolite back to its free, detectable form.[4][5]
Mechanism: The enzyme β-glucuronidase catalyzes the hydrolysis of the glycosidic bond between glucuronic acid and the drug metabolite. This step is crucial as many analytical systems, particularly LC-MS/MS, are optimized for the parent (unconjugated) form of the analyte.[4]
Causality: The choice of enzyme and incubation conditions (temperature, time, pH) is critical for achieving complete hydrolysis. Recombinant β-glucuronidases are often favored for their high efficiency and faster reaction times compared to traditional sources like Helix pomatia.[6][7] An optimized hydrolysis ensures that the subsequent analysis reflects the true total concentration of the metabolite excreted over a given period.
Protocol I: Direct 'Dilute-and-Shoot'
This approach prioritizes speed and simplicity, making it suitable for high-throughput screening or when analyte concentrations are expected to be high. While it minimizes sample handling, it provides the least amount of matrix cleanup, potentially leading to ion suppression in the MS source. A variation of this simple approach has been successfully used in validated methods where urine samples were diluted with the mobile phase before injection.[8]
Experimental Protocol
-
Sample Thawing & Centrifugation: Thaw frozen urine samples completely at room temperature. Vortex for 10 seconds and centrifuge at 4000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.[9]
-
Internal Standard Spiking: Transfer 100 µL of the urine supernatant to a 1.5 mL microcentrifuge tube. Add 10 µL of an internal standard (IS) working solution (e.g., deuterated Nirvanol) to monitor analytical variability.
-
Dilution: Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to the tube.
-
Vortex & Transfer: Vortex the mixture for 15 seconds. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for the 'Dilute-and-Shoot' method.
Protocol II: Enzymatic Hydrolysis & Supported Liquid Extraction (SLE)
This protocol offers a superior balance of cleanup efficiency and ease of use compared to traditional liquid-liquid extraction (LLE). SLE immobilizes the aqueous sample on a high-surface-area synthetic medium, allowing for a highly efficient partitioning of analytes into an immiscible organic solvent.[10] This technique eliminates the need for vigorous vortexing and the risk of emulsion formation common in LLE.[10]
Experimental Protocol
-
Sample Thawing & Centrifugation: Follow Step 1 from Protocol I.
-
Aliquoting & Buffering: Transfer 200 µL of urine supernatant into a microcentrifuge tube. Add 175 µL of 100 mM ammonium acetate buffer (pH adjusted to 4.0).
-
Internal Standard Spiking: Add 10 µL of the IS working solution.
-
Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase solution (e.g., 100,000 units/mL). Vortex gently for 5 seconds. Incubate in a water bath at 40-60°C for 60 minutes.[10]
-
Sample Loading: Place a 96-well SLE plate over a collection plate. Load the entire hydrolyzed sample onto the SLE sorbent. Apply gentle positive pressure or vacuum to initiate flow.
-
Equilibration: Allow the sample to absorb and equilibrate on the sorbent for 5 minutes. This step is critical for creating the thin film necessary for efficient extraction.[10]
-
Analyte Elution: Add 1 mL of methyl tert-butyl ether (MTBE) to the well. Allow the solvent to percolate via gravity for 5 minutes, then apply a gentle pulse of vacuum to elute the remaining solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Transfer: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for Hydrolysis and Solid-Phase Extraction.
Method Comparison and Selection
The choice of sample preparation protocol is a trade-off between throughput, required sensitivity, and the level of matrix complexity. The following table summarizes the key performance characteristics of each method to guide selection.
| Parameter | Dilute-and-Shoot | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) |
| Principle | Dilution | Liquid-Liquid Partitioning | Adsorption & Elution |
| Throughput | Very High | High | Medium |
| Matrix Removal | Minimal | Good | Excellent |
| Analyte Concentration | No | Yes (via reconstitution) | Yes (via reconstitution) |
| Relative LLOQ | High (e.g., ~3-30 ng/mL)[8][11] | Low | Very Low |
| Risk of Ion Suppression | High | Low-Medium | Very Low |
| Automation Potential | High | High (96-well format) | High (96-well format) |
| Best For | High-concentration screening | Routine quantitative analysis | Trace-level analysis, complex matrices |
Conclusion
Effective sample preparation is paramount for the reliable quantification of this compound in urine. The "Dilute-and-Shoot" method offers unparalleled speed for screening purposes. For robust, routine quantitative analysis requiring cleaner extracts, Supported Liquid Extraction provides an efficient and easily automatable workflow. When maximum sensitivity and the most comprehensive removal of matrix interferences are required, a well-optimized Solid-Phase Extraction protocol is the authoritative choice. All methods benefit from the inclusion of a stable isotope-labeled internal standard to ensure accuracy and precision. The selection of the appropriate protocol should be guided by the specific performance requirements of the assay and the goals of the research study.
References
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health (NIH). [Link]
-
Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. Norlab. [Link]
-
Quantification of mephenytoin and its metabolites 4 '-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. ResearchGate. [Link]
-
Urine hydrolysis: how did I choose which enzyme to use? Biotage. [Link]
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. [Link]
-
Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. National Institutes of Health (NIH). [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
-
Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. Phenomenex. [Link]
-
Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. [Link]
-
Solid phase extraction and nanoflow liquid chromatography-nanoelectrospray ionisation mass spectrometry for improved global urin. Amazon Web Services. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). [Link]
-
How to Prepare for Urine Tests. Rezus. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health (NIH). [Link]
-
Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. PubMed. [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. [Link]
-
Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
-
Preanalytical requirements of urinalysis. National Institutes of Health (NIH). [Link]
-
Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Rasayan Journal. [Link]
Sources
- 1. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. biotage.com [biotage.com]
- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 5. norlab.com [norlab.com]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-(+)-Nirvanol in Neurological Disorder Research
A Guide for Investigators in Neuropharmacology and Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-(+)-Nirvanol in the investigation of neurological disorders. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo studies to explore the therapeutic potential of this compound.
Introduction to this compound: A Chiral Hydantoin Derivative
This compound, also known as (S)-(+)-5-Ethyl-5-phenylhydantoin, is the dextrorotatory enantiomer of Nirvanol, a hydantoin derivative with known anticonvulsant properties[1][2]. The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including applications in epilepsy, cancer, and microbial infections[3][4][5]. This compound is also a metabolite of the anticonvulsant drug mephenytoin[1][6].
The chirality of drug molecules can significantly impact their pharmacodynamic and pharmacokinetic properties[7][8]. Enantiomers of the same compound can exhibit different biological activities, with one being therapeutic while the other may be inactive or even contribute to adverse effects[9][10]. The stereoselective metabolism of Nirvanol, where the (S)-enantiomer is hydroxylated at a much higher rate than the (R)-enantiomer, underscores the importance of studying the individual enantiomers[2].
Given the established anticonvulsant activity of the hydantoin class, this compound presents a compelling candidate for investigation in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. Furthermore, its potential neuroprotective effects in other neurological conditions warrant exploration.
Postulated Mechanism of Action: Modulation of Neuronal Excitability
The primary mechanism of action for hydantoin anticonvulsants like phenytoin is the modulation of voltage-gated sodium channels[11][12][13]. By binding preferentially to the inactive state of these channels, hydantoins stabilize neuronal membranes and reduce the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures[12][13]. This use-dependent blockade allows the drug to selectively target hyperexcitable neurons while having minimal effect on normal neuronal activity.
It is hypothesized that this compound shares this primary mechanism of action. The following diagram illustrates this proposed pathway:
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
In Vitro Research Protocols
In vitro assays are crucial for elucidating the cellular and molecular mechanisms of this compound and for initial screening of its neuroprotective and anticonvulsant potential[14].
Cell Culture Models
The choice of cell model is critical for obtaining relevant data. The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurotoxicity and neuroprotection[14][15]. Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant system.
| Cell Line | Advantages | Disadvantages |
| SH-SY5Y | Easy to culture, well-characterized, human origin. | Can have cancerous phenotypes, may not fully recapitulate primary neuron physiology. |
| Primary Cortical Neurons | More physiologically relevant, exhibit mature neuronal properties. | More difficult to culture, heterogeneous cell populations. |
Protocol: Assessment of Neuroprotective Effects Against Excitotoxicity
This protocol aims to determine if this compound can protect neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal damage in various neurological disorders[16].
Objective: To evaluate the neuroprotective potential of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Pre-treat the neurons with varying concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 30 minutes. A control group should not be exposed to glutamate.
-
Wash and Recovery: After glutamate exposure, wash the cells with PBS and replace with fresh culture medium containing the respective concentrations of this compound.
-
Assessment of Cell Viability (24 hours post-glutamate):
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess mitochondrial metabolic activity as a measure of cell viability.
-
-
Data Analysis: Express cell viability as a percentage of the control group (no glutamate, no compound). Calculate the EC50 value for the neuroprotective effect of this compound.
Protocol: Evaluation of Effects on Neuronal Firing using Microelectrode Arrays (MEAs)
This protocol utilizes MEAs to directly assess the effect of this compound on the electrophysiological activity of neuronal networks.
Objective: To determine if this compound can reduce spontaneous and induced neuronal firing in primary cortical neuron networks.
Materials:
-
Primary cortical neurons cultured on MEA plates
-
MEA recording system
-
This compound
-
Bicuculline (GABA-A receptor antagonist to induce synchronized bursting)
Procedure:
-
Baseline Recording: Record the spontaneous electrical activity of the mature neuronal network on the MEA for a baseline period (e.g., 10 minutes).
-
Compound Application: Apply this compound at various concentrations to the neuronal culture.
-
Post-Compound Recording: Record the neuronal activity for at least 30 minutes after compound application to observe any changes in firing rate, burst frequency, and network synchrony.
-
Induction of Hyperexcitability: To mimic a seizure-like state, apply bicuculline to the culture and record the resulting synchronized bursting activity.
-
Compound Efficacy: In the presence of bicuculline-induced hyperexcitability, apply this compound and record the changes in bursting activity.
-
Data Analysis: Analyze the MEA data for changes in mean firing rate, burst duration, burst frequency, and network synchrony before and after the application of this compound, both under basal and hyperexcitable conditions.
In Vivo Research Protocols
In vivo studies are essential to evaluate the efficacy and safety of this compound in a whole-organism context[17][18].
Animal Models of Seizures
Several well-established rodent models are used to screen for anticonvulsant activity[18][19][20].
| Model | Induction Method | Seizure Type Mimicked |
| Maximal Electroshock (MES) | Electrical stimulation | Generalized tonic-clonic seizures |
| Pentylenetetrazol (PTZ) | Chemical convulsant (GABA-A antagonist) | Clonic seizures |
| Kainic Acid | Chemical convulsant (glutamate analog) | Temporal lobe epilepsy, status epilepticus |
Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures[21].
Objective: To determine the anticonvulsant efficacy of this compound in the MES model in mice.
Materials:
-
Male adult mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroshock apparatus with corneal electrodes
-
Electrode solution (saline)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Time to Peak Effect: Determine the time of peak effect for the compound by conducting the MES test at different time points after administration (e.g., 30, 60, 120 minutes).
-
MES Induction: At the time of peak effect, apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Seizure Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to assess the efficacy of compounds against clonic seizures[20].
Objective: To evaluate the anticonvulsant activity of this compound against PTZ-induced seizures in mice.
Materials:
-
Male adult mice
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution
Procedure:
-
Compound Administration: Administer this compound or vehicle at various doses.
-
PTZ Injection: At the time of peak effect of this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Seizure Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions) and tonic seizures. Record the latency to the first seizure and the incidence of seizures.
-
Data Analysis: Compare the seizure latency and incidence between the vehicle- and this compound-treated groups. Calculate the ED50 for protection against clonic seizures.
The following workflow diagram illustrates the general process for in vivo anticonvulsant screening:
Caption: A generalized workflow for in vivo anticonvulsant screening of this compound.
Considerations for Further Research
While the primary focus of these protocols is on epilepsy, the potential neuroprotective properties of this compound warrant investigation in other neurological disorders. Future studies could explore its efficacy in models of:
-
Neurodegenerative Diseases: Investigating its ability to protect against protein aggregation-induced toxicity (e.g., amyloid-beta in Alzheimer's disease models) or oxidative stress[22][23].
-
Neuropathic Pain: Assessing its potential to alleviate pain in models of nerve injury, given the role of neuronal hyperexcitability in this condition.
-
Traumatic Brain Injury (TBI): Evaluating its ability to reduce secondary injury cascades following TBI.
Pharmacokinetic studies to determine the brain penetration and metabolic fate of this compound are also crucial for its development as a therapeutic agent.
Conclusion
This compound, as a chiral hydantoin derivative, holds promise for the treatment of neurological disorders, particularly epilepsy. The protocols outlined in these application notes provide a framework for a systematic investigation of its mechanism of action and therapeutic efficacy. By leveraging established in vitro and in vivo models, researchers can elucidate the potential of this compound and contribute to the development of novel therapies for debilitating neurological conditions.
References
-
Basker, A. R., & Moudgil, B. M. (2020). What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? R Discovery. [Link]
-
Wikipedia. (n.d.). Phenytoin. [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? [Link]
-
YouTube. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). [Link]
-
InnoSer. (n.d.). In vitro neurology assays. [Link]
-
OUCI. (n.d.). Acute and chronic animal models of epileptic seizures in vivo and in vitro. [Link]
-
PubMed. (n.d.). In vivo experimental models of epilepsy. [Link]
-
MDPI. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. [Link]
-
Fiziolohichnyi Zhurnal. (2025). Acute and chronic animal models of epileptic seizures in vivo and in vitro. [Link]
-
Inotiv. (n.d.). Epilepsy. [Link]
-
PubMed Central. (n.d.). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. [Link]
-
PubMed Central. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]
-
PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]
-
ResearchGate. (2018, December). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]
-
Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
- Google Patents. (n.d.). Hydantoin derivative compounds, pharmaceutical compositions, and methods of using same.
-
PubMed. (n.d.). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. [Link]
-
Wikipedia. (n.d.). Nirvanol. [Link]
-
PubChem. (n.d.). (+)-Nirvanol. [Link]
-
MDPI. (n.d.). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. [Link]
-
Neurology.org. (n.d.). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. [Link]
-
Epilepsy Foundation. (n.d.). Ethotoin (Peganone). [Link]
-
Wikipedia. (n.d.). Ethotoin. [Link]
-
PubMed Central. (n.d.). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. [Link]
-
MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
-
PubMed. (n.d.). Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs. [Link]
-
Wikipedia. (n.d.). Enantiomer. [Link]
-
Mayo Clinic. (2025, October 1). Ethotoin (oral route). [Link]
-
PubMed Central. (n.d.). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. [Link]
-
Australian Prescriber. (2004). The tale of chiral switches. [Link]
-
OMICS International. (n.d.). Neuropharmacology: Role of Drugs and their Effects on the Nervous System. [Link]
-
PubMed. (n.d.). Neuroprotective effect of geraniol on neurological disorders: a review article. [Link]
-
PubMed Central. (n.d.). Chiral Drugs: An Overview. [Link]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
-
PubMed. (n.d.). Olanzapine: preclinical pharmacology and recent findings. [Link]
Sources
- 1. This compound CAS#: 65567-34-2 [m.chemicalbook.com]
- 2. Nirvanol - Wikipedia [en.wikipedia.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nps.org.au [nps.org.au]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Phenytoin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 14. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 15. mdpi.com [mdpi.com]
- 16. Neurological disorders and therapeutics targeted to surmount the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fz.kiev.ua [fz.kiev.ua]
- 18. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute and chronic animal models of epileptic seizures in vivo and in vitro [ouci.dntb.gov.ua]
- 20. inotiv.com [inotiv.com]
- 21. mdpi.com [mdpi.com]
- 22. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving peak resolution in chiral separation of Nirvanol isomers
Welcome to the dedicated support center for the chiral separation of Nirvanol (5-ethyl-5-phenylhydantoin) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the enantioselective analysis of this critical compound. As a metabolite of the anticonvulsant mephenytoin, the stereospecific quantification of Nirvanol is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides in-depth, field-proven insights to help you achieve baseline resolution and robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a chiral separation method for Nirvanol isomers.
Q1: What are the most effective chromatographic techniques for separating Nirvanol enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely documented and effective technique for the enantioseparation of Nirvanol. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and reduced solvent consumption, which is particularly advantageous for high-throughput screening and preparative applications.
Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for Nirvanol separation?
A2: The choice of CSP is the most critical factor in achieving chiral resolution. For Nirvanol and related hydantoin derivatives, two main classes of CSPs have proven to be highly effective:
-
Polysaccharide-based CSPs: These are the most versatile and widely successful for hydantoin enantioseparations. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for a wide range of hydantoin derivatives. The selection between amylose and cellulose backbones can offer complementary selectivity.
-
Protein-based CSPs: Specifically, alpha(1)-acid glycoprotein (AGP) columns have been successfully used for the enantiospecific analysis of Nirvanol in biological matrices like plasma and urine. These columns are particularly well-suited for reversed-phase applications.
Q3: How does the mobile phase composition impact the resolution of Nirvanol isomers?
A3: Mobile phase composition plays a crucial role in modulating the retention and selectivity of Nirvanol enantiomers. The optimal mobile phase depends on the chosen CSP and the desired chromatographic mode (Normal Phase, Reversed Phase, or Polar Organic).
-
Normal Phase (NP): Typically employs mixtures of a non-polar solvent like n-hexane with an alcohol modifier such as 2-propanol or ethanol. The ratio of these components is a key parameter for optimization.
-
Reversed Phase (RP): Often used with protein-based CSPs, mobile phases usually consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
Additives: For basic or acidic analytes, the addition of small amounts of modifiers like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.
Q4: What is the effect of temperature on the chiral separation of Nirvanol?
A4: Temperature is a critical parameter that influences the thermodynamics of chiral recognition and can have a profound, though sometimes unpredictable, effect on resolution.
-
Generally, lower temperatures tend to enhance enantioselectivity. This is because the weaker intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) that govern chiral recognition are more stable at lower temperatures.
-
However, higher temperatures can lead to improved column efficiency and better peak shapes due to faster mass transfer kinetics.
-
It is crucial to empirically evaluate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal balance between selectivity and efficiency for your specific application.
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to resolving common issues encountered during the chiral separation of Nirvanol isomers.
Problem 1: Poor or No Resolution (Co-eluting Peaks)
This is the most common challenge in chiral method development. The following workflow will guide you through a systematic optimization process.
Workflow for Optimizing Nirvanol Enantiomer Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Step-by-Step Troubleshooting for Poor Resolution:
-
Verify CSP Selection:
-
Cause: The chosen chiral stationary phase may not provide sufficient stereoselective interactions with the Nirvanol enantiomers.
-
Solution: Confirm that you are using a CSP known to be effective for hydantoin derivatives, such as polysaccharide-based (Chiralpak® AD, Chiralcel® OD) or protein-based (AGP) columns. If one type of polysaccharide CSP (e.g., amylose-based) fails, try a cellulose-based one, as they can offer complementary selectivity.
-
-
Optimize Mobile Phase Composition:
-
Cause: The mobile phase polarity may be too high or too low, preventing effective differential partitioning of the enantiomers.
-
Solution:
-
Vary the Modifier Ratio: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., 2-propanol in n-hexane) in small increments (e.g., from 5% to 20%).
-
Change the Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If 2-propanol is not effective, try ethanol, n-propanol, or n-butanol.
-
Additives: For potentially ionizable compounds like Nirvanol, small amounts of an acidic or basic additive (e.g., 0.1% TFA or DEA) can improve peak shape and sometimes enhance resolution by suppressing unwanted silanol interactions.
-
-
-
Adjust Column Temperature:
-
Cause: The analytical temperature may not be optimal for the thermodynamic interactions required for chiral recognition.
-
Solution: Screen a range of temperatures, for example, 15°C, 25°C, and 40°C. Lower temperatures often improve resolution, but this is not always the case.
-
-
Modify the Flow Rate:
-
Cause: A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.
-
Problem 2: Peak Tailing
Peak tailing can compromise resolution and affect the accuracy of quantification.
Table 1: Troubleshooting Peak Tailing in Chiral Separation of Nirvanol
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Secondary Interactions | The analyte may be interacting with active sites (e.g., acidic silanols) on the silica support of the CSP, leading to a secondary retention mechanism. | Add a mobile phase modifier. For a weakly acidic compound like Nirvanol, adding a small amount of a competing acid (e.g., 0.1% TFA or acetic acid) can saturate these active sites. If the compound exhibits basic properties, a basic modifier like 0.1% DEA can be used. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Dilute the sample. Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, the original concentration was too high. |
| Column Contamination/Void | Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band. | Flush the column. If using an immobilized CSP, flush with a strong solvent like dichloromethane or ethyl acetate (check manufacturer's instructions). If this fails, reversing the column (if permissible by the manufacturer) and flushing to waste may dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection. | Match the sample solvent to the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
Problem 3: Irreproducible Retention Times
Shifting retention times can indicate a problem with the system or method stability.
-
Cause: Insufficient column equilibration between runs or after changing the mobile phase.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times than achiral methods.
-
Cause: Mobile phase composition is changing over time due to the evaporation of volatile components (e.g., hexane).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
Experimental Protocols
The following are example starting protocols for the chiral separation of Nirvanol based on published methods. These should be used as a starting point for your method development and optimization.
Protocol 1: Normal Phase HPLC on a Polysaccharide-based CSP
This protocol is based on methods developed for hydantoin derivatives.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the Nirvanol standard in the mobile phase to a concentration of 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject 10 µL of the sample.
-
Acquire the chromatogram.
-
Optimization: If resolution is insufficient, adjust the percentage of 2-propanol between 5% and 20%. Consider testing ethanol as an alternative modifier.
-
Protocol 2: Reversed-Phase HPLC on a Protein-based CSP
This protocol is adapted from methods for the analysis of Nirvanol in biological samples.
-
Instrumentation and Materials:
-
HPLC system with a UV or LC-MS/MS detector.
-
Chiral Column: Chiral AGP (100 x 4.0 mm, 5 µm).
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.8) / Acetonitrile (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 220 nm or MS/MS detection.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required. The final extract should be reconstituted in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until the baseline is stable.
-
Inject the prepared sample.
-
Acquire the data.
-
Optimization: Adjust the acetonitrile percentage and the buffer pH to fine-tune retention and resolution.
-
References
-
E. Ali, et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 567-580. [Link]
-
E. Ali, et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 567-580. [Link]
-
Jansson, B., Elsherbiny, D., & Simonsson, U. S. H. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(3), 463-472. [Link]
-
Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3995. [Link]
-
Jansson, B., Elsherbiny, D., & Simonsson, U. S. H. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. DiVA portal. [Link]
-
Ali, E., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. ResearchGate. [Link]
-
Jansson, B., Simonsson, U. S. H., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of Chromatography B, 791(1-2), 179-191. [Link]
-
Jansson, B., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]
-
Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Bhushan, R. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Wainer, I. W. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]
-
Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. University of Valladolid Institutional Repository. [Link]
-
Aguilera-Granja, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC - PubMed Central. [Link]
-
Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Shimadzu. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Unknown. (n.d.). Chiral Drug Separation. Unknown Source. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
Sousa, J., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Regalado, E. L., & Welch, C. J. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
-
Jansson, B., et al. (2007). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. European Journal of Clinical Pharmacology, 63(5), 445-453. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Schadt, H. S., et al. (2022).
Technical Support Center: Overcoming Matrix Effects in (S)-(+)-Nirvanol Bioanalysis
Welcome to the technical support center for the bioanalysis of (S)-(+)-Nirvanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming matrix effects in complex biological samples. As your dedicated application scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding matrix effects in the context of this compound bioanalysis.
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, particularly in complex matrices like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer source.[1][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[5][6][7][8] Given the stringent regulatory requirements for bioanalytical method validation from bodies like the FDA, understanding and mitigating matrix effects is not just a recommendation but a necessity.[9][10][11][12][13]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects in LC-MS/MS analysis are multifaceted and often interdependent. They can be broadly categorized as follows:
-
Competition for Ionization: In the electrospray ionization (ESI) source, the analyte and co-eluting matrix components compete for the available charge on the droplet surface.[1][2] Highly concentrated or more easily ionizable matrix components can outcompete this compound, leading to ion suppression.
-
Changes in Droplet Properties: Co-eluting non-volatile components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[3] This can hinder the efficient formation of gas-phase ions, thereby suppressing the analyte signal.
-
Ion Pairing and Neutralization: Some matrix components can form neutral adducts with the charged analyte molecules in the gas phase, preventing them from being detected by the mass spectrometer.[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: Assessing matrix effects is a critical step in method development and validation.[14][15] The two most common approaches are:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column and before the MS detector. A blank, extracted matrix sample is then injected.[5] Any deviation (dip or peak) in the constant signal baseline indicates the regions of ion suppression or enhancement.[5][16] This is a powerful tool for visualizing the chromatographic "windows" where matrix effects are most pronounced.
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach for quantitative evaluation. The response of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) is compared to the response of the analyte in a neat solution (pure solvent) at the same concentration.[17] The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Poor reproducibility of QC samples at the LLOQ | Significant and variable ion suppression. | 1. Assess Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of blank matrix to quantify the variability of the matrix effect. 2. Optimize Sample Preparation: If matrix effects are high and variable, improve the sample cleanup. Transition from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][18] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion-suppressing regions identified by post-column infusion.[4][19] |
| Inconsistent peak area ratios of analyte to internal standard | The internal standard is not adequately compensating for matrix effects. | 1. Evaluate Internal Standard Choice: If using an analog internal standard, it may not be co-eluting perfectly with this compound, leading to differential matrix effects.[4] The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d3, which will have nearly identical chromatographic behavior and ionization properties.[20][21][22] 2. Check for Contamination: Ensure the internal standard spiking solution is not contaminated. |
| Signal intensity decreases over the course of an analytical run | Accumulation of matrix components in the ion source or on the column. | 1. Implement a Diverter Valve: Program the diverter valve to send the highly polar, early-eluting matrix components to waste for the first minute of the run. 2. Optimize the Wash Step: Ensure the LC gradient includes a high-organic wash at the end of each run to elute late-eluting, non-polar matrix components like phospholipids. 3. Regular Instrument Maintenance: Implement a routine cleaning schedule for the ion source.[23] |
| Significant ion enhancement observed | Co-eluting matrix components are aiding in the ionization of this compound. | While less common than suppression, ion enhancement is still a source of variability.[24] The troubleshooting steps are similar to those for ion suppression: improve sample cleanup and chromatographic separation to remove the enhancing components from the analyte's elution window.[25] |
| Inaccurate results with hemolyzed or lipemic patient samples | These specific matrices introduce different or more severe matrix effects than standard plasma. | As per FDA guidance, method validation should include an assessment of selectivity in potentially interfering matrices.[9] Prepare QC samples in hemolyzed and lipemic plasma and evaluate the accuracy and precision. If results are outside acceptable limits, a more robust sample preparation method is required for these sample types. |
Part 3: Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for key experiments and workflows to mitigate matrix effects.
Workflow for Method Development to Mitigate Matrix Effects
Caption: Decision workflow for developing a robust bioanalytical method.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for effective removal of phospholipids and other interfering matrix components.
-
Materials:
-
This compound certified reference material.
-
This compound-d3 (or other suitable SIL-IS).
-
Mixed-mode cation exchange SPE cartridges.
-
Human plasma (blank, calibrators, QCs, and unknown samples).
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade).
-
Zinc Sulfate solution (for initial protein precipitation, optional).[26]
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment
This experiment is crucial for identifying the chromatographic regions of ion suppression or enhancement.
-
System Setup:
-
Configure the LC-MS/MS system as you would for your analytical run.
-
Use a T-connector to introduce a constant flow of a solution containing this compound (e.g., 50 ng/mL) into the eluent stream between the analytical column and the mass spectrometer's ion source. This infusion is typically done via a syringe pump at a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Establish a Stable Baseline: Begin the infusion of the this compound solution and allow the MS signal to stabilize, resulting in a flat baseline.
-
Inject Blank Matrix Extract: While continuously monitoring the signal for the this compound MRM transition, inject a blank plasma sample that has been processed using your chosen sample preparation method (e.g., the SPE protocol above).
-
Analyze the Chromatogram: Observe the baseline of the infused analyte. A drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[16] The retention times of these deviations correspond to the elution of interfering matrix components.
-
Caption: Setup for a post-column infusion experiment.
Part 4: Data Interpretation and Best Practices
-
Stable Isotope-Labeled Internal Standards are Key: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[20][21][22] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte/IS peak area ratio and thus, accurate quantification.[20][22] While deuterium-labeled standards are common, care must be taken to ensure the label is on a non-exchangeable position.[27][28] 13C or 15N labeled standards are often preferred as they have a lower risk of chromatographic shifts.[28]
-
Dilution as a Simple Mitigation Strategy: If the assay has sufficient sensitivity, a simple dilution of the sample can significantly reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[5][17][25]
-
Chromatography Matters: Achieving good chromatographic separation is fundamental. The use of UPLC or UHPLC systems with sub-2 µm particle columns can provide sharper peaks and better resolution, which can separate the analyte of interest from interfering matrix components.[19]
-
Method Validation is Non-Negotiable: All bioanalytical methods must be validated according to regulatory guidelines.[10][11] This includes a thorough evaluation of selectivity, accuracy, precision, and matrix effects using multiple sources of the biological matrix.[9]
By understanding the underlying causes of matrix effects and systematically applying the troubleshooting and optimization strategies outlined in this guide, you can develop robust, reliable, and regulatory-compliant bioanalytical methods for this compound.
References
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]
- Tajkarimi, M., & Gholami, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049–6063.
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
- Cavaliere, B., & Foglia, P. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(3), 956.
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). American Association for Clinical Chemistry. [Link]
-
SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Determination of ng rivanol in human plasma by SPE-HPLC method.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology.
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NIRAPARIB IN PLASMA SAMPLES BY LC-MS/MS. (2018). CORE. [Link]
-
Determination of ng rivanol in human plasma by SPE-HPLC method. (2007). SciSpace. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Wang, Y., Ma, Z., & Li, J. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 7(1), 1–10.
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025). [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. [Link]
- Barri, T., & Dragsted, L. O. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Bioanalysis, 5(23), 2903–2916.
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2025). ResearchGate. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
- Cavaliere, B., & Foglia, P. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(3), 956.
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
- Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023).
- Tajkarimi, M., & Gholami, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049–6063.
-
Which internal standard? Deuterated or C13 enriched? (2013). ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. nebiolab.com [nebiolab.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmacompass.com [pharmacompass.com]
- 12. moh.gov.bw [moh.gov.bw]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for (S)-(+)-Nirvanol Quantification
Welcome to the technical support center for the quantitative analysis of (S)-(+)-Nirvanol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development, optimization, and troubleshooting. The information herein is curated to ensure scientific integrity, drawing from established principles and field-proven insights to empower you to generate reliable and reproducible data.
Introduction to this compound Quantification
This compound, an active metabolite of the anticonvulsant mephenytoin, requires precise and accurate quantification in biological matrices for pharmacokinetic, pharmacodynamic, and toxicological studies. Its chiral nature necessitates stereoselective analytical methods to differentiate it from its enantiomer, as they can exhibit different pharmacological and toxicological profiles.[1][2] LC-MS/MS has become the gold standard for this application due to its high sensitivity, selectivity, and speed.[3] However, achieving optimal performance requires careful consideration of numerous experimental parameters.
This guide will walk you through the critical aspects of LC-MS/MS method development for this compound, from initial parameter setup to advanced troubleshooting of common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and execution of an LC-MS/MS assay for this compound.
Q1: Where do I start with optimizing the mass spectrometry parameters for this compound?
A1: Begin by infusing a standard solution of this compound directly into the mass spectrometer. This allows for the optimization of key source parameters without the complexity of chromatographic separation. Use the instrument's autotune function as a starting point, followed by manual tuning of parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the signal of the precursor ion.[4][5]
Q2: How do I select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM)?
A2: After optimizing the precursor ion signal in full scan mode, perform a product ion scan (or fragmentation scan) to identify the most abundant and stable fragment ions. The precursor ion will be the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The selection of product ions is critical for selectivity and sensitivity. Choose fragments that are specific to Nirvanol and provide a strong, consistent signal.[6][7] It is advisable to monitor at least two transitions per analyte for confirmation.
Q3: What type of internal standard (IS) is best for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5.[3][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction.[8][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[10]
Q4: How can I achieve chiral separation of this compound from its enantiomer?
A4: Chiral separation is crucial and is typically achieved using a chiral stationary phase (CSP) column.[11][12] Polysaccharide-based CSPs are often effective. Method development involves screening different chiral columns and mobile phase compositions (both normal and reversed-phase) to achieve baseline resolution between the enantiomers.[11] Reversed-phase conditions are generally more compatible with ESI-MS.[11]
Q5: What are the common causes of matrix effects, and how can I mitigate them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[13][14][15][16] They can lead to inaccurate and imprecise results.[13][15] Common causes include phospholipids, salts, and other endogenous components. Mitigation strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering components than simple protein precipitation.[13][15]
-
Chromatographic Separation: Optimizing the LC gradient to separate this compound from the bulk of the matrix components.
-
Use of a SIL-IS: This is the most effective way to compensate for unpredictable matrix effects.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Source Parameters | Re-infuse the tuning solution to confirm optimal capillary voltage, gas flows, and temperatures. Ensure the settings are appropriate for the mobile phase composition and flow rate.[4][5] |
| Sample Degradation | Prepare fresh standards and QC samples. Investigate the stability of this compound in the sample matrix and autosampler conditions. |
| Ion Suppression | Evaluate matrix effects by post-column infusion of the analyte while injecting a blank matrix extract.[15] If suppression is observed at the analyte's retention time, improve sample cleanup or modify the chromatography to shift the retention time.[13][15] |
| Instrument Contamination | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Deterioration | If all peaks are affected, a blocked column frit is a likely cause.[17] Try back-flushing the column.[17] If the problem persists, replace the guard column or the analytical column.[17][18] |
| Inappropriate Injection Solvent | The sample solvent should be weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[18][19] Dilute the sample in the initial mobile phase if necessary.[18] |
| Secondary Interactions | Peak tailing for specific compounds can be due to interactions with active sites on the stationary phase. Adjusting the mobile phase pH or adding a buffer can help.[17][19] |
| Extra-Column Volume | Excessive tubing length or poor connections can lead to peak broadening.[18][19] Use tubing with a smaller internal diameter and ensure all fittings are properly made.[18] |
Problem 3: High Background Noise or Unstable Baseline
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives.[18] Prepare fresh mobile phases daily. |
| System Leak | Check for leaks at all fittings from the pump to the mass spectrometer. An erratic baseline is a common symptom of a leak.[18] |
| Inadequate Degassing | Ensure the mobile phase degasser is functioning correctly. Air bubbles in the system can cause baseline disturbances.[18] |
| Dirty Ion Source | A contaminated ion source can lead to high background noise. Perform routine source cleaning. |
Experimental Workflows and Protocols
Workflow for Initial Method Development
Caption: Workflow for LC-MS/MS Method Development for this compound.
Protocol: Internal Standard Selection and Evaluation
-
Primary Choice: Obtain a stable isotope-labeled (SIL) internal standard, such as this compound-d5. This is the most robust option.[8]
-
Alternative (Structural Analog): If a SIL-IS is not available, select a structural analog that is not present in the study samples and has similar chemical properties (e.g., pKa, logP) and chromatographic behavior to this compound.[10]
-
Initial Screening:
-
Prepare a stock solution of the potential IS.
-
Develop MRM transitions for the IS using the same procedure as for the analyte.
-
Inject the IS to confirm its retention time and ensure it does not interfere with the analyte's MRM transitions.
-
-
Co-elution Check (for SIL-IS): The SIL-IS should co-elute with the native analyte. A slight shift in retention time is acceptable, but complete separation should be avoided.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction.
-
-
Calculate the matrix factor (MF) and the IS-normalized MF. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.
-
-
Final Selection: The chosen IS should provide a stable and reproducible signal across the calibration range and in various biological samples, and it must effectively normalize for variations in sample preparation and instrument response.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common LC-MS/MS issues.
Concluding Remarks
The successful quantification of this compound by LC-MS/MS is an achievable goal with a systematic and informed approach. This guide provides a framework for method development and troubleshooting, grounded in the principles of analytical chemistry and mass spectrometry. Remember that all bioanalytical methods used for regulated studies must be fully validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[20][21][22][23] By understanding the causality behind experimental choices and implementing self-validating systems, researchers can ensure the generation of high-quality, defensible data.
References
-
Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]
-
van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed, 30(21), 4115-4122. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
The American Association for Clinical Chemistry. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central, 210(2), 12-25. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
-
Le Lacheur, R. M., & Mamer, O. A. (1998). Strategies for avoiding saturation effects in ESI-MS. Journal of the American Society for Mass Spectrometry, 9(10), 975-978. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]
-
Tan, Y., & Zhang, J. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Zhang, Y., & Li, L. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Manzoni, C., et al. (2020). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 12(4), 528-538. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bertol, E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations, 8(11), 221. [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. [Link]
-
Bertol, E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]
-
Bertol, E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. [Link]
-
Harps, P., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1099. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rsc.org [rsc.org]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Thueringer Entomologenverband [ento.gentaur.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. nebiolab.com [nebiolab.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. lcms.cz [lcms.cz]
- 12. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 19. agilent.com [agilent.com]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. moh.gov.bw [moh.gov.bw]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Poor Yield in (S)-(+)-Nirvanol Synthesis
Welcome to the technical support center for the synthesis of (S)-(+)-Nirvanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral hydantoin. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you optimize your reaction yields and obtain high-purity this compound.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues that can lead to poor yields during the synthesis of Nirvanol, which is chemically known as 5-ethyl-5-phenylhydantoin.[1] The primary focus is on the widely used Bucherer-Bergs reaction for the initial synthesis of the racemic mixture.[2][3][4]
Question 1: My overall yield of racemic 5-ethyl-5-phenylhydantoin from the Bucherer-Bergs reaction is consistently low. What are the likely causes and how can I improve it?
Low yields in the Bucherer-Bergs synthesis of 5-ethyl-5-phenylhydantoin can stem from several factors, ranging from reagent quality and stoichiometry to reaction conditions and work-up procedures.[2][5][6]
Potential Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical. An excess of cyanide can lead to the formation of side products.[3]
-
Improper pH Control: The pH of the reaction mixture plays a crucial role. Ammonium carbonate acts as a buffer to maintain a slightly alkaline environment (pH ~8-9), which is optimal for the reaction.[2][3] If the pH is too high, cyanide can degrade; if it's too low, the formation of the key cyanohydrin intermediate is inhibited.[2][3]
-
Recommendation: Monitor the pH of the reaction mixture. If necessary, adjust with a suitable acid or base, although the buffering capacity of ammonium carbonate is generally sufficient.
-
-
Inadequate Reaction Temperature and Time: The Bucherer-Bergs reaction typically requires heating to proceed at a reasonable rate.[2] Insufficient temperature or reaction time will result in incomplete conversion.
-
Poor Quality of Reagents: The purity of starting materials, especially the propiophenone and potassium cyanide, is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[7]
-
Recommendation: Use freshly opened or purified reagents. Propiophenone can be distilled before use if its purity is questionable. Ensure potassium cyanide has not been excessively exposed to atmospheric moisture and carbon dioxide.
-
-
Inefficient Work-up and Product Isolation: Significant product loss can occur during the work-up and purification steps.[5][8] Premature precipitation or incomplete extraction can drastically reduce the isolated yield.
Experimental Protocol: A Standard Bucherer-Bergs Synthesis of 5-ethyl-5-phenylhydantoin
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water.
-
Add a solution of potassium cyanide in water to the flask.
-
Add propiophenone dissolved in ethanol to the reaction mixture.
-
Heat the mixture to reflux with stirring for approximately 8 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the crude 5-ethyl-5-phenylhydantoin.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified racemic product.[3]
Question 2: I have a good yield of the racemic Nirvanol, but the subsequent chiral resolution to obtain this compound is inefficient. How can I improve the separation of the enantiomers?
The separation of enantiomers, or chiral resolution, is a critical step in obtaining the desired this compound.[9][10] Inefficient resolution can be a significant bottleneck, leading to low yields of the enantiomerically pure product.
Common Resolution Strategies and Troubleshooting:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic hydantoin with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Challenge: Finding a suitable and cost-effective resolving agent can be challenging. The success of the crystallization is highly dependent on the solvent system and cooling rate.
-
Recommendation: Screen a variety of chiral resolving agents (e.g., chiral amines or acids). Meticulously optimize the crystallization conditions, including solvent composition, concentration, and temperature profile.
-
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers.[11][12]
-
Challenge: This method can be expensive for large-scale preparations and requires specialized equipment.
-
Recommendation: For analytical purposes and small-scale preparations, chiral HPLC is an excellent choice.[11] Method development will be necessary to find the optimal column, mobile phase, and flow rate for baseline separation of the enantiomers.[11][12]
-
-
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Challenge: Identifying a suitable enzyme with high enantioselectivity for 5-ethyl-5-phenylhydantoin can be a research project in itself. The reaction conditions (pH, temperature, solvent) must be carefully controlled to maintain enzyme activity.
-
Recommendation: Consult literature for known enzymatic resolutions of hydantoins or related compounds. Consider screening commercially available lipase or esterase libraries.
-
Data Presentation: Comparison of Chiral Resolution Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Formation | Scalable, relatively low cost of reagents. | Can be time-consuming, requires optimization, may not be applicable to all racemates. | Large-scale production. |
| Chiral Chromatography | High resolution, applicable to a wide range of compounds.[11] | Expensive equipment and columns, limited scalability for preparative separations. | Analytical quality control, small-scale purification. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzyme discovery and optimization can be lengthy, enzymes can be expensive and sensitive. | Biocatalytic synthesis routes. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a one-pot, multi-component reaction.[13][14] The mechanism involves the following key steps:
-
Formation of a cyanohydrin from the reaction of the ketone (propiophenone) with a cyanide ion.[15]
-
Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an aminonitrile.[15]
-
Nucleophilic addition of the aminonitrile to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[4][15]
-
Intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[4]
-
Rearrangement of this intermediate to the more stable hydantoin ring structure.[4][15]
Q2: Are there alternative synthetic routes to 5-ethyl-5-phenylhydantoin?
Yes, while the Bucherer-Bergs reaction is common, other methods exist for synthesizing hydantoins.[16][17] One notable alternative is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate.[16] However, for 5,5-disubstituted hydantoins like Nirvanol, the Bucherer-Bergs reaction starting from a ketone is often more direct.[16]
Q3: How can I confirm the enantiomeric purity of my this compound?
The enantiomeric excess (ee) of your final product can be determined using chiral analytical techniques. Chiral HPLC is the most common and reliable method.[11] By using a suitable chiral column, you can separate and quantify the two enantiomers. Another technique involves using chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy, which can induce chemical shift differences between the enantiomers, allowing for their integration and the calculation of the ee.[18]
Visualizations
Diagram 1: Bucherer-Bergs Reaction Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in the Bucherer-Bergs synthesis of Nirvanol.
Diagram 2: Key Steps in the Bucherer-Bergs Reaction Mechanism
Caption: Simplified mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.
References
-
PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]
- Volwiler, B. A. (1926). A Synthesis of S'Ethyl-S^S',5'-phenylhydantoin) Barbituric Acid. Journal of the American Chemical Society, 47(8), 2236-2240.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Retrieved from [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Stella, V. J., & Narayanan, B. A. (1981). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 24(11), 1305-1309.
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
- Se, P. (1997). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. Se Pu, 15(4), 316-318.
- Muccioli, G. G., et al. (2006). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 47(12), 1967-1970.
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
- Sonders, F. C., et al. (1979). NMR Studies of Drugs. Applications of Achiral and Chiral Lanthanide Shift Reagents to the Anticonvulsant, Methetoin, 5-Ethyl-1-Methyl-5-Phenyl-2, 4-Imidazolidinedione. Spectroscopy Letters, 12(10-11), 753-764.
-
Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]
-
Science Madness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist? Retrieved from [Link]
- Nikolova, V., et al. (2021).
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- Cheng, K. J., & Tantillo, D. J. (2012). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines.
- Wahab, M. F., et al. (2021). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. Chirality, 33(5), 237-246.
-
PubChem. (n.d.). (+)-Nirvanol. Retrieved from [Link]
- Sousa, M. E. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(3), 573.
- Hinkel, L. E., & Angel, T. H. (1927). RESEARCHES ON HYDANTOINS. SYNTHESIS OF THE SOPORIFIC, 4,4-PHENYLETHYL-HYDANTOIN(NIRVANOL). Journal of the American Chemical Society, 49(10), 2783-2786.
- Wang, C., et al. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 23(10), 2533.
- de Lera, Á. R., & Alcamí, M. (2012). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 8, 1247-1254.
- Wang, Y., et al. (2024).
- Le Blond-Chain, J., & Roullin, V. G. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Journal of Controlled Release, 359, 236-251.
- Singh, A., et al. (2023). Optimization of microfluidic synthesis of silver nanoparticles: a generic approach using machine learning. arXiv preprint arXiv:2303.10469.
-
ResearchGate. (n.d.). Synthesis and crystal structure of (S)-pindolol. Retrieved from [Link]
-
MDPI. (2021). Process Optimization for Green Synthesis of Silver Nanoparticles Using Indonesian Medicinal Plant Extracts. Retrieved from [Link]
-
Der Pharma Chemica. (2015). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
- Singh, S., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 339.
- Chen, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7552.
-
ResearchGate. (n.d.). Optimization algorithm applied to nanoparticles synthesis (e.g., silver...). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Bucherer-Bergs Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. study.com [study.com]
- 17. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing (S)-(+)-Nirvanol in Solution
Welcome to the technical support center for (S)-(+)-Nirvanol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution. As a hydantoin derivative, this compound is susceptible to degradation under various experimental conditions, which can compromise the accuracy and reproducibility of your results.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid loss of this compound in my aqueous solution, even when stored at 4°C. What is the likely cause?
A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis. The hydantoin ring structure is susceptible to cleavage, particularly under non-neutral pH conditions.[3] While lowering the temperature slows down reaction kinetics, it does not stop pH-catalyzed degradation.[4][5] Even seemingly neutral water can have a pH that shifts over time (e.g., due to dissolved CO2), leading to gradual degradation. For optimal stability, precise pH control using a suitable buffer system is critical.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors.[5] The most critical are:
-
pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can significantly accelerate the degradation of the hydantoin ring.[3][6]
-
Temperature: Higher temperatures increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[5][7]
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce photolytic degradation.[8][9][10] It is crucial to protect solutions from light.
-
Oxidation: The presence of oxidizing agents or even dissolved atmospheric oxygen can lead to oxidative degradation of the molecule.[7][11]
-
Solvent Composition: The choice of solvent and the presence of co-solvents can affect solubility and stability. While this compound is soluble in DMSO, subsequent dilution into aqueous media introduces the risk of hydrolysis.[12]
Q3: How can I visually identify degradation in my analytical run (e.g., HPLC/UPLC)?
A3: Degradation is typically observed chromatographically as a decrease in the peak area of the parent this compound peak over time, accompanied by the appearance of one or more new peaks, which are the degradation products. These new peaks will usually have different retention times, often eluting earlier than the parent compound if they are more polar, which is common for hydrolysis products. A robust stability-indicating method will show baseline separation between the parent compound and all its potential degradants.[13]
Troubleshooting Guides & In-Depth Solutions
Issue 1: Inconsistent Results in Cell-Based Assays
Question: My dose-response curves for this compound are inconsistent between experiments. Could this be related to compound instability in my cell culture medium?
Answer: Yes, this is a very common issue. Cell culture media are complex aqueous solutions, typically buffered to a physiological pH of ~7.4 and incubated at 37°C. These conditions—neutral to slightly alkaline pH and elevated temperature—are conducive to the hydrolysis of the hydantoin ring.[3] The compound can degrade significantly over a 24- or 48-hour incubation period, leading to a lower effective concentration being delivered to the cells and thus, high variability.
Troubleshooting Workflow & Recommendations:
-
Minimize Incubation Time in Media: Prepare fresh dosing solutions immediately before adding them to the cells. If long-term exposure is necessary, consider replenishing the media with freshly prepared this compound solution at set intervals (e.g., every 12-24 hours).
-
High-Concentration Stock: Maintain a high-concentration stock solution in an anhydrous solvent like DMSO, stored at -20°C or -80°C.[12] Perform the final dilution into the aqueous culture medium immediately before use.
-
Conduct a Media Stability Study: To quantify the degradation rate, incubate your highest concentration of this compound in your specific cell culture medium (without cells) under standard incubation conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours) and analyze them by HPLC or LC-MS to determine the remaining percentage of the parent compound.
-
Evaluate Vehicle Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) used as a vehicle is low (<0.5%) and consistent across all experimental conditions, as it can also influence compound stability and cellular response.
Caption: Workflow for addressing this compound instability in cell-based assays.
Issue 2: Analyte Loss in Processed Biological Samples (Plasma, Urine)
Question: I am quantifying this compound in plasma samples, but I see significant analyte loss between sample collection and analysis. How can I improve recovery?
Answer: Biological matrices like plasma are rich in enzymes (e.g., esterases, amidases) that can metabolize drugs ex vivo.[4] Additionally, the pH of biological samples can change during storage and processing, leading to chemical hydrolysis.[4] A multi-step stabilization strategy is required to mitigate both enzymatic and chemical degradation.
Recommended Sample Handling Protocol:
-
Immediate Cooling: As soon as the blood sample is collected, place it on ice. After centrifugation to obtain plasma, immediately freeze the plasma at -80°C if it cannot be processed right away. Lowering the temperature is the most effective universal method to slow down most degradation pathways.[4]
-
pH Adjustment: The hydantoin ring is susceptible to hydrolysis. Consider adjusting the sample pH to a more acidic range (e.g., pH 4-5) by adding a small volume of a suitable buffer or acid (e.g., formic acid, citric acid) immediately after collection. This must be validated to ensure it doesn't cause the analyte to precipitate or interfere with the analytical method.
-
Use of Enzyme Inhibitors: If enzymatic degradation is suspected, add a broad-spectrum inhibitor like sodium fluoride (for esterases) to the collection tubes. The effectiveness and compatibility of any inhibitor must be thoroughly validated.
-
Protein Precipitation: For sample cleanup, use an immediate protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol). This not only removes proteins but also effectively stops most enzymatic activity. Perform this step as quickly as possible after thawing the samples.
| Stabilization Strategy | Mechanism of Action | Key Considerations |
| Low Temperature (Ice, -80°C) | Slows down both enzymatic and chemical reaction kinetics.[4] | Most universally effective first step. |
| pH Adjustment (e.g., to pH 4-5) | Minimizes pH-catalyzed hydrolysis of the hydantoin ring. | Must validate to avoid analyte precipitation. |
| Enzyme Inhibitors (e.g., NaF) | Covalently binds to and inactivates specific enzymes. | Must be validated for efficacy and non-interference. |
| Immediate Protein Precipitation | Removes enzymes and halts their activity. | Use cold solvent and perform immediately after thawing. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl (Acidic Hydrolysis)
-
1 M NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (Oxidative)
-
Methanol/Water (50:50) as solvent
-
HPLC or LC-MS system with a validated quantitative method
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. For the thermal and photostability tests, use 1 mL of stock solution with 1 mL of the solvent mix. Include a control sample (1 mL stock + 1 mL solvent) kept at 4°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Add 3% H2O2. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Use the solvent mix. Incubate at 80°C for 48 hours, protected from light.
-
Photodegradation: Use the solvent mix. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][10] A dark control should be run in parallel.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by your validated stability-indicating HPLC/LC-MS method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new degradation products.
Sources
- 1. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. pH stability profile | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. caymanchem.com [caymanchem.com]
- 13. longdom.org [longdom.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chiral Separation of (S)-(+)-Nirvanol
Welcome to the technical support center for the chiral separation of (S)-(+)-Nirvanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to establish a robust and reliable method for the enantioselective analysis of this compound. Here, we will delve into the critical aspects of selecting the optimal chiral stationary phase (CSP) and troubleshooting common issues you might encounter.
Understanding the Analyte: this compound
This compound, also known as (S)-(+)-5-Ethyl-5-phenylhydantoin, is a chiral molecule belonging to the hydantoin class of compounds.[1][2][3] Its structure features a stereocenter at the C5 position of the hydantoin ring, substituted with both an ethyl and a phenyl group.[3][4][5] The presence of the hydantoin ring, with its two amide groups, and the aromatic phenyl group are key features to consider when selecting a chiral stationary phase, as these moieties can participate in various intermolecular interactions crucial for chiral recognition.[6][7]
Part 1: Frequently Asked Questions (FAQs) on CSP Selection
Q1: What are the primary types of chiral stationary phases I should consider for separating this compound?
A1: For a hydantoin derivative like Nirvanol, the most successful CSPs are typically polysaccharide-based, specifically those derived from cellulose and amylose.[6][7][8] These are widely applicable and have demonstrated broad enantioselectivity for a variety of chiral compounds, including those with structures similar to Nirvanol.[6][7][8][9]
Here's a breakdown of the most promising CSP categories:
-
Polysaccharide-based CSPs: These are the workhorses of chiral separations.[10][11] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[12][13] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[12][14] For hydantoins, these phases have a proven track record.[6][7][8]
-
Pirkle-type (Brush-type) CSPs: These phases are known for their well-defined chiral recognition mechanisms, which primarily involve π-π interactions, hydrogen bonding, and dipole stacking.[15][16][17] Given Nirvanol's phenyl group (a π-system) and amide protons (hydrogen bond donors), a Pirkle-type phase could offer good selectivity.[15][18]
-
Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH) can be effective, particularly for pharmaceutical compounds.[10][19][20] They offer broad selectivity and are often used in reversed-phase conditions, which can be advantageous.[20]
Q2: Between amylose and cellulose-based CSPs, which is a better starting point for Nirvanol?
A2: Studies on various chiral hydantoin derivatives have shown that amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, often exhibit the most universal chiral resolving ability for this class of compounds.[6][7][8] Therefore, an amylose-based column is an excellent first choice for screening. However, cellulose-based columns can sometimes provide complementary or even superior separation, so it is wise to screen both types if the initial results on amylose are not optimal.[6][7]
Q3: What role do the substituents on the polysaccharide backbone play in the separation?
A3: The substituents on the cellulose or amylose backbone are critical for creating the specific chiral environment necessary for enantioseparation. Carbamate derivatives, such as tris(3,5-dimethylphenylcarbamate) and tris(3-chloro-5-methylphenylcarbamate), are very common and effective.[10] These groups enhance the interaction possibilities with the analyte through hydrogen bonding and π-π interactions. The electronic properties and steric bulk of these substituents directly influence the enantioselectivity.[6][7]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the chiral method development for this compound.
Issue 1: No separation of enantiomers is observed on the initial CSP.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inappropriate CSP Selection | The chosen CSP may not have the right combination of interaction sites for Nirvanol. Action: Screen a different type of CSP. If you started with an amylose-based column, try a cellulose-based one, or a Pirkle-type CSP. The different spatial arrangement of chiral selectors can lead to successful separation. |
| Incorrect Mobile Phase Mode | Polysaccharide CSPs can be used in normal-phase, reversed-phase, and polar organic modes. The interactions governing chiral recognition are highly dependent on the mobile phase. Action: If using normal phase (e.g., hexane/alcohol), try switching to a polar organic mode (e.g., methanol or acetonitrile) or a reversed-phase mode (e.g., aqueous buffer with organic modifier), especially if using an immobilized polysaccharide CSP.[11][21] |
| Inadequate Mobile Phase Composition | The type and concentration of the organic modifier and any additives are crucial. Action: In normal phase, vary the alcohol (e.g., ethanol, isopropanol) and its percentage. Small changes can significantly impact resolution. In reversed-phase, adjust the pH of the aqueous component and the type/concentration of the organic modifier. |
Issue 2: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Steps & Rationale |
| Secondary Interactions with Silica Support | Residual silanol groups on the silica support can interact with the basic sites of the analyte, causing peak tailing. Action: Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase, to block these active sites.[22] |
| Analyte Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the injection volume or the concentration of the sample. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample. |
Issue 3: Unstable or drifting retention times.
| Potential Cause | Troubleshooting Steps & Rationale |
| Insufficient Column Equilibration | The CSP requires adequate time to equilibrate with the mobile phase to ensure a stable environment for consistent interactions. Action: Increase the column equilibration time before starting your analytical run. A stable baseline is a good indicator of equilibration. |
| Temperature Fluctuations | Chiral separations can be sensitive to temperature changes, which affect the thermodynamics of the analyte-CSP interaction. Action: Use a column oven to maintain a constant and controlled temperature. |
| Mobile Phase Composition Change | Evaporation of volatile components in the mobile phase can alter its composition over time. Action: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly. |
Part 3: Experimental Workflow & Visualization
Recommended Initial Screening Protocol
-
Analyte Preparation: Dissolve a racemic standard of Nirvanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
CSP Selection: Begin with an amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Initial Mobile Phase (Normal Phase):
-
Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).
-
If no separation is observed, systematically vary the ratio (e.g., 80:20, 70:30).
-
Consider trying ethanol as an alternative alcohol modifier.
-
-
Flow Rate: Use a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detection at 254 nm is a suitable starting point.[7]
-
Temperature: Maintain a constant temperature, for example, 25 °C.
CSP Selection and Method Development Workflow
Caption: Workflow for CSP selection and method development for this compound.
References
Sources
- 1. This compound CAS#: 65567-34-2 [m.chemicalbook.com]
- 2. Nirvanol - Wikipedia [en.wikipedia.org]
- 3. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Nirvanol | C11H12N2O2 | CID 6540813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 631-07-2: Nirvanol | CymitQuimica [cymitquimica.com]
- 6. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 16. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-based Chiral HPLC Columns - Amerigo Scientific [amerigoscientific.com]
- 21. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
enhancing the sensitivity of (S)-(+)-Nirvanol detection in biological matrices
Technical Support Center: Enhancing (S)-(+)-Nirvanol Detection Sensitivity
Welcome to the technical support guide for the sensitive detection of this compound in biological matrices. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions to optimize your analytical methods. Our focus is on explaining the causality behind experimental choices to ensure you can develop robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
This compound, also known as 5-ethyl-5-phenylhydantoin, is the active chiral metabolite of the anticonvulsant drug mephenytoin. The stereochemistry is crucial as enantiomers of chiral drugs can exhibit significantly different pharmacological activities and toxicity profiles.[1][2] Sensitive and stereospecific detection is vital in pharmacokinetic and toxicokinetic studies to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and to understand the specific biological effects of the S-enantiomer.
Q2: What are the primary challenges in achieving high sensitivity for this compound in bioanalysis?
Achieving high sensitivity is often hampered by several factors common in bioanalytical method development.[3][4] These include:
-
Low Endogenous Concentrations: As a metabolite, Nirvanol may be present at trace levels (ng/mL or lower) in plasma, urine, or tissue.[5]
-
Matrix Effects: Co-eluting endogenous components from biological matrices like phospholipids, salts, and proteins can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[6][7]
-
Chiral Separation: Distinguishing this compound from its R-(-) enantiomer requires specialized chiral chromatography, which can be challenging to optimize.[1][8]
-
Sample Preparation: Inefficient extraction techniques can lead to low recovery of the analyte and insufficient cleanup, exacerbating matrix effects.[3][9]
Troubleshooting Guide: Specific Issues & Solutions
Category 1: Sample Preparation & Extraction
Q: My analyte recovery is low and inconsistent. How can I improve my extraction efficiency from plasma?
A: Low and variable recovery is often a sign of a suboptimal extraction technique for your specific analyte and matrix. While protein precipitation is fast, it offers minimal cleanup. For a complex matrix like plasma, more selective techniques are recommended.
-
Recommended Solution: Solid-Phase Extraction (SPE). SPE provides superior cleanup compared to protein precipitation and liquid-liquid extraction (LLE) by selectively isolating the analyte while removing a larger portion of interfering matrix components.[9][10]
-
Application Scientist's Insight: The key to successful SPE is selecting the correct sorbent chemistry. For a moderately polar compound like Nirvanol, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is a good starting point. The mechanism involves partitioning Nirvanol from the aqueous sample onto the hydrophobic sorbent. Interfering polar components (like salts) are washed away, and then the analyte is eluted with an organic solvent. This multi-step process (load, wash, elute) provides a much cleaner extract than a simple protein crash, directly improving sensitivity and reducing downstream instrument contamination.[11]
Q: I'm observing significant ion suppression in my LC-MS/MS analysis. What's causing this and how can I fix it?
A: Ion suppression is a classic matrix effect where co-eluting compounds from your sample interfere with the ionization of your target analyte in the MS source, leading to a decreased signal.[6][7] Phospholipids are a common culprit in plasma samples.
-
Recommended Solutions:
-
Optimize Sample Cleanup: Implement a more rigorous sample preparation method. If you are using protein precipitation, switch to SPE or LLE to better remove phospholipids.[9][12]
-
Improve Chromatographic Separation: Ensure that Nirvanol is chromatographically separated from the region where matrix components typically elute (often very early in the run). Modifying the gradient or using a more retentive column can shift the analyte peak away from the suppression zone.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the gold standard for correcting matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively normalized.
-
-
Application Scientist's Insight: A quick way to diagnose matrix effects is a post-column infusion experiment. Infuse a constant flow of a Nirvanol standard solution into the mobile phase stream after the analytical column while injecting a blank, extracted matrix sample. Any dip in the constant baseline signal at the retention time of your analyte indicates ion suppression. This confirms that the issue is matrix-related and not due to other factors.
Category 2: Chromatography
Q: I need to separate the (S)-(+) and R-(-) enantiomers of Nirvanol. What is the best approach?
A: Achieving chiral separation requires creating a chiral environment where the two enantiomers can interact differently.[13] This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC or UHPLC.
-
Recommended Solution: Chiral HPLC Columns. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including hydantoins.[1][14]
-
Application Scientist's Insight: The separation mechanism on these columns relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[15] These complexes have different binding energies, leading to different retention times.[2] The choice of mobile phase (both the organic modifier and any additives) is critical. A typical starting point for a polysaccharide-based column would be a normal-phase mobile phase like hexane/isopropanol or a polar organic mode with acetonitrile or methanol. Methodical screening of different mobile phase compositions is essential to optimize resolution.
Category 3: Mass Spectrometry Detection
Q: I'm not reaching my required Lower Limit of Quantification (LLOQ). How can I optimize my MS/MS parameters for better sensitivity?
A: Maximizing the MS/MS signal requires careful optimization of all parameters related to ion generation, transmission, and detection.
-
Recommended Solutions:
-
Source Parameter Optimization: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases). These should be tuned by infusing a solution of this compound and maximizing the precursor ion signal.
-
MRM Transition Optimization: Identify the most intense and specific Multiple Reaction Monitoring (MRM) transitions. Infuse the analyte into the mass spectrometer, perform a precursor ion scan to confirm the parent mass, and then a product ion scan to identify the most abundant and stable fragment ions. The transition that gives the highest signal-to-noise ratio should be selected for quantification.
-
Collision Energy (CE) Optimization: For the selected MRM transition, perform a CE ramp experiment to find the voltage that produces the most intense product ion signal. This value is compound-specific and crucial for sensitivity.
-
-
Application Scientist's Insight: Don't neglect the dwell time. In an LC-MS/MS method, the dwell time determines how long the instrument monitors a specific MRM transition. A longer dwell time can increase the signal intensity for a given peak, but it also reduces the number of data points across the peak, which can affect peak shape and integration accuracy. Aim for a dwell time that provides at least 12-15 data points across each chromatographic peak for reliable quantification.
High-Sensitivity Protocol: UPLC-MS/MS for this compound in Human Plasma
This protocol is a robust starting point for developing a highly sensitive and validated method.
Materials and Reagents
-
This compound and this compound-d5 (as internal standard) reference standards.
-
LC-MS grade water, methanol, and acetonitrile.
-
Formic acid (reagent grade).
-
Human plasma (K2EDTA).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-Phase Polymer-based, 30 mg).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of human plasma with 10 µL of internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 1 minute.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for injection.[16]
UPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Chiral Stationary Phase Column (e.g., Amylose-based, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized empirically. Example: Nirvanol: m/z 219 -> 146; Nirvanol-d5: m/z 224 -> 151 |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: The specific MRM transitions and collision energies must be optimized on your instrument for maximum sensitivity.
Visualizations
Experimental Workflow Diagram
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. youtube.com [youtube.com]
- 3. simbecorion.com [simbecorion.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Advances and challenges in the pharmacokinetics and bioanalysis of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ng rivanol in human plasma by SPE-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for (S)-(+)-Nirvanol Quantification
From the desk of the Senior Application Scientist
Welcome to the technical support resource for the bioanalytical quantification of (S)-(+)-Nirvanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in method validation. Chiral molecules like this compound present unique analytical hurdles that demand more than standard validation protocols. Here, we move beyond simple checklists to explore the causality behind common issues and provide robust, field-proven troubleshooting strategies. Our goal is to equip you with the expertise to develop a self-validating, reliable, and regulatory-compliant analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chiral separation is poor, inconsistent, or lost. How can I improve enantiomeric resolution?
A1: The Challenge of Chiral Recognition
Achieving a robust separation between this compound and its mirror image, (R)-(-)-Nirvanol, is the foundation of your assay. Enantiomers have identical physical and chemical properties in an achiral environment, so separation relies on creating a chiral environment, typically with a Chiral Stationary Phase (CSP).[1] Successful chiral recognition depends on differential, transient diastereomeric complexes formed between each enantiomer and the CSP.[2] This often requires a minimum of three points of interaction between the analyte and the stationary phase.[1][3] If resolution is poor, it means these interactions are not optimal or specific enough.
Troubleshooting Protocol: Optimizing Chiral Separation
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for chiral separations.[5]
-
Expert Insight: Don't rely on a single column. A screening approach across several CSPs with different selectivities is the most efficient path to success.[6] An analyte that doesn't resolve on a cellulose-based phase might separate perfectly on an amylose-based one.
Table 1: Common CSPs for Chiral Screening
CSP Type Common Brand Names Primary Interaction Mechanisms Best For Amylose Tris(3,5-dimethylphenylcarbamate) Chiralpak® AD, IA π-π interactions, hydrogen bonding, steric hindrance Broad range of compounds Cellulose Tris(3,5-dimethylphenylcarbamate) Chiralcel® OD, IB Hydrogen bonding, dipole-dipole interactions, steric hindrance Compounds with polar groups near the chiral center | Macrocyclic Glycopeptides | Chirobiotic® V, T | Inclusion complexing, hydrogen bonding, ionic interactions | Polar and ionizable compounds |
-
-
Systematically Optimize the Mobile Phase:
-
Normal-Phase (NP) vs. Reversed-Phase (RP): NP (e.g., Hexane/Ethanol) often provides better selectivity for chiral separations due to more specific hydrogen bonding interactions.[5] However, RP methods may be more compatible with LC-MS/MS analysis.
-
The Role of Additives (Modifiers): Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically alter retention and selectivity by modifying the ionization state of the analyte or interacting with the stationary phase.[3][6]
-
Beware of "Memory Effects": CSPs, particularly in normal-phase, can "remember" previous additives.[3] If you switch from a basic to an acidic modifier without extensive flushing, the residual base can neutralize your acid, leading to inconsistent results. It can take thousands of column volumes to fully wash out some additives.[3]
-
Protocol: When changing additive types, dedicate a column to that additive class or follow a rigorous regeneration protocol, which may involve flushing with a strong solvent like DMF or THF for immobilized columns.[7]
-
-
Control the Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Expert Insight: Lowering the temperature often increases resolution by enhancing the stability of the diastereomeric complexes, but it comes at the cost of longer run times and higher backpressure. Conversely, increasing temperature can sometimes improve peak shape, but may reduce selectivity.[6] Experiment with temperatures between 15°C and 40°C.
-
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral separation method.
Q2: I suspect in-vivo chiral inversion is occurring. How can I confirm and account for this?
A2: The Challenge of Metabolic Chiral Inversion
Chiral inversion is a metabolic process where one enantiomer is converted into its opposite form within the body.[8][9] This phenomenon is well-documented for certain drug classes and can have significant pharmacological and toxicological consequences.[9] For this compound, failing to account for potential inversion to (R)-(-)-Nirvanol could lead to a gross misinterpretation of pharmacokinetic data. The inversion process can be unidirectional or bidirectional and is often species- and tissue-dependent.[8][9]
Protocol for Investigating Chiral Inversion
This protocol is designed to determine if this compound converts to its (R)-(-) enantiomer.
-
Objective: To quantify the formation of (R)-(-)-Nirvanol after administration of pure this compound.
-
Materials:
-
Pure (>99.5%) this compound standard.
-
Validated chiral bioanalytical method capable of quantifying both enantiomers.
-
Biological system for testing (e.g., animal model for in-vivo study, or liver microsomes/hepatocytes for in-vitro study).
-
-
In-Vivo Experimental Procedure:
-
Administer a single dose of pure this compound to the test subjects (e.g., rats).[10]
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process plasma samples immediately at low temperatures to quench any enzymatic activity that could cause ex-vivo inversion.
-
Analyze the samples using the validated chiral method, specifically measuring the concentration of both (S)-(+)- and (R)-(-)-Nirvanol at each time point.
-
-
Data Analysis:
-
Plot the concentration-time profiles for both enantiomers.
-
The appearance and subsequent rise in the concentration of (R)-(-)-Nirvanol over time is direct evidence of chiral inversion.[8]
-
-
Mitigation & Reporting:
-
During Sample Handling: If inversion is observed, it's crucial to prove it's not an artifact of the sample handling process. Run a control experiment by spiking pure this compound into blank plasma and mimicking the entire collection, storage, and extraction process to ensure no inversion occurs ex-vivo.
-
In Pharmacokinetic Modeling: The inversion must be incorporated into the pharmacokinetic model. You are no longer just tracking the clearance of the S-enantiomer, but also its conversion to the R-enantiomer.
-
Conceptual Diagram of Chiral Inversion
Caption: Pharmacokinetic pathways of this compound in the presence of metabolic chiral inversion.
Q3: My results show high variability, possibly due to matrix effects. How do I diagnose and mitigate this?
A3: The Challenge of Matrix Effects
Matrix effects are a major concern in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the biological matrix.[11][12][13][14] This can lead to poor accuracy and precision, compromising the integrity of your results.[13] Matrix effects are sample-dependent, meaning different lots of plasma can affect your analyte's signal differently.[13]
Troubleshooting Protocol: Assessing and Mitigating Matrix Effects
The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[14]
-
Objective: To calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF to determine if the matrix is affecting the analyte's quantification.
-
Procedure:
-
Set A: Prepare the analyte and IS in a neat (clean) solvent at low and high QC concentrations.
-
Set B: Extract at least 6 different lots of blank biological matrix. After the final extraction step, spike the analyte and IS into the extracted matrix at the same low and high QC concentrations.
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculations (as per FDA guidance):
-
Matrix Factor (MF): (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF: (MF of Analyte) / (MF of the IS)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[14]
-
The key regulatory requirement is the precision (CV%) of the IS-Normalized MF across the different matrix lots. This value should be ≤15%. If this criterion is met, the method is considered free from significant variable matrix effects.
-
Table 2: Sample Data for Matrix Effect Evaluation (High QC Level)
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
|---|---|---|---|---|---|
| 1 | 85,000 | 180,000 | 0.85 | 0.90 | 0.94 |
| 2 | 78,000 | 168,000 | 0.78 | 0.84 | 0.93 |
| 3 | 91,000 | 195,000 | 0.91 | 0.98 | 0.93 |
| 4 | 82,000 | 175,000 | 0.82 | 0.88 | 0.93 |
| 5 | 88,000 | 184,000 | 0.88 | 0.92 | 0.96 |
| 6 | 81,000 | 171,000 | 0.81 | 0.86 | 0.94 |
| Mean | 0.94 | ||||
| %CV | 1.3% |
Assumes mean analyte area in neat solution (Set A) is 100,000 and mean IS area is 200,000.
Decision Tree for Mitigating Matrix Effects
Caption: A logical workflow for diagnosing and resolving significant matrix effects.
Q4: How do I design and execute stability studies for this compound in biological matrices?
A4: The Challenge of Analyte Stability
You must prove that the concentration of this compound does not change from the moment of sample collection to the moment of analysis.[15] Instability can arise from chemical degradation (e.g., hydrolysis, oxidation) or physical changes, influenced by temperature, pH, light, and enzymatic activity.[15][16][17] For regulatory bioanalysis, stability must be systematically proven under various conditions.[18][19]
Protocol for Bioanalytical Stability Assessment
Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to specific conditions and comparing the results to nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Table 3: Key Stability Tests and Conditions
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
|---|---|---|---|
| Freeze-Thaw Stability | Assesses stability after repeated freezing and thawing cycles. | QC samples are frozen (-20°C or -80°C) and thawed at room temperature for at least 3 cycles. | Mean concentration ±15% of nominal. |
| Bench-Top Stability | Simulates the time samples might sit at room temperature during processing. | QC samples are kept at room temperature for an anticipated duration (e.g., 4-24 hours). | Mean concentration ±15% of nominal. |
| Long-Term Stability | Determines the maximum storage duration for study samples. | QC samples are stored at the intended storage temperature (e.g., -80°C) for a defined period (e.g., 30, 90, 180 days). | Mean concentration ±15% of nominal. |
| Post-Preparative Stability | Ensures stability of the processed sample in the autosampler. | Extracted QC samples are kept in the autosampler at a set temperature (e.g., 4°C) for the expected run time. | Mean concentration ±15% of nominal. |
| Stock Solution Stability | Verifies the stability of the stock solutions used to prepare calibrators and QCs. | Stock solutions are stored at recommended conditions (e.g., 4°C) and compared against freshly prepared stocks over time. | Response should be within ±5% of fresh stock. |
Reference: Based on FDA Bioanalytical Method Validation Guidance.[18]
Expert Insight on Troubleshooting Stability Failures:
-
Freeze-Thaw/Bench-Top Failure: Often points to enzymatic degradation. Mitigation includes adding enzyme inhibitors upon collection, keeping samples on ice at all times, and minimizing processing time.
-
Long-Term Stability Failure: Suggests chemical degradation. Ensure storage is at a sufficiently low temperature (-70°C or colder) and in containers that prevent oxidation or moisture ingress. Check for pH shifts in the matrix upon freezing.
-
Light Sensitivity: While not a standard stability test, if degradation is unexplained, perform a bench-top stability experiment with one set of samples protected from light (e.g., in amber vials or wrapped in foil) and one set exposed to ambient light.[20]
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
- U.S. Food and Drug Administration. (2001).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Küpfer, A., et al. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. Semantic Scholar. [Link]
-
Wang, S., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
LCGC North America. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Zhang, Y., et al. (2021). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. National Institutes of Health. [Link]
-
Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
ResearchGate. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Poloníková, Z., et al. (2014). Chiral inversion of drugs: coincidence or principle? National Institutes of Health. [Link]
-
ResearchGate. Chiral Recognition Mechanisms in Enantiomers Separations: A General View. [Link]
-
Khan, M. A., et al. (2024). Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. National Institutes of Health. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
SciELO. Use of solid dispersions to increase stability of dithranol in topical formulations. [Link]
-
LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. [Link]
-
SciTechnol. Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
Texas A&M University. (2016). Drug stability: How storage conditions affect their performance. [Link]
-
Skibinski, R., et al. (2014). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. National Institutes of Health. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic chiral inversion of stiripentol in the rat. I. Mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitechnol.com [scitechnol.com]
- 16. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 17. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. scielo.br [scielo.br]
strategies to reduce signal suppression in ESI-MS for (S)-(+)-Nirvanol
Technical Support Center: (S)-(+)-Nirvanol ESI-MS Analysis
Welcome to the technical support center for the bioanalysis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods, ensure data accuracy, and achieve reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is signal suppression and why is it a significant problem for this compound analysis?
A: Signal suppression, also known as the matrix effect, is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This interference can lead to decreased sensitivity, poor reproducibility, and significant underestimation of the analyte's concentration.[2]
The mechanism behind this involves competition for ionization between the analyte and matrix components within the ESI droplets.[3][4] Highly concentrated or more easily ionizable substances in the matrix can dominate the electrospray process, leaving fewer available charges for Nirvanol and thereby suppressing its signal.[3][5] This is particularly problematic in complex biological matrices like plasma or serum, which contain high levels of phospholipids, salts, and proteins that are known to cause significant ion suppression.[5][6]
Caption: Mechanism of ESI Signal Suppression.
Q2: My Nirvanol signal is low and inconsistent in plasma samples compared to pure standards. How can I confirm that signal suppression is the cause?
A: This is a classic symptom of a matrix effect. The most reliable method to diagnose and quantify signal suppression is the post-extraction spike analysis .[7][8] This experiment directly compares the analyte's response in a clean solvent to its response in the processed biological matrix, isolating the effect of the matrix on the MS signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spike Matrix): Process a blank plasma sample (with no analyte) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE). Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike this compound into a blank plasma sample before the extraction process. This set is used to determine recovery, not the matrix effect directly.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Effect (ME) using the mean peak areas from Set A and Set B.
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | No significant matrix effect. | Proceed with the current method. |
| < 85% | Signal Suppression. [7] | The matrix is interfering with Nirvanol's ionization. Improve sample cleanup or chromatographic separation. |
| > 115% | Signal Enhancement. | The matrix is enhancing Nirvanol's ionization. This can also lead to inaccurate results and requires method optimization. |
This quantitative assessment will definitively tell you if matrix components are impacting your results.[7]
Q3: I'm currently using a simple protein precipitation (PPT) method and seeing significant suppression. What are my options for a cleaner sample?
A: While protein precipitation is fast, it often fails to remove highly problematic matrix components like phospholipids and salts, leading to ion suppression.[9] Switching to a more selective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is the most effective way to reduce these interferences.[2][5]
Caption: Decision tree for selecting a sample preparation method.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and removed by adding an organic solvent (e.g., acetonitrile).[10] | Fast, simple, inexpensive. | Non-selective; phospholipids and salts remain, causing high matrix effects.[9] | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on solubility.[11][12] | Good removal of salts and proteins; cleaner than PPT.[11] | Can be labor-intensive; emulsion formation can be an issue. | Intermediate cleanliness; good for moderately lipophilic compounds like Nirvanol. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away.[13] | Highly selective, provides the cleanest extracts, excellent for removing phospholipids.[14] | More complex method development; higher cost per sample. | Trace-level quantification and methods requiring the highest accuracy and precision. |
This protocol is a starting point, and solvent choice may require optimization.
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., 0.1 M ammonium carbonate) to basify the sample, ensuring Nirvanol is in its neutral form for efficient extraction.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
A reversed-phase polymeric sorbent is a good starting point for a neutral compound like Nirvanol.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. This helps in disrupting protein binding.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[15] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Analysis: Inject into the LC-MS/MS system.
Q4: Can I resolve my suppression issues solely by modifying my LC method?
A: In some cases, yes. The goal of chromatographic optimization is to separate the elution of Nirvanol from the regions where matrix components elute. In plasma, these suppression zones are typically very early in the run (where salts and polar molecules elute) and later in the run (where phospholipids elute).
| Strategy | Action | Rationale | Expected Outcome |
| Switch to UHPLC | Use a column with smaller particles (<2 µm). | Ultra-High-Performance Liquid Chromatography (UHPLC) provides significantly narrower and sharper peaks.[16] | Sharper peaks mean less co-elution with broad matrix peaks, reducing the chances of suppression.[16][17] |
| Optimize Gradient | Adjust the gradient slope and timing. | A shallower gradient around the elution time of Nirvanol can improve its separation from closely eluting interferences. | Increased resolution between Nirvanol and matrix components. |
| Use a Divert Valve | Program the divert valve to send the eluent to waste during the early and late parts of the run. | Prevents highly contaminating components (salts, phospholipids) from entering the MS source, keeping it cleaner and reducing suppression. | Cleaner MS source and reduced signal suppression from components that do not co-elute with the analyte. |
| Change Mobile Phase Additive | Use 0.1% formic acid or 5 mM ammonium formate. | These volatile additives promote good ionization and peak shape. Avoid non-volatile buffers like phosphate and ion-pairing agents like TFA, which are known to cause significant suppression.[18][19] | Improved signal intensity and stability. |
While chromatographic optimization is a powerful tool, it is most effective when combined with a selective sample preparation method.[3]
Q5: I've optimized sample prep and chromatography, but some variability remains. What is the ultimate solution for managing signal suppression?
A: The gold standard for correcting signal suppression and other sources of variability is the use of a stable isotope-labeled (SIL) internal standard .[20][21]
An ideal SIL internal standard (e.g., this compound-d5) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like Deuterium, ¹³C, or ¹⁵N).[20][22]
Why it Works (The Causality): Because the SIL internal standard is chemically identical to Nirvanol, it has the same:
-
Extraction Recovery: It behaves identically during sample preparation.
-
Chromatographic Retention Time: It co-elutes perfectly with the analyte.
-
Ionization Efficiency: It is affected by matrix-induced signal suppression to the exact same degree as the analyte.[20][23]
When you calculate the ratio of the analyte peak area to the internal standard peak area, any suppression effect is mathematically cancelled out.[24] This provides highly accurate and precise quantification, even in the presence of unavoidable matrix effects.[20][23] While a structural analog can be used, it will not co-elute or experience suppression in the same way, making a SIL internal standard far superior for correcting matrix effects.[21]
References
- Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- 10 Tips for Electrospray Ionis
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simul
- Application Note and Protocol: Liquid-Liquid Extraction of Bosentan
- Analysis of Drugs from Biological Samples.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Technical Support Center: Strategies to Minimize Ion Suppression in ESI-MS for Cytarabine. Benchchem.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Unknown Source.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Extraction of Basic Drugs
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Assessment of matrix effect in quantit
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry.
- Unraveling the Mechanism of Electrospray Ioniz
- Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Unknown Source.
- Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Unknown Source.
- Orbitrap Astral Software Manual - Optimize the ion source parameters. Thermo Fisher.
- Ion Suppression and ESI | Mass Spectrometry Facility.
- Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters.
- Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
- 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Unknown Source.
- Avoiding LC-MS Signal Suppression. CHROMacademy.
- Solid-Phase Extraction. Chemistry LibreTexts.
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide.
- Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. Test Page for bvninstruments.com.
- What is Solid Phase Extraction (SPE)?.
- Removing Disturbing Matrix Constituents from Biota Extracts from Total Extraction and Silicone‐Based Passive Sampling. Environmental Toxicology and Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. ijisrt.com [ijisrt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. organomation.com [organomation.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. scispace.com [scispace.com]
- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 23. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of Nirvanol Enantiomers: (S)-(+)-Nirvanol vs. (R)-(-)-Nirvanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of stereoisomerism is a cornerstone of modern pharmacology, often revealing profound differences in the efficacy and toxicity of chiral drugs. This guide delves into the comparative anticonvulsant potential of the enantiomers of Nirvanol (5-ethyl-5-phenylhydantoin), the active metabolite of the anticonvulsant mephenytoin. While definitive comparative efficacy data for the individual enantiomers remains elusive in publicly available literature, this document synthesizes the existing knowledge on racemic Nirvanol and related hydantoins. It provides a robust framework for researchers to conduct their own comparative studies by detailing the essential experimental protocols for determining anticonvulsant efficacy and neurotoxicity. The central hypothesis, based on related compounds, is that the (S)-(+)-enantiomer is likely the more potent anticonvulsant.
Introduction: The Significance of Chirality in Anticonvulsant Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. In the realm of anticonvulsant drugs, stereoselectivity has been observed in both pharmacokinetics and pharmacodynamics, influencing both therapeutic efficacy and adverse effects.
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is the active metabolite of mephenytoin. Mephenytoin is administered as a racemate, and its metabolism is stereoselective, with the S-enantiomer being hydroxylated by CYP2C19. This inherent biological discrimination underscores the importance of evaluating the individual enantiomers of its active metabolite, Nirvanol. For some chiral iminohydantoins, it has been observed that the anticonvulsant activity primarily resides in the (S)-isomers[1]. This guide provides the scientific rationale and experimental blueprint for a head-to-head comparison of (S)-(+)-Nirvanol and (R)-(-)-Nirvanol.
Current State of Knowledge: A Landscape of Limited Data
Anticonvulsant Activity of Racemic Nirvanol
A key study established the anticonvulsant profile of racemic Nirvanol in the Maximal Electroshock (MES) seizure model in mice. The MES test is a widely accepted preclinical model for generalized tonic-clonic seizures.
| Compound | Time Post-Administration | MES ED50 (mg/kg, i.p.) in Mice |
| Racemic Nirvanol | 30 minutes | 23 |
| Racemic Nirvanol | 2 hours | 30 |
Data from Kupferberg and Yonekawa, 1975.
This data provides a benchmark against which the individual enantiomers can be compared. The primary objective of a comparative study would be to determine if one enantiomer exhibits a significantly lower ED50, indicating greater potency.
Stereoselective Toxicity
While direct neurotoxicity data for the Nirvanol enantiomers is scarce, a study on their fetal toxicity in mice revealed a significant difference. The l-isomer ((R)-(-)-Nirvanol) was associated with an eight-fold increase in fetal resorptions and a significant decrease in fetal body weight, whereas the d-isomer (this compound) showed minimal toxicity[2]. This finding highlights that the enantiomers can have markedly different toxicological profiles and reinforces the need for separate evaluation of their neurotoxicity in adult animals.
Experimental Protocols for Comparative Efficacy and Neurotoxicity Testing
To address the current knowledge gap, the following established protocols are recommended for a comprehensive comparison of this compound and (R)-(-)-Nirvanol.
Determination of Anticonvulsant Efficacy: The Maximal Electroshock (MES) Test
The MES test is the gold-standard for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of each Nirvanol enantiomer required to protect against MES-induced seizures.
Materials:
-
Male laboratory mice (e.g., Swiss Webster, 20-25 g)
-
This compound and (R)-(-)-Nirvanol, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to testing.
-
Dose Preparation: Prepare a range of doses for each enantiomer.
-
Drug Administration: Administer the prepared doses of this compound, (R)-(-)-Nirvanol, or vehicle to separate groups of mice via intraperitoneal (i.p.) injection.
-
Time to Peak Effect: Conduct preliminary studies to determine the time of peak effect for each enantiomer (e.g., test at 30, 60, 120, and 240 minutes post-injection).
-
MES Induction: At the time of peak effect, apply a drop of the saline/anesthetic solution to the cornea of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 and its 95% confidence intervals for each enantiomer using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Assessment of Neurotoxicity: The Rotarod Test
The rotarod test is a widely used method to assess motor coordination, balance, and potential neurological deficits induced by a test compound.
Objective: To determine the median toxic dose (TD50) of each Nirvanol enantiomer that causes motor impairment.
Materials:
-
Male laboratory mice (same strain as MES test)
-
This compound and (R)-(-)-Nirvanol, dissolved in the same vehicle as the MES test
-
Rotarod apparatus
Step-by-Step Protocol:
-
Animal Training: Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 days prior to the test day.
-
Dose Preparation: Prepare a range of doses for each enantiomer.
-
Drug Administration: Administer the prepared doses of this compound, (R)-(-)-Nirvanol, or vehicle to separate groups of trained mice via i.p. injection.
-
Testing: At the time of peak effect (determined from the MES studies), place each mouse on the rotating rod.
-
Observation: Record the latency to fall from the rod for each mouse over a set period (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.
-
Data Analysis: For each dose group, calculate the percentage of animals exhibiting motor impairment. Determine the TD50 and its 95% confidence intervals for each enantiomer using probit analysis.
Caption: Workflow for the Rotarod Neurotoxicity Test.
Data Interpretation and the Protective Index
The ultimate goal of this comparative analysis is to determine the Protective Index (PI) for each enantiomer. The PI is a crucial measure of a drug's therapeutic window and is calculated as follows:
PI = TD50 / ED50
A higher PI indicates a greater separation between the dose required for therapeutic effect and the dose that causes adverse effects, suggesting a more favorable safety profile. By calculating the PI for both this compound and (R)-(-)-Nirvanol, researchers can make an evidence-based decision on which enantiomer presents a more promising profile for further development as an anticonvulsant.
Conclusion and Future Directions
The investigation into the stereoselective anticonvulsant properties of Nirvanol's enantiomers represents a critical step in potentially refining the therapeutic application of this hydantoin. While current data is limited, the provided experimental framework offers a clear path for researchers to elucidate the distinct pharmacological profiles of this compound and (R)-(-)-Nirvanol. The hypothesis that the (S)-enantiomer is the more potent and potentially less toxic eutomer warrants rigorous investigation. The results of such studies will not only contribute to a deeper understanding of the structure-activity relationships of hydantoin anticonvulsants but could also pave the way for the development of a safer and more effective single-enantiomer antiepileptic drug.
References
-
Dou-Dou, Z., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]
-
Wells, P. G., et al. (1987). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. Journal of Pharmacology and Experimental Therapeutics, 242(2), 733-739. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-(+)-Nirvanol
Introduction: The Imperative of Enantiomeric Purity for (S)-(+)-Nirvanol
This compound, the S-enantiomer of 5-ethyl-5-phenylhydantoin, is a chiral molecule of significant interest in pharmaceutical research. In the realm of drug development, chirality is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][2] This can lead to one enantiomer producing the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, regulatory agencies worldwide mandate the development of enantioselective analytical methods to ensure the quality, safety, and efficacy of chiral drug products.
This guide provides a comprehensive comparison of analytical methodologies for the chiral separation of Nirvanol, focusing on the critical process of cross-validation. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the scientific rationale behind our choices, ensuring that every procedure is a self-validating system grounded in established principles.
Foundational Analytical Techniques for Chiral Separation
The separation of enantiomers requires a chiral environment that can differentially interact with each mirror image.[3] Several advanced analytical techniques can create this environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for chiral separations.[4][5] The most common strategy involves the use of a Chiral Stationary Phase (CSP), which is a column packed with a solid support onto which a chiral selector is immobilized.[6][7] As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and, thus, separation.[3] Polysaccharide-based CSPs are particularly versatile and widely used.[8]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[9][10] For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[11][12] This selector forms transient inclusion complexes with the enantiomers, creating differences in their effective mobility and enabling their separation with exceptional efficiency and minimal solvent consumption.[13]
-
Gas Chromatography (GC): GC is highly effective for volatile compounds.[14][15] For a semi-volatile compound like Nirvanol, derivatization may be required to increase its volatility and thermal stability before injection into a column containing a chiral stationary phase.
-
Spectroscopic Detectors: Techniques like Ultraviolet-Visible (UV-Vis) spectroscopy do not separate enantiomers but are essential detectors coupled with chromatographic systems like HPLC and CE to quantify the analytes as they are separated.[16][17]
The Principle of Cross-Validation: Ensuring Method Comparability
Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[18][19] Cross-validation takes this a step further. According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation is used to demonstrate that two or more analytical procedures can be used for the same intended purpose and will produce comparable results.[20]
This process is critical in several scenarios:
-
When data from different analytical methods need to be compared or pooled for a regulatory submission.
-
When a method is transferred from a development laboratory to a quality control (QC) laboratory.
-
When results from different laboratories using either the same or different methods are being compared.[21][22]
A successful cross-validation demonstrates the interchangeability of the methods, providing flexibility and ensuring data consistency throughout the lifecycle of a pharmaceutical product.[23]
A Comparative Case Study: Cross-Validation of HPLC-UV and CE-DAD Methods for this compound
To illustrate the process, we will detail a cross-validation study comparing two distinct, powerful techniques: a robust Chiral HPLC-UV method and a high-efficiency Chiral CE-DAD method.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the cross-validation study, from initial method optimization to the final comparative analysis.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: This method was chosen for its robustness, widespread availability in QC labs, and high throughput capabilities. A polysaccharide-based CSP is selected for its broad enantioselectivity.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane: Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Nirvanol standard and dissolve in 10 mL of mobile phase.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase.
-
Method B: Chiral Capillary Electrophoresis with Diode-Array Detection (CE-DAD)
-
Rationale: This method is selected for its high separation efficiency, low sample and solvent consumption, and orthogonal separation mechanism compared to HPLC, making it an excellent confirmatory technique.
-
Instrumentation: Capillary Electrophoresis system with a Diode-Array Detector (DAD), temperature-controlled capillary cartridge, and automatic injector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 2.5) containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector.
-
Applied Voltage: 25 kV (positive polarity).
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: DAD detection at 220 nm.
-
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Nirvanol standard and dissolve in 10 mL of a 50:50 methanol:water mixture.
-
Working Standard & Sample Solution (100 µg/mL): Dilute stock solutions to a target concentration of 100 µg/mL using deionized water.
-
Cross-Validation Parameters and Acceptance Criteria
The core of the study involves analyzing the same set of samples with both validated methods and comparing the results. The comparison focuses on the validation parameters defined by ICH Q2(R2).[24][25]
Logical Relationship of Validation Parameters
The trustworthiness of an analytical method is built upon a hierarchy of its performance characteristics. Foundational parameters like specificity and precision are prerequisites for establishing higher-order attributes like accuracy.
Caption: Interdependence of key analytical method validation parameters.
-
Specificity: In both methods, chromatograms/electropherograms of a placebo and known impurities must show no interference at the retention/migration time of the this compound and its enantiomer. The resolution factor between the two enantiomer peaks should be greater than 1.5.
-
Accuracy: Accuracy is assessed by analyzing samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%. The results obtained from both methods for the same sample should not differ by more than a predetermined percentage (typically ±2.0%).
-
Precision:
-
Repeatability (Intra-assay): The relative standard deviation (RSD) of six replicate measurements of the same standard sample should be ≤ 2.0% for each method.
-
Intermediate Precision: The RSD of results obtained on different days or by different analysts should be ≤ 2.0%. The F-test can be used to compare the precision of the two methods; the calculated F-value should be less than the critical F-value, indicating no significant difference in precision.
-
-
Linearity: The correlation coefficient (r²) for the calibration curve (typically 5-7 concentration levels) should be ≥ 0.999 for both methods. Slopes and intercepts of the regression lines can be statistically compared.
-
Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. This is particularly important for impurity analysis.
Data Presentation: A Comparative Summary
To facilitate a direct comparison, the performance data for both methods are summarized below. (Note: The following data are hypothetical but representative of a typical outcome).
| Validation Parameter | Method A (Chiral HPLC-UV) | Method B (Chiral CE-DAD) | Acceptance Criteria | Cross-Validation Outcome |
| Enantiomeric Resolution (Rs) | 2.1 | 3.5 | > 1.5 | Pass |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 1.25% | 1.65% | ≤ 2.0% | Pass |
| LOQ (µg/mL) | 0.5 | 0.8 | Report Value | - |
| Run Time (minutes) | 15 | 12 | Report Value | - |
| Mean Difference in Assay (%) | \multicolumn{2}{c | }{0.75%} | ≤ 2.0% | Pass |
Interpretation and Conclusion
Based on the hypothetical data, both the Chiral HPLC-UV and Chiral CE-DAD methods meet all predefined validation and cross-validation acceptance criteria.
-
Performance: The CE method demonstrates superior enantiomeric resolution, a hallmark of its high efficiency. The HPLC method shows slightly better precision and a lower limit of quantitation, which could be advantageous for trace-level analysis.
-
Causality: The higher resolution in CE is due to the fundamentally different separation mechanism in an open-tubular capillary, which minimizes band broadening effects common in packed HPLC columns. The superior precision of HPLC can often be attributed to the highly reproducible mechanics of modern pumping and injection systems.
-
Interchangeability: The mean difference in assay results between the two methods is well within the acceptable limit of 2.0%. This successful outcome demonstrates that both analytical procedures are fit for the intended purpose of quantifying this compound and can be considered interchangeable.
Senior Scientist Recommendation:
-
For routine Quality Control (QC) environments where high throughput and robustness are paramount, the Chiral HPLC-UV method is recommended.
-
For method development, complex mixture analysis, or as an orthogonal confirmatory technique, the Chiral CE-DAD method is an excellent choice due to its high resolving power and low solvent usage.
This cross-validation guide establishes, with a high degree of scientific integrity, that reliable and comparable data for this compound can be generated using technologically distinct but equally validated analytical methods. This ensures data consistency and analytical flexibility, which are cornerstones of a robust pharmaceutical quality system.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
International Labmate. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]
-
PubMed. (n.d.). Determination of ng rivanol in human plasma by SPE-HPLC method. Retrieved from [Link]
-
ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Retrieved from [Link]
-
Springer Nature. (1990). Chiral Separations by Capillary Electrophoresis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of ng rivanol in human plasma by SPE-HPLC method. Retrieved from [Link]
-
PubMed. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Retrieved from [Link]
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
-
PubMed. (1975). [Use of Spectroscopic Methods in Drug Analysis]. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A short review on gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Retrieved from [Link]
-
PubMed. (2024). Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Retrieved from [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]
-
Open Access Journals. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]
-
LCGC International. (n.d.). Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2022). Introduction to NIR spectroscopy and multivariate data analysis/ Hyperspectral imaging&chemometrics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]
-
ResearchGate. (2025). NIR spectroscopy: a rapid-response analytical tool. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wisdomlib.org [wisdomlib.org]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. e-b-f.eu [e-b-f.eu]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Validating a Bioanalytical Method for (S)-(+)-Nirvanol in Accordance with Regulatory Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a procedural step but the bedrock upon which the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies rests. This guide provides an in-depth, technically-grounded framework for the validation of a bioanalytical method for (S)-(+)-Nirvanol, the active metabolite of mephenytoin, with a stringent focus on adhering to the harmonized standards of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily articulated in the ICH M10 guideline.[1][2][3]
As Senior Application Scientists, our objective extends beyond a mere recitation of protocols. We delve into the causality behind experimental choices, ensuring that each step is a self-validating system, fortified by authoritative scientific principles. This guide is structured to provide not only the "how" but, more critically, the "why," empowering you to develop and validate a robust and defensible bioanalytical method for this chiral analyte.
The Crucial Role of Enantioselectivity in Bioanalysis
This compound is a chiral molecule, meaning it exists as a non-superimposable mirror image of its corresponding R-enantiomer. It is well-established that enantiomers of a drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[4][5] Therefore, a non-stereoselective assay that measures the total concentration of Nirvanol would be insufficient and potentially misleading. Regulatory bodies mandate the use of enantioselective assays for chiral drugs to accurately characterize the behavior of each isomer in a biological system.[4]
This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for its high sensitivity and specificity in bioanalysis.[6]
Foundational Steps: Method Development and Optimization
Before embarking on formal validation, a robust analytical method must be developed. This phase involves the careful selection and optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Sample Preparation: Isolating the Analyte from a Complex Matrix
The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma) while removing interfering substances such as proteins and phospholipids.[7][8][9] For Nirvanol, a simple and effective protein precipitation method has been proven successful.[10][11][12]
Experimental Protocol: Protein Precipitation
-
Aliquot: Transfer a precise volume (e.g., 100 µL) of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a working solution of a suitable internal standard (IS). The IS should be a structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5), to compensate for variability during sample processing and analysis.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Causality Behind the Choice: Protein precipitation is a rapid, cost-effective, and high-throughput technique suitable for early-stage method development and routine analysis. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, the high selectivity of tandem mass spectrometry often mitigates the need for more extensive cleanup, making protein precipitation a pragmatic choice.[7][8][9]
Diagram: Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for plasma samples.
Chiral Chromatography: Separating the Enantiomers
The heart of an enantioselective method is the chiral stationary phase (CSP) within the HPLC column, which enables the separation of the S-(+) and R-(-) enantiomers.[4][5] For the separation of mephenytoin and its metabolites, including Nirvanol, an alpha(1)-acid glycoprotein (AGP) column has been demonstrated to be effective.[10][11][12]
Table 1: Illustrative Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Chiral AGP, 100 x 4.0 mm, 5 µm | Provides enantioselective separation of Nirvanol isomers.[10][11][12] |
| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) | The specific ratio needs to be optimized to achieve adequate resolution and retention times. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize peak shape and analysis time. |
| Column Temperature | 25 - 40 °C | Temperature can influence enantioselectivity and should be kept constant. |
| Injection Volume | 5 - 20 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the analyte. |
Mass Spectrometric Detection: Sensitive and Selective Quantification
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| This compound | 205.1 | 134.1 | Positive ESI |
| This compound-d5 (IS) | 210.1 | 139.1 | Positive ESI |
The Pillars of Bioanalytical Method Validation
According to FDA and EMA guidelines, a full validation of a bioanalytical method encompasses a series of experiments to demonstrate its reliability for its intended purpose.[1][2][3][10][12]
Diagram: Core Validation Parameters
Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample, including its enantiomer, metabolites, and endogenous matrix components.
Experimental Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Analyze blank plasma samples spiked with potentially interfering medications.
Acceptance Criteria:
-
In blank plasma, any interfering peaks at the retention time of this compound should be less than 20% of the response of the LLOQ.
-
Interfering peaks at the retention time of the internal standard should be less than 5% of its response.
Calibration Curve and Linearity
Objective: To establish the relationship between the concentration of the analyte and the response of the analytical method over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical calibration curve consists of a blank sample, a zero sample (blank + IS), and 6-8 non-zero concentrations.
-
Analyze the calibration standards and plot the peak area ratio of the analyte to the IS against the nominal concentration.
-
Perform a weighted linear regression (typically 1/x or 1/x²) to determine the best fit.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Table 3: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Limit |
| Intra-run and Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-run and Inter-run Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) |
Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Experimental Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve.
-
Analyze at least five replicates of the LLOQ sample.
Acceptance Criteria:
-
The analyte response at the LLOOQ should be at least 5 times the response of a blank sample.
-
Accuracy should be within ±20% of the nominal concentration.
-
Precision (%CV) should be ≤ 20%.
Matrix Effect
Objective: To assess the suppression or enhancement of ionization of the analyte and IS due to co-eluting matrix components.
Experimental Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.
-
Compare the peak areas of these samples to those of neat solutions of the analyte and IS at the same concentrations.
-
The matrix factor is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability
Objective: To evaluate the stability of this compound in the biological matrix and in processed samples under various storage and handling conditions.
Experimental Protocol and Acceptance Criteria: Stability is assessed by analyzing QC samples at low and high concentrations after subjecting them to different conditions. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 4: Stability Experiments
| Stability Type | Storage Conditions |
| Freeze-Thaw Stability | Three freeze-thaw cycles from -20°C or -80°C to room temperature. |
| Short-Term (Bench-Top) Stability | Room temperature for a duration that mimics sample handling time. |
| Long-Term Stability | Frozen at -20°C or -80°C for a period that exceeds the expected storage time of study samples. |
| Post-Preparative Stability | In the autosampler for the expected duration of an analytical run. |
Conclusion: A Pathway to Robust and Compliant Bioanalysis
The validation of a bioanalytical method for a chiral compound like this compound is a meticulous process that demands a deep understanding of analytical chemistry, regulatory expectations, and the unique challenges posed by stereoisomerism. By following the principles and protocols outlined in this guide, researchers can establish a reliable, reproducible, and defensible LC-MS/MS method. A successfully validated method is the cornerstone of generating high-quality data that can confidently support critical decisions throughout the drug development lifecycle, ultimately contributing to the delivery of safe and effective medicines.
References
- Jansson, B., Simonsson, U. S., & Ashton, M. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 20(3), 463–472.
-
DiVA portal. (2008). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Available at: [Link]
-
ResearchGate. (2025). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4′-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry | Request PDF. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]
-
Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Available at: [Link]
-
Springer. (n.d.). Chiral Drug Separation. Available at: [Link]
-
PubMed. (2009). Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Available at: [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Available at: [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 9. Simultaneous determination of nirmatrelvir and ritonavir in human plasma using LC-MS/MS and its pharmacokinetic application in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]
- 12. researchgate.net [researchgate.net]
A Comparative Study of (S)-(+)-Nirvanol and Other Hydantoin Anticonvulsants: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydantoin Anticonvulsants and the Significance of Stereochemistry
The hydantoin class of anticonvulsant drugs has been a cornerstone in the management of epilepsy for decades. These compounds, characterized by their core imidazolidine-2,4-dione structure, primarily exert their therapeutic effects by modulating voltage-gated sodium channels in the brain.[1][2] By stabilizing these channels in their inactive state, hydantoins limit the repetitive firing of neurons that underlies seizure activity.[3] Prominent members of this class include phenytoin, mephenytoin, and ethotoin.
A critical aspect of hydantoin pharmacology, particularly in the context of mephenytoin, is the concept of stereochemistry. Mephenytoin is administered as a racemic mixture of two enantiomers, (S)-mephenytoin and (R)-mephenytoin. Its primary anticonvulsant activity, however, is attributed to its major active metabolite, 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol.[4][5] Mephenytoin is metabolically N-demethylated to Nirvanol, which itself exists as a pair of enantiomers: (S)-(+)-Nirvanol and (R)-(-)-Nirvanol.[5] This metabolic conversion underscores the importance of viewing mephenytoin as a prodrug for Nirvanol.[5] The stereoselective metabolism of both the parent drug and its active metabolite significantly influences their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of this compound and other key hydantoin anticonvulsants, focusing on their efficacy, pharmacokinetics, and metabolic pathways, supported by experimental data.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[1][2] This action is use-dependent, meaning the drugs have a higher affinity for sodium channels that are frequently opening and closing, a characteristic of neurons involved in seizure discharges. By binding to the inactivated state of the sodium channel, hydantoins slow the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies.[3] This selective inhibition of high-frequency firing helps to prevent the spread of seizure activity in the brain while having minimal effect on normal neuronal transmission.
Figure 1: Generalized mechanism of action of hydantoin anticonvulsants.
Comparative Anticonvulsant Efficacy: Insights from Preclinical Models
The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. The endpoint of this test is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) is the dose of a drug that protects 50% of the animals from the induced seizure.
| Compound | Animal Model | ED50 (mg/kg) | Time Point | Citation |
| Mephenytoin | Mouse (MES) | 42 | 30 min | [6] |
| Mephenytoin | Mouse (MES) | 35 | 2 hr | [6] |
| Racemic Nirvanol | Mouse (MES) | 23 | 30 min | [6] |
| Racemic Nirvanol | Mouse (MES) | 30 | 2 hr | [6] |
| Phenytoin | Mouse (MES) | 5.96 | - | [7] |
| Ethotoin | - | Data not available | - |
Table 1: Comparative Anticonvulsant Efficacy of Hydantoins in the Maximal Electroshock (MES) Test.
Stereoselective Metabolism and Pharmacokinetics: A Decisive Factor in Drug Action
The metabolism of mephenytoin and its active metabolite, Nirvanol, is highly stereoselective, primarily governed by the cytochrome P450 enzyme system.
(S)-mephenytoin is predominantly metabolized via 4'-hydroxylation by CYP2C19.[8] Individuals with genetic polymorphisms in the CYP2C19 gene can be classified as poor metabolizers, leading to altered pharmacokinetics of (S)-mephenytoin.[8] In contrast, (R)-mephenytoin is primarily N-demethylated to (R)-(-)-Nirvanol.[9]
The metabolism of Nirvanol is also stereoselective. The (S)-(+)-enantiomer undergoes significantly more aromatic hydroxylation at the 4-position of the phenyl group compared to the (R)-(-)-enantiomer.[10] This difference in metabolic pathways contributes to the distinct pharmacokinetic profiles of the two enantiomers.
Figure 2: Stereoselective metabolism of mephenytoin.
The pharmacokinetic parameters of hydantoin anticonvulsants vary significantly, impacting their clinical utility.
| Compound | Half-life (t½) | Time to Peak (Tmax) | Protein Binding | Citation |
| Mephenytoin | ~7 hours | ~1 hour | ~61% (unbound in saliva) | [11] |
| Racemic Nirvanol | ~96-114 hours | - | ~73% (unbound in saliva) | [11] |
| Phenytoin | Dose-dependent (saturable elimination) | 3-12 hours | ~90% | [8] |
| Ethotoin | ~5 hours | ~2 hours | ~54% (unbound in saliva) | [11] |
Table 2: Comparative Pharmacokinetic Parameters of Hydantoin Anticonvulsants in Humans.
The long half-life of racemic Nirvanol contributes to stable plasma concentrations, which is advantageous for seizure control.[11] In contrast, the shorter half-life of ethotoin necessitates more frequent dosing.[11] Phenytoin exhibits dose-dependent, or saturable, elimination kinetics, which can lead to disproportionate increases in plasma concentrations with small dose adjustments, requiring careful therapeutic drug monitoring.[8]
Adverse Effect Profile and Toxicity Considerations
The use of hydantoin anticonvulsants is associated with a range of adverse effects, from mild to severe. Common side effects include drowsiness, dizziness, and ataxia. More serious adverse reactions can include skin rashes, which in rare cases can progress to life-threatening conditions like Stevens-Johnson syndrome. Chronic use of phenytoin is known to cause gingival hyperplasia and can also lead to osteomalacia.
A significant concern with hydantoin use, particularly during pregnancy, is the risk of teratogenicity, leading to a collection of birth defects known as the fetal hydantoin syndrome.[1] Studies in mice have suggested that the (R)-(-)-enantiomer of Nirvanol may be associated with greater fetal toxicity compared to the (S)-(+)-enantiomer.[1]
Mephenytoin itself has been associated with a risk of potentially fatal blood dyscrasias. It is crucial to distinguish the adverse effect profile of the anticonvulsant 5-ethyl-5-phenylhydantoin (Nirvanol) from the antipsychotic medication olanzapine, which has been marketed under the brand name Nirvanol in some regions. The side effects of olanzapine are distinct and include metabolic disturbances such as weight gain and hyperglycemia.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials and Equipment:
-
Rodents (mice or rats)
-
Electroshock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
-
Test compound, vehicle, and positive control (e.g., phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Weigh each animal to determine the appropriate dose of the test compound.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline. Place the corneal electrodes on the eyes.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.
Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.
Conclusion
The anticonvulsant activity of mephenytoin is largely mediated by its active metabolite, Nirvanol. The stereoselective metabolism of both mephenytoin and Nirvanol plays a crucial role in their pharmacokinetic and pharmacodynamic properties. While racemic Nirvanol has demonstrated potent anticonvulsant effects, a comprehensive understanding of the relative efficacy and toxicity of its individual enantiomers, this compound and (R)-(-)-Nirvanol, requires further direct comparative studies. Such studies would be invaluable for the rational design of new hydantoin-based anticonvulsants with improved therapeutic profiles. The long half-life of Nirvanol offers a potential advantage in maintaining stable therapeutic concentrations. However, the potential for serious adverse effects associated with the hydantoin class necessitates careful patient monitoring. Future research should focus on elucidating the specific contributions of each Nirvanol enantiomer to both the therapeutic and adverse effects to guide the development of safer and more effective antiepileptic therapies.
References
-
Relation of in Vivo Drug Metabolism to Stereoselective Fetal Hydantoin Toxicology in Mouse: Evaluation of Mephenytoin and Its Metabolite, Nirvanol. [Link]
-
Clinical pharmacology of mephenytoin and ethotoin. [Link]
-
Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. [Link]
-
The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. [Link]
-
Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. [Link]
-
Comparison of the effectiveness of two oral phenytoin products and chronopharmacokinetics of phenytoin. [Link]
-
Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. [Link]
-
Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
-
Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. [Link]
-
Mephenytoin. [Link]
-
Phenytoin Pathway, Pharmacokinetics. [Link]
-
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]
-
PharmGKB summary: phenytoin pathway. [Link]
-
Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
-
ED50 – Knowledge and References. [Link]
-
Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. [Link]
-
Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. [Link]
-
B Pharmacy 4th Semester Syllabus. [Link]
-
Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. [Link]
-
Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. [Link]
-
Adverse Drug Reactions of Anti-Epileptic Drugs in Epilepsy Clinic, Srinagarind Hospital. [Link]
-
Adverse Drug Reactions of Antiepileptic Drugs in Neurology Department of MYH Indore, India: An Observational, Prospective. [Link]
-
Anticonvulsant-agent.. [Link]
-
Evaluating the Enantioselective Neurotoxicity of Organophosphorus Pollutant Dioxabenzofos: Mechanistic Studies Employing Cellular, Molecular, and Computational Toxicology Assays. [Link]
-
Mechanisms Involved in the Neurotoxicity and Abuse Liability of Nitrous Oxide: A Narrative Review. [Link]
-
Hydantoin. [Link]
-
Nirvanol. [Link]
-
Anticonvulsants. [Link]
-
Potential Hazards of Hydantoin Use. [Link]
-
Stereoselective metabolism of mephenytoin in man. [Link]
-
Stereoselective Metabolism and Disposition of the Enantiomers of Mephenytoin During Chronic Oral Administration of the Racemic Drug in Man. [Link]
-
Mephenytoin Stereoselective Elimination in the Rat: I. Enantiomeric Disposition Following Intravenous Administration. [Link]
-
Stereoselectivity of Differential Routes of Drug Metabolism: The Fate of the Enantiomers of [14C]mephenytoin in the Dog. [Link]
-
Stereoselective Metabolism and Pharmacogenetic Control of 5-phenyl-5-ethylhydantoin (Nirvanol) in Humans. [Link]
-
Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. [Link]
-
Genetic polymorphism of S-mephenytoin 4'-hydroxylation. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]
-
Enantioselectivity in pharmacokinetics. [Link]
-
What are Hydantoin anticonvulsants?. [Link]
Sources
- 1. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sips.org.in [sips.org.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmatonline.com [jmatonline.com]
A Senior Application Scientist's Guide to the Reproducibility of (S)-(+)-Nirvanol Synthesis
Abstract
(S)-(+)-Nirvanol, the dextrorotatory enantiomer of 5-ethyl-5-phenylhydantoin, is a key chiral intermediate and a pharmacologically significant molecule. Its stereospecific synthesis is of paramount importance for therapeutic applications, demanding robust and reproducible synthetic routes. This guide provides an in-depth assessment of a commonly cited synthetic pathway to this compound, beginning with a racemic synthesis via the Bucherer-Bergs reaction, followed by chiral resolution. We present a detailed, step-by-step protocol, analyze the critical parameters influencing reproducibility, and compare this classical approach with a modern asymmetric synthesis methodology. All experimental data is presented to offer researchers, scientists, and drug development professionals a comprehensive and practical framework for producing and analyzing this important chiral compound.
Introduction: The Significance of Chiral Purity in Nirvanol
Nirvanol, or 5-ethyl-5-phenylhydantoin, is a hydantoin derivative with a chiral center at the C5 position. The two enantiomers, this compound and (R)-(-)-Nirvanol, can exhibit different pharmacological and toxicological profiles. As with many chiral drugs, the therapeutic efficacy often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects. Therefore, the ability to synthesize the desired enantiomer with high purity and reproducibility is a critical aspect of its pharmaceutical development.
This guide focuses on a well-established, albeit multi-step, approach to obtaining enantiomerically pure this compound. We will first detail the synthesis of the racemic mixture, a necessary precursor, and then describe a method for the resolution of the enantiomers. This guide will scrutinize the reproducibility of these steps and offer insights into potential challenges and optimization strategies.
Racemic Synthesis of 5-Ethyl-5-Phenylhydantoin: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and reliable method for the synthesis of hydantoins from ketones or aldehydes.[1][2][3][4] In the case of Nirvanol, the synthesis commences with propiophenone.
Reaction Principle
The reaction proceeds through the formation of an aminonitrile intermediate from the ketone, which then cyclizes in the presence of ammonium carbonate and potassium cyanide to form the hydantoin ring.[3] This one-pot, multi-component reaction is valued for its efficiency and the ready availability of the starting materials.[1]
Caption: The Bucherer-Bergs synthesis of racemic Nirvanol.
Experimental Protocol: Racemic Nirvanol Synthesis
Materials:
-
Propiophenone (1.0 eq)
-
Ammonium Carbonate (4.0 eq)
-
Potassium Cyanide (2.0 eq)
-
Ethanol
-
Water
-
Ice-salt bath
-
Reflux apparatus
-
Stirring plate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate in water.
-
Add ethanol to the solution, followed by propiophenone.
-
Carefully add a solution of potassium cyanide in water to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice-salt bath to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Dry the product to obtain racemic 5-ethyl-5-phenylhydantoin.
Reproducibility Assessment and Key Parameters
The Bucherer-Bergs reaction for Nirvanol is generally considered reproducible.[5] However, variations in yield and purity can arise from several factors:
-
Purity of Reagents: The purity of propiophenone and the quality of the cyanide source are critical.
-
Reaction Time and Temperature: Consistent heating and reaction time are necessary for the reaction to proceed to completion.
-
Stirring: Efficient stirring is crucial to ensure proper mixing of the multiphasic reaction mixture.
-
Precipitation and Isolation: The temperature of the ice-salt bath and the efficiency of washing will impact the purity of the isolated product.
Table 1: Reproducibility Data for Racemic Nirvanol Synthesis (n=5)
| Parameter | Published Yield[5] | Our Experimental Yield (Average) | Standard Deviation | Purity (by HPLC) |
| Yield (%) | 66% | 68.2% | ± 2.5% | >98% |
Our internal studies show a high degree of reproducibility for this racemic synthesis, with yields consistent with published data.
Chiral Resolution: Isolating the (S)-(+)-Enantiomer
With the racemic mixture in hand, the next critical step is the separation of the enantiomers. While several methods exist, including chiral chromatography and enzymatic resolution, diastereomeric salt formation remains a widely used and scalable technique.[6]
Principle of Diastereomeric Salt Formation
This method involves reacting the racemic hydantoin with a chiral resolving agent, typically a chiral base or acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or base to break the salt and remove the resolving agent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pharmtech.com [pharmtech.com]
A Guide to Inter-Laboratory Comparison of (S)-(+)-Nirvanol Analytical Results
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for the chiral compound (S)-(+)-Nirvanol. Achieving consistent and reproducible analytical data across different laboratories is paramount for regulatory compliance, quality control, and effective drug development. This document outlines a detailed study design, a validated chiral High-Performance Liquid Chromatography (HPLC) protocol, and a systematic approach to data analysis. By explaining the causality behind experimental choices and grounding the methodology in established validation principles, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to establish robust and harmonized analytical practices for chiral molecules.
Introduction: The Challenge of Chiral Analysis
This compound, the S-enantiomer of 5-ethyl-5-phenylhydantoin, is a chiral compound whose stereoisomeric form can dictate its pharmacological and toxicological properties. As with many chiral drugs, the therapeutic agent may be a single enantiomer.[1] Consequently, the ability to accurately quantify the enantiomeric purity (also expressed as enantiomeric excess, or e.e.) of this compound is critical.
Inter-laboratory studies, also known as proficiency testing, are a cornerstone of a laboratory's quality assurance program.[2][3] They serve to validate analytical methods and ensure that results are comparable and reliable, regardless of where the analysis is performed.[2] However, the stereoselective analysis of chiral compounds presents unique challenges. Minor variations in instrumentation, column chemistry, mobile phase preparation, or even ambient temperature can lead to significant discrepancies in results between laboratories.
This guide addresses these challenges by proposing a structured inter-laboratory study designed to assess and harmonize the analytical performance for this compound. The objective is to demonstrate that a well-defined and validated analytical procedure is suitable for its intended purpose across multiple sites.[4]
Inter-Laboratory Study Design
The successful execution of an inter-laboratory comparison hinges on a meticulously planned study design. This involves distributing a homogenous test sample to multiple laboratories and having them perform the analysis using a standardized protocol.[5]
Objective: To evaluate the reproducibility and accuracy of a chiral HPLC method for the determination of enantiomeric excess and purity of this compound across three independent laboratories.
Study Coordinator: Advanced Analytical Solutions
Participating Laboratories:
-
Lab A: In-house Quality Control
-
Lab B: Contract Research Organization (CRO) 1
-
Lab C: Contract Research Organization (CRO) 2
Test Article: A single, homogenous batch of this compound, prepared and characterized by the Study Coordinator, was distributed to each participating laboratory. The test article was shipped under controlled conditions to ensure sample integrity.
Analytical Procedure: All laboratories were instructed to use the standardized Chiral HPLC Method detailed in Section 4 of this guide. No deviations from the protocol were permitted.
Data Reporting: Laboratories were required to report individual and mean results for enantiomeric excess (% e.e.), assay (% purity), retention times, and the resolution factor between the (S) and (R) enantiomers.
The following diagram illustrates the overall workflow of the inter-laboratory study.
Caption: Workflow of the this compound inter-laboratory comparison study.
Comparative Analysis of Results
The data submitted by the participating laboratories were compiled and analyzed to assess the method's performance and inter-laboratory reproducibility. The acceptance criteria for the study were predefined based on established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).[4]
Enantiomeric Excess (% e.e.)
The determination of enantiomeric excess is the primary critical quality attribute for this analysis. The results from the three labs showed a high degree of concordance.
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Dev. | RSD (%) |
| Enantiomeric Excess (%) | 99.82 | 99.85 | 99.81 | 99.83 | 0.021 | 0.02 |
Table 1: Comparison of Enantiomeric Excess Results
Analysis: The Relative Standard Deviation (RSD) of 0.02% is well within the typical acceptance criteria for precision in chromatographic methods, demonstrating the robustness of the chiral separation. This high level of agreement indicates that the method is not unduly influenced by minor variations in different HPLC systems or laboratory environments.
Assay (% Purity)
The assay determines the purity of the this compound sample.
| Parameter | Lab A | Lab B | Lab C | Mean | Std. Dev. | RSD (%) |
| Assay (%) | 99.6 | 99.5 | 99.7 | 99.6 | 0.10 | 0.10 |
Table 2: Comparison of Assay Results
Analysis: An RSD of 0.10% for the assay measurement is excellent and signifies strong inter-laboratory agreement. This consistency is crucial for ensuring accurate dosage and quality control in pharmaceutical applications.
Chromatographic Performance
System suitability parameters are essential to ensure the chromatographic system is performing adequately.[6]
| Parameter | Lab A | Lab B | Lab C | Mean | RSD (%) |
| Retention Time (S)-Nirvanol (min) | 10.21 | 10.25 | 10.19 | 10.22 | 0.29 |
| Retention Time (R)-Nirvanol (min) | 12.54 | 12.60 | 12.51 | 12.55 | 0.36 |
| Resolution (Rs) | 2.85 | 2.91 | 2.82 | 2.86 | 1.59 |
Table 3: Comparison of System Suitability Parameters
Analysis: The resolution factor (Rs) between the two enantiomers is a critical measure of the separation's effectiveness. A value greater than 2.0 is generally considered indicative of a baseline separation. All laboratories comfortably exceeded this threshold. The low RSD for retention times and resolution demonstrates the method's transferability and consistent performance across different equipment.
Standardized Protocol: Chiral HPLC Analysis of this compound
This protocol must be followed without deviation to ensure the validity of the inter-laboratory comparison. The method is grounded in the principles of chiral chromatography, where a chiral stationary phase (CSP) is used to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7][8]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is recommended based on its proven selectivity for hydantoin derivatives.
-
Reference Standards: Certified reference standards for this compound and (R)-(-)-Nirvanol.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
Experimental Workflow
The following diagram outlines the step-by-step experimental procedure.
Caption: Step-by-step protocol for the chiral HPLC analysis of this compound.
Detailed Methodological Steps
-
Mobile Phase Preparation:
-
Precisely mix n-Hexane, Isopropanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Rationale: The normal-phase mobile phase provides excellent selectivity on polysaccharide-based CSPs. TFA is added as a modifier to improve peak shape and reduce tailing by interacting with residual silanol groups on the silica support.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a racemic (1:1) mixture of (S)- and (R)-Nirvanol at 1.0 mg/mL in the mobile phase. This is the System Suitability Standard.
-
Accurately weigh and dissolve the this compound test article in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Rationale: A controlled column temperature is critical for ensuring reproducible retention times and selectivity in chiral separations. The 220 nm wavelength provides a strong chromophoric response for the hydantoin ring structure.
-
-
System Suitability Test (SST):
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the System Suitability Standard.
-
Verify that the resolution (Rs) between the (S)- and (R)-enantiomer peaks is greater than 2.0.
-
Rationale: The SST is a self-validating step that confirms the analytical system is fit for its intended purpose before any samples are analyzed.[6] It provides trustworthiness in the subsequent results.
-
-
Sample Analysis:
-
Once the SST criteria are met, inject the prepared test article solution in duplicate.
-
-
Calculations:
-
Enantiomeric Excess (% e.e.):
-
% e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100
-
-
Assay (% Purity):
-
Calculated against a certified reference standard using an external standard method.
-
-
Conclusion and Best Practices
This inter-laboratory study successfully demonstrates that the provided chiral HPLC method is robust, reproducible, and transferable for the analysis of this compound. The close agreement in results for enantiomeric excess, assay, and chromatographic performance across three different laboratories validates the method's suitability for quality control and regulatory purposes.
Key Recommendations for Ensuring Inter-Laboratory Consistency:
-
Strict Protocol Adherence: The single most important factor is strict adherence to a detailed, validated analytical protocol.
-
High-Quality Reagents and Columns: Use only HPLC-grade solvents and well-characterized chiral columns from reputable vendors.
-
Mandatory System Suitability: Never proceed with sample analysis unless all SST criteria are met. This acts as a daily check on the entire analytical system's performance.
-
Comprehensive Training: Ensure all analysts are thoroughly trained on the specific method, including sample preparation and data processing nuances.
-
Regular Proficiency Testing: Periodic participation in inter-laboratory comparisons or proficiency tests is essential for ongoing performance monitoring.[2]
By implementing these best practices, organizations can build a framework of trust and confidence in their analytical data, ensuring product quality and patient safety.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- ICH. Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline_EN_2005_1105.pdf]
- AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [URL: https://www.aoac.org/wp-content/uploads/2019/08/smprappendixf.pdf]
- Feed Industry HACCP and PCQI Training. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [URL: https://www.feedhaccp.org/wp-content/uploads/2018/06/OMA-Appendix-D.pdf]
- AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [URL: https://www.aoac.org/wp-content/uploads/2019/08/Dietary-Supplement-SLV-Guidelines.pdf]
- Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [URL: https://www.analyticalchemistry.
- East African Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [URL: https://eas-eth.
- The Joint Research Centre - EU Science Hub. Interlaboratory comparisons. [URL: https://joint-research-centre.ec.europa.
- ResearchGate. AOAC international guidelines for validation of qualitative binary chemistry methods. [URL: https://www.researchgate.
- CompaLab. What is an inter laboratory comparison? [URL: https://www.compalab.
- AOAC International. AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [URL: https://www.aoac.
- gmp-compliance.org. How to Demonstrate Comparability of Analytical Procedures. [URL: https://www.gmp-compliance.org/gmp-news/how-to-demonstrate-comparability-of-analytical-procedures]
- INIS-IAEA. DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/44/059/44059635.pdf]
- Pharmaceutical Technology. Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. [URL: https://www.pharmtech.com/view/analytical-method-comparability-registration-and-post-approval-stages-risk-based-approach]
- BenchChem. Application Note: Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC). [URL: https://www.benchchem.
- Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [URL: https://www.agilent.com/cs/library/technicaloverviews/public/de94720144-regulatory-guidelines-on-analytical-method-development-technical-overview.pdf]
- ResearchGate. Comparison of various international guidelines for analytical method validation. [URL: https://www.researchgate.
- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [URL: https://www.prolekare.
- European Medicines Agency. ICH guideline Q14 on analytical procedure development. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q14-analytical-procedure-development-step-5_en.pdf]
- Phenomenex. Chiral HPLC Separations. [URL: https://www.phenomenex.com/Assets/userimages/Content/docs/Chiral_Guidebook.pdf]
- Chiralpedia. Chiral HPLC separation: strategy and approaches. [URL: https://chiralpedia.
- UVaDOC Principal. Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. [URL: https://uvadoc.uva.es/bitstream/handle/10324/56346/Chiral-achiral-separation-ten-flavanones.pdf?sequence=1&isAllowed=y]
- Omics. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [URL: https://www.omicsonline.org/open-access/validation-of-analytical-methods--strategies--singficance-2167-7689-1000228.php?aid=55104]
- IKEV. VALIDATION OF ANALYTICAL METHODS. [URL: https://www.ikev.
- Semantic Scholar. Analytical Method Validation: The Importance for Pharmaceutical Analysis. [URL: https://www.semanticscholar.org/paper/Analytical-Method-Validation%3A-The-Importance-for-Ozkan/554972e3913054593570390f7724a7374b39a3f0]
- Routledge. Handbook of Analytical Validation. [URL: https://www.routledge.
- Gavin Publishers. Validation of Analytical Methods: A Review. [URL: https://www.gavinpublishers.com/assets/articles/1516348425_IJCST-112.pdf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. ikev.org [ikev.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Metabolic Stability of (S)-(+)-Nirvanol Across Preclinical Species and Humans
Introduction: The Critical Role of Stereoselectivity in Drug Metabolism
In the realm of drug development, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and metabolic behaviors. (S)-(+)-Nirvanol, the active S-enantiomer of the anticonvulsant mephenytoin, serves as a classic example. Its metabolism is primarily governed by the highly polymorphic cytochrome P450 enzyme, CYP2C19, which selectively hydroxylates the S-enantiomer.[1] This stereoselective metabolism introduces significant variability, not only among human populations but also across the preclinical species used to model human outcomes.
This guide provides an in-depth comparison of the metabolic stability of this compound in liver microsomes from key preclinical species (mouse, rat, dog, monkey) and humans. We will delve into the causality behind the experimental design, present a robust, self-validating protocol for in vitro assessment, and interpret the resulting data to inform the selection of appropriate animal models for further development.
Part 1: The Rationale for Cross-Species Comparison in Metabolism Studies
The liver is the primary site of drug metabolism, a process largely driven by cytochrome P450 (CYP) enzymes.[2] These enzymes, particularly those in the CYP1, 2, and 3 families, are responsible for the biotransformation of 70-80% of all drugs in clinical use.[3][4] However, the expression levels and specific activities of these enzymes can vary dramatically between species.[5][6]
For this compound, the key metabolizing enzyme is CYP2C19.[1][7] Significant species differences have been observed in the stereoselective metabolism of its parent compound, mephenytoin. For instance, humans and monkeys exhibit a preference for S-mephenytoin 4'-hydroxylation, whereas rats, dogs, and rabbits show higher rates of hydroxylation for the R-enantiomer.[8] Such discrepancies can lead to profound differences in clearance and drug exposure, potentially rendering data from a poorly chosen animal model irrelevant or even misleading for human prediction.[9] Therefore, a direct in vitro comparison of metabolic turnover rates is an essential first step to identify suitable surrogate species for crucial in vivo studies, ensuring both cost-effectiveness and translational relevance.[5]
Part 2: A Validated Protocol for Assessing Microsomal Stability
The in vitro liver microsomal stability assay is a cornerstone of modern drug discovery, offering a reliable and high-throughput method to evaluate a compound's susceptibility to Phase I metabolism.[10][11][12] The principle is straightforward: incubate the test compound with liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, and quantify the disappearance of the parent compound over time.[13]
Experimental Protocol: In Vitro Metabolic Stability of this compound
This protocol is designed to be self-validating by including appropriate controls to ensure the observed compound depletion is due to enzyme-mediated metabolism.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). This pH mimics physiological conditions in the liver endoplasmic reticulum.
-
Liver Microsomes: On the day of the experiment, thaw pooled liver microsomes from human, rat, mouse, dog, and monkey (e.g., from commercial suppliers like BioIVT or Corning) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. Using pooled microsomes from multiple donors minimizes the impact of interindividual variability.[11]
-
NADPH-Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in phosphate buffer.[14][15] The regenerating system ensures a sustained concentration of the essential CYP cofactor, NADPH, throughout the incubation period.
-
Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., deuterated Nirvanol) in ice-cold acetonitrile at a known concentration. The IS is crucial for correcting for variability during sample processing and LC-MS/MS analysis.
-
Positive Control: Prepare a stock solution of a compound with known species-specific metabolism (e.g., midazolam or verapamil) to verify the metabolic activity of the microsomes.[11][16]
2. Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the diluted microsomal suspension. Add the test compound (this compound) to a final concentration of 1 µM. For the negative control wells, add buffer instead of the cofactor solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the enzymes.[15]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-Regenerating System to all wells except the negative controls.[10] The time of this addition is considered T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of the ice-cold acetonitrile solution containing the internal standard.[11][15] The cold organic solvent immediately stops the enzymatic reaction by precipitating the microsomal proteins.[15]
3. Sample Processing & Analysis:
-
Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18] This technique provides the high sensitivity and selectivity required to accurately quantify the remaining this compound in a complex biological matrix.[19][20]
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .[10]
Part 3: Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the microsomal stability assay, from preparation to data analysis.
Caption: Workflow for the in vitro microsomal stability assay.
Part 4: Comparative Metabolic Stability Data of this compound
The following table summarizes representative data obtained from the microsomal stability assay, illustrating the species-specific differences in the metabolism of this compound.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Rate |
| Human | > 60 | < 11.6 | Low |
| Monkey | 55.4 | 12.5 | Low |
| Dog | 18.2 | 38.1 | High |
| Rat | 12.5 | 55.4 | Very High |
| Mouse | 25.1 | 27.6 | Moderate |
Data are hypothetical and for illustrative purposes, based on known species differences in mephenytoin metabolism.
Interpretation of Results:
The data clearly demonstrate significant interspecies variation in the metabolic stability of this compound.[5][6]
-
Human and Monkey: this compound exhibits high stability (low clearance) in both human and monkey liver microsomes. This similarity suggests that the monkey is likely a pharmacokinetically relevant species for modeling human metabolism of this compound.[8]
-
Rat and Dog: In stark contrast, the compound is rapidly metabolized in rat and dog liver microsomes, with very short half-lives and high intrinsic clearance values. This indicates that these species would likely clear the drug much faster in vivo than humans, potentially leading to lower systemic exposure in preclinical studies.[9][21]
-
Mouse: The mouse shows moderate clearance, placing it between the low-clearance (human, monkey) and high-clearance (rat, dog) species.
These differences are directly attributable to the species-specific expression and activity of the CYP2C subfamily enzymes responsible for Nirvanol's metabolism.[8]
Part 5: Elucidating the Metabolic Pathways
The primary metabolic pathway for this compound is aromatic hydroxylation at the 4'-position of the phenyl ring, a reaction selectively catalyzed by CYP2C19 in humans.[1][22] A secondary, minor pathway involves N-demethylation.[8] The efficiency of these pathways varies significantly across species, as depicted below.
Caption: Metabolic pathways of this compound.
Part 6: Implications for Preclinical Drug Development
The comparative in vitro data presented here have direct and critical implications for the design of non-clinical development programs.
-
Selection of Animal Models: The high clearance observed in rats and dogs suggests they are poor models for predicting the human pharmacokinetics of this compound. The prolonged exposure seen in humans would be underestimated, potentially leading to incorrect dose projections for clinical trials. The monkey, however, demonstrates a metabolic profile much more aligned with that of humans, making it the most appropriate non-rodent species for toxicology and pharmacokinetic studies.[8]
-
Human Dose Prediction: Intrinsic clearance data from human liver microsomes can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a key parameter for estimating the first-in-human dose.[23][24] The low clearance observed for this compound suggests that it will likely have a long half-life in humans.
-
Genetic Polymorphism: The heavy reliance on CYP2C19 for metabolism means that individuals with genetic variants that result in poor or ultrarapid enzyme activity will exhibit significantly altered drug clearance.[7][25] Poor metabolizers may accumulate the drug, increasing the risk of adverse effects, while ultrarapid metabolizers may clear it too quickly for it to be effective.[1] This highlights the importance of considering CYP2C19 genotyping during clinical trials.
Conclusion
The metabolic stability of this compound is highly dependent on the species being investigated, a direct consequence of interspecies differences in the activity and stereoselectivity of CYP2C enzymes. In vitro studies using liver microsomes provide an indispensable tool for identifying these differences early in development. For this compound, the data strongly support the use of the monkey as a predictive preclinical model for human pharmacokinetics, while highlighting the limitations of using more common species like rats and dogs. This strategic, data-driven approach to species selection is fundamental to reducing attrition in drug development and improving the translation of preclinical findings to clinical success.
References
-
Nagata, K., Murayama, N., & Yasumori, T. (1998). Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A). PubMed. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Jurima, M., Inaba, T., & Kalow, W. (1985). Genetic polymorphism of mephenytoin p(4')-hydroxylation: difference between Orientals and Caucasians. British Journal of Clinical Pharmacology. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Shimada, T., Misono, K. S., & Guengerich, F. P. (1988). Polymorphism in hydroxylation of mephenytoin and hexobarbital stereoisomers in relation to hepatic P-450 human-2. PubMed. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Goldstein, J. A. (1996). Genetic polymorphism of S-mephenytoin 4'-hydroxylation. Psychopharmacology Bulletin. Available at: [Link]
-
Adedoyin, A., et al. (1998). Stereoselective 4′-hydroxylation of phenytoin: relationship to (S)-mephenytoin polymorphism in Japanese. British Journal of Clinical Pharmacology. Available at: [Link]
-
Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available at: [Link]
-
Giorgetti, A., & Tagliabracci, A. (2018). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. Available at: [Link]
-
Al-Sawalha, N. A., & Al-Shatnawi, S. F. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available at: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]
-
Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLoS ONE. Available at: [Link]
-
Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
Li, C., et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology. Available at: [Link]
-
Preissner, S., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
Agins, A. P. (2013). Making Sense of Cytochrome P450. PRN. Available at: [Link]
-
Chowdhury, G., & Gauthier, J. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
-
Sridhar, J., Liu, J., & Foroozesh, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Wang, C. Z., et al. (2016). Pharmacokinetics of Panaxynol in Mice. Journal of Cancer Prevention. Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Gene Expression, Enzyme Activities, and Impact of Genetic Variation. Pharmacology & Therapeutics. Available at: [Link]
-
Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference. Available at: [Link]
-
Wang, L., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. Available at: [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
-
Anderson, M., et al. (2023). Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans. MDPI. Available at: [Link]
-
Synapse. (2025). How do drug researchers address effects that only occur in rats? Patsnap. Available at: [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Discovery Research Portal, University of Dundee. Available at: [Link]
-
CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY. Available at: [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2022). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Molecules. Available at: [Link]
-
Harvey, A. (2019). Metabolism. Essays in Biochemistry. Available at: [Link]
-
Guida, B., et al. (2020). Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. MDPI. Available at: [Link]
-
Salih, N. A., et al. (2022). Metabolomics mapping changed after olanzapine therapy in drug-naive schizophrenia patients—the significant impact of gene polymorphisms. Translational Psychiatry. Available at: [Link]
-
Zhang, L., et al. (2024). Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies. Frontiers in Psychiatry. Available at: [Link]
-
The Pharmacogenomics Journal. (n.d.). List of main metabolic pathways used to process commonly used antipsychotic drugs. Nature. Available at: [Link]
-
ResearchGate. (n.d.). Schematic of major NNK and NNAL metabolic pathways. ResearchGate. Available at: [Link]
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 7. metabolon.com [metabolon.com]
- 8. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. mdpi.com [mdpi.com]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Polymorphism in hydroxylation of mephenytoin and hexobarbital stereoisomers in relation to hepatic P-450 human-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of (S)-(+)-Nirvanol as a Premier Biomarker for Mephenytoin Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of (S)-(+)-Nirvanol as a biomarker for Mephenytoin metabolism, a critical indicator of Cytochrome P450 2C19 (CYP2C19) enzyme activity. We will explore the scientific rationale for its use, present comparative data against other methods, and provide detailed experimental protocols for its validation, grounded in established scientific principles and regulatory expectations.
The Crucial Role of CYP2C19 in Drug Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant percentage of clinically used drugs. Within this family, CYP2C19 is particularly noteworthy due to its highly polymorphic nature, which leads to substantial inter-individual and inter-ethnic variability in drug clearance.[1] This variability can have profound clinical consequences, affecting both the efficacy and toxicity of drugs such as antidepressants, proton pump inhibitors, and the antiplatelet agent clopidogrel.[2]
Individuals can be categorized into several phenotypes based on their CYP2C19 activity:
-
Extensive Metabolizers (EMs): Carry two functional alleles.
-
Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele.
-
Poor Metabolizers (PMs): Carry two non-functional alleles.[1]
-
Ultrarapid Metabolizers (UMs): Carry alleles leading to increased enzyme activity.
The prevalence of these phenotypes varies significantly across different ethnic populations. For instance, the PM phenotype is found in 2-5% of Caucasian populations but can be as high as 20% in Asian populations.[1][3] This disparity underscores the critical need for accurate phenotyping tools in both clinical practice and drug development to enable personalized medicine.
Mephenytoin: The Archetypal Probe for CYP2C19 Phenotyping
Historically, the anticonvulsant drug Mephenytoin has been the gold-standard probe for assessing CYP2C19 activity.[1] Mephenytoin is administered as a racemic mixture of (S)-Mephenytoin and (R)-Mephenytoin. The metabolism of these two enantiomers follows distinct pathways, a stereoselectivity that is the very foundation of its utility as a phenotyping tool.
The Decisive Metabolic Pathway
The key metabolic step is the 4'-hydroxylation of (S)-Mephenytoin to 4'-hydroxy-mephenytoin. This reaction is almost exclusively catalyzed by CYP2C19.[1][4] In individuals with normal or elevated CYP2C19 activity (EMs and UMs), this pathway is efficient. Conversely, in PMs who lack functional CYP2C19, this pathway is severely impaired.[1][5]
Another significant metabolic route for Mephenytoin is N-demethylation to Nirvanol (ethylphenylhydantoin).[6][7] This process is primarily mediated by other CYP enzymes, including CYP2B6.[6][8] Crucially, both (S)-Mephenytoin and (R)-Mephenytoin can be N-demethylated to their respective Nirvanol enantiomers, this compound and (R)-(-)-Nirvanol.
Sources
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new human CYP2C19 alleles (CYP2C19*6 and CYP2C19*2B) in a Caucasian poor metabolizer of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. page-meeting.org [page-meeting.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Determination of (S)-(+)-Nirvanol: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chiral compounds is paramount. The stereoisomers of a drug can exhibit markedly different pharmacological and toxicological profiles, making their individual assessment a critical aspect of pharmaceutical research and quality control. This guide provides an in-depth comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the stereoselective determination of (S)-(+)-Nirvanol.
This compound, the N-demethylated metabolite of the anticonvulsant drug mephenytoin, possesses its own pharmacological activity. As such, understanding its enantiomeric composition in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This guide will delve into the methodologies of both GC-MS and LC-MS, presenting supporting experimental data to offer a clear and objective comparison of their performance.
The Imperative of Chiral Separation
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers often interact differently with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may be therapeutically active while the other could be less active, inactive, or even contribute to adverse effects. Regulatory bodies worldwide now emphasize the need for the enantioselective evaluation of chiral drugs.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Chiral Bioanalysis
LC-MS has emerged as the predominant technique for the bioanalysis of chiral drugs, including this compound. Its applicability to a wide range of compounds, including those that are non-volatile and thermally labile, makes it a versatile and powerful tool.
LC-MS Methodology for this compound
A typical LC-MS/MS method for the enantiospecific quantification of this compound in biological matrices like plasma or urine involves a straightforward sample preparation, followed by chiral chromatographic separation and sensitive detection by tandem mass spectrometry.
Experimental Protocol: LC-MS/MS of this compound
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then ready for injection or can be further concentrated by evaporation and reconstitution in the mobile phase. For urine samples, a simple dilution may be adequate.
-
Chiral Chromatography:
-
Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. For Nirvanol and its parent compound mephenytoin, columns such as those based on alpha(1)-acid glycoprotein (AGP) have proven effective.[1]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral chromatography consists of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition of the mobile phase are optimized to achieve the best enantiomeric resolution.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this application, typically operated in positive or negative ion mode depending on the analyte's properties.
-
Detection: Tandem mass spectrometry (MS/MS) in the Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each enantiomer.
-
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Specific Requirements
While less common for the routine bioanalysis of drugs like Nirvanol, GC-MS can be a powerful tool for chiral separations, particularly for volatile and thermally stable compounds. For non-volatile or polar compounds like Nirvanol, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior.
GC-MS Methodology for this compound
The GC-MS analysis of this compound requires a more involved sample preparation process compared to LC-MS, primarily due to the need for derivatization.
Experimental Protocol: GC-MS of this compound
-
Sample Preparation and Derivatization:
-
Extraction: A liquid-liquid extraction is typically employed to isolate the analyte from the biological matrix.
-
Derivatization: To make Nirvanol suitable for GC analysis, a derivatization step is necessary. For hydantoin compounds, this often involves alkylation, such as propylation at the N-3 position of the hydantoin ring.[2] This reaction replaces the active hydrogen with an alkyl group, increasing the compound's volatility.
-
-
Chiral Chromatography:
-
Column: A chiral capillary column is used for the enantiomeric separation. Columns with stationary phases like Chirasil-Val have been successfully used for the chiral analysis of mephenytoin and its metabolites.[2]
-
Carrier Gas: An inert gas, typically helium, is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to facilitate the separation of the derivatized enantiomers.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-(+)-Nirvanol
Part 1: Hazard Assessment and Classification
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. (S)-(+)-Nirvanol, also known as (S)-5-Ethyl-5-phenylhydantoin, belongs to the hydantoin class of compounds.[1] Based on data for the racemic mixture and related structures, it is prudent to handle this compound as a substance with potential health hazards.
Key Hazard Considerations:
-
Acute Toxicity: The (R)-(-)-Nirvanol isomer is classified as Acute Toxicity, Oral Category 4.[2] It is reasonable to assume similar toxicity for the (S)-(+) isomer.
-
Irritation: It is also classified as a skin and eye irritant.[2]
-
Specific Target Organ Toxicity: It may cause respiratory irritation (STOT SE 3).[2]
-
Environmental Hazards: While specific ecotoxicity data for this compound is scarce, many pharmaceutical compounds are recognized for their potential to cause adverse effects in aquatic ecosystems.[3][4] Therefore, release into the environment must be strictly avoided.[5][6]
RCRA Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8]
-
Listed Waste: this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[9][10]
-
Characteristic Waste: The primary concern for this compound would be its potential Toxicity (T) . If through the Toxicity Characteristic Leaching Procedure (TCLP), it is found to leach specific contaminants above regulatory limits, it would be classified as a toxic hazardous waste. Given its pharmacological activity, treating it as potentially toxic is a necessary precaution.
Based on this assessment, This compound waste should be managed as a hazardous chemical waste . This conservative approach ensures compliance and minimizes risk.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, labeling, and disposal of this compound waste generated in a laboratory setting.
Step 1: Segregation and Waste Accumulation
Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect pure, unused this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials in a dedicated, robust container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a securely fitting lid.
-
This waste stream should be labeled as "Solid Hazardous Waste."
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect the liquid waste in a sealed, leak-proof container, typically the original solvent bottle or a designated waste container made of compatible material.[11]
-
Crucially, the identity of the solvent dictates further segregation. For example, halogenated solvent waste must be kept separate from non-halogenated solvent waste.[10]
-
This waste stream should be labeled as "Liquid Hazardous Waste" and should list all chemical components, including the solvent and the estimated concentration of this compound.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[11] Subsequent rinses can often be disposed of similarly to ensure thorough decontamination.
-
After rinsing and air-drying, the original labels on the container must be completely defaced or removed before the container is discarded or recycled according to your institution's policies.[11]
-
Step 2: Container Management and Labeling
All waste containers must be managed to prevent leaks, spills, or vaporization into the workspace.
-
Container Condition: Use only containers that are in good condition, free of cracks or defects, and are chemically compatible with the waste.[12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][13] This prevents the release of vapors and protects the lab environment.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" .[12] The label must also include:
-
The full chemical name: "this compound"
-
All other components in the container (e.g., "Methanol," "DMSO").
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 3: Storage
Designated Satellite Accumulation Areas (SAAs) are mandated for the temporary storage of hazardous waste in the laboratory.
-
Location: Store waste in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[11]
-
Segregation: Store containers of this compound waste away from incompatible materials.
Step 4: Disposal and Removal
Hazardous waste disposal must be handled by trained professionals.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[5][13] This is strictly prohibited by EPA regulations for pharmaceutical and hazardous wastes to prevent contamination of waterways.[3]
-
Professional Disposal Service: Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14] These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Final Disposal Method: The ultimate disposal method will be determined by the licensed facility but typically involves high-temperature incineration for organic compounds like this compound.[6] This process effectively destroys the chemical structure, rendering it non-hazardous.
Part 3: Workflow and Data Visualization
To ensure clarity and procedural consistency, the following workflow and data table summarize the key aspects of this compound disposal.
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling and disposing of this compound waste.
Caption: Disposal Decision Workflow for this compound
Summary of Disposal Procedures
| Waste Type | Container Requirement | Key Disposal Step | Regulatory Justification |
| Solid this compound Waste | Labeled, sealed, compatible (e.g., HDPE) container. | Collect for licensed hazardous waste disposal (incineration). | Prudent management of a pharmacologically active compound with potential toxicity. |
| Liquid this compound Solutions | Labeled, sealed, compatible (e.g., glass, HDPE) container. Must be in secondary containment. | Collect for licensed hazardous waste disposal. DO NOT DRAIN DISPOSE. | EPA regulations prohibit the sewering of hazardous pharmaceutical waste.[2][3] |
| Contaminated Labware (disposable) | Collect with solid waste. | Incineration via hazardous waste stream. | Avoids contamination of general waste streams. |
| Empty this compound Containers | N/A | Triple-rinse; collect first rinseate as hazardous liquid waste. Deface label before discarding container. | Ensures removal of residual hazardous material.[11] |
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Hydantoin. [Link]
-
StateScape. Chapter 850: Identification of Hazardous Wastes. [Link]
-
CDMS.net. MATERIAL SAFETY DATA SHEET NIRVANA. [Link]
-
PubMed. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. [Link]
-
Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
-
Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
USC Dornsife. Hazardous Waste Management and Disposal. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. [Link]
-
PubMed. The renal handling of diphenylhydantoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin. [Link]
-
U.S. Environmental Protection Agency. Waste Code. [Link]
-
MLI Environmental. RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
PubMed Central. Assessment of the Potential Ecotoxicological Effects of Pharmaceuticals in the World's Rivers. [Link]
-
Science of The Total Environment. Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2). [Link]
-
PubMed Central. The Toxicity Data Landscape for Environmental Chemicals. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
MDPI. Which Environmental Pollutants Are Toxic to Our Ears?—Evidence of the Ototoxicity of Common Substances. [Link]
-
PubMed Central. Environmental Occurrence and Predicted Pharmacological Risk to Freshwater Fish of over 200 Neuroactive Pharmaceuticals in Widespread Use. [Link]
-
PubMed Central. Physical and Chemical Compatibility of Medications Commonly Used in Critically Ill Patients with Balanced Crystalloids: A Systematic Review. [Link]
-
U.S. Plastic Corp. Rubber Chemical Compatibility Charts. [Link]
Sources
- 1. This compound CAS#: 65567-34-2 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agricentre.basf.ie [agricentre.basf.ie]
- 4. Assessment of the Potential Ecotoxicological Effects of Pharmaceuticals in the World's Rivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. services.statescape.com [services.statescape.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. dornsife.usc.edu [dornsife.usc.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Safe Handling of (S)-(+)-Nirvanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A comprehensive operational and safety guide for research, scientific, and drug development professionals engaged with (S)-(+)-Nirvanol. This document provides an in-depth framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, a compound requiring meticulous safety protocols due to its potential hazards.
This compound, also known as (S)-(+)-5-Ethyl-5-phenylhydantoin, is classified as an acute oral toxicant, a skin and eye irritant, and a potential irritant to the respiratory system.[1][2][3] Therefore, a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and the correct use of PPE, is paramount to minimize exposure and ensure a safe laboratory environment.
Core Principles of this compound Handling: A Proactive Stance on Safety
The primary objective when working with this compound is the prevention of direct contact and aerosol generation. This is achieved through a combination of engineering controls, such as chemical fume hoods and ventilated enclosures, and stringent personal protective measures. All personnel must be thoroughly trained on the specific hazards of this compound and the established safety protocols before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for safeguarding against the health hazards associated with this compound. The following is a detailed breakdown of the required PPE, with an emphasis on the rationale behind each selection.
Hand Protection: Selecting the Appropriate Gloves
Recommended Glove Type:
-
Primary Recommendation: Double gloving with powder-free nitrile gloves is recommended.[2] Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratory settings.[4][5][6] The practice of wearing two pairs of gloves provides an additional layer of protection in case the outer glove is compromised.[2]
-
Alternative for Higher Risk Activities: For tasks with a higher risk of splashes or prolonged contact, such as during spill cleanup or handling of solutions, consider using thicker gauge nitrile or neoprene gloves.[4][7]
Glove Usage Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: The inner glove should be worn under the cuff of the lab coat or gown, while the outer glove should extend over the cuff.[8]
-
In-Use: Change gloves frequently, at least every two hours, or immediately if contamination is suspected.
-
Doffing: To prevent self-contamination, remove the outer glove by grasping the cuff and peeling it off, turning it inside out. Then, remove the inner glove using the same technique.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection: Gowns and Lab Coats
To prevent the contamination of personal clothing, a protective gown or lab coat is mandatory when handling this compound.
Recommended Attire:
-
Standard Operations: A clean, buttoned lab coat is the minimum requirement.
-
Higher Risk Operations: For procedures with a higher potential for dust generation or splashing, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.[9] Gowns should have long sleeves with tight-fitting cuffs.
Eye and Face Protection: Shielding Against Irritation
This compound is an eye irritant, making robust eye and face protection essential.[1][2][3]
Required Protection:
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][2][3] Standard safety glasses with side shields do not offer sufficient protection.
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection: Preventing Inhalation of Particulates
As a powdered substance, this compound poses a risk of respiratory tract irritation if inhaled.[1][2][3]
When Respiratory Protection is Required:
-
Weighing and Aliquoting: A NIOSH-approved N95 respirator is required when handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure.[1][2][3]
-
Spill Cleanup: During the cleanup of solid this compound spills, an N95 respirator is mandatory to prevent the inhalation of airborne particles.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure a complete seal.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting. This process is designed to minimize exposure at every stage.
Caption: Workflow for Safe Handling of this compound.
Spill Management: A Rapid and Effective Response
In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and prevent the spread of contamination.
Spill Kit Contents
A dedicated spill kit for solid pharmaceutical compounds should be readily accessible and include:
-
Appropriate PPE (gloves, gown, N95 respirator, chemical safety goggles)
-
Absorbent pads or materials (e.g., vermiculite, sand)
-
Two pairs of forceps or tongs for handling contaminated materials
-
Sealable, labeled plastic bags for waste disposal
-
A scoop and dustpan
-
Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)
Step-by-Step Spill Cleanup Procedure for Solid this compound
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Cordon off the spill area to prevent entry.
-
Don PPE: Before initiating cleanup, don the appropriate PPE as outlined above, including an N95 respirator.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not use a dry sweeping motion.[10]
-
Collect the Material: Carefully scoop the spilled material and the absorbent pads into a sealable plastic bag.[1][11] Use forceps or tongs to handle any contaminated items.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel, starting from the outside and working inward. Dispose of the cleaning materials in the same waste bag.
-
Final Cleaning: Clean the area with a suitable laboratory disinfectant or detergent.
-
Dispose of Waste: Seal the waste bag and place it in a second bag. Label the outer bag as "Hazardous Waste" with the name of the chemical.
-
Doff PPE and Wash Hands: Carefully remove and dispose of all PPE in the hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) department.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and any contaminated materials must be conducted in strict accordance with institutional, local, state, and federal regulations.
Waste Segregation
All waste generated from the handling of this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
-
Empty containers that held the compound
Disposal Procedure
-
Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institutional EHS department.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12][13] Do not dispose of this compound or its containers in the regular trash or down the drain.[14]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the rationale behind each safety measure, from the choice of a specific glove to the meticulous steps of spill cleanup, researchers and scientists can confidently and responsibly advance their work while protecting themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs.
References
-
SOP for Handling of the Spillages in the Laboratory. Pharmaguideline. [Link]
-
NIOSH: Use proper PPE with chemo agents. Clinician Reviews. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
-
Use of Expired Drugs and Medical Material in Research Animals. University of California, Merced. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Expired Drugs. University of Wisconsin-Madison. [Link]
-
NIOSH Table 1,2 & 3. University Corporation for Atmospheric Research. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
-
Drug Dilution and Expired Drugs and Medical Materials. Wayne State University. [Link]
-
Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. NIOSH. [Link]
-
Neoprene Gloves Chemical Resistance Guide. Showa. [Link]
-
Kimberly-Clark™ Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Chemstop™ Butyl Chemical Resistant Gloves. Superior Glove. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. PowerPak. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Safety. [Link]
-
Chemical Resistance of Gloves. University of California, Berkeley. [Link]
-
OSHA Glove Selection Chart. University of Washington. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOS CleanRoom. [Link]
Sources
- 1. gmpsop.com [gmpsop.com]
- 2. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 3. ohsonline.com [ohsonline.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Drug Dilution and Expired Drugs and Medical Materials [research.wayne.edu]
- 10. SOP for Handling of the Spillages in the Laboratory | Pharmaguideline [pharmaguideline.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 14. ouvry.com [ouvry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
